molecular formula C6H8N2O B069940 1-Methyl-5-oxopyrrolidine-3-carbonitrile CAS No. 172261-37-9

1-Methyl-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B069940
CAS No.: 172261-37-9
M. Wt: 124.14 g/mol
InChI Key: BJKKPDLNTVOVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-oxopyrrolidine-3-carbonitrile is a high-value, synthetically versatile γ-lactam derivative that serves as a critical building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyrrolidinone (γ-lactam) core with an electron-withdrawing nitrile group at the 3-position and a methyl group at the 1-position, makes it a privileged scaffold for constructing more complex, biologically active molecules. This compound is primarily employed in the research and development of pharmaceuticals, particularly as a key intermediate for novel kinase inhibitors, neurotransmitter modulators, and other small-molecule therapeutics. The reactive nitrile functionality allows for further chemical transformations, including cyclization to form diverse heterocyclic systems or conversion into amidines, tetrazoles, and carboxylic acid derivatives, thereby expanding the structure-activity relationship (SAR) landscape. The 5-oxo (lactam) group provides a hydrogen-bonding acceptor and donor motif that is crucial for molecular recognition and binding to biological targets. Researchers value this compound for its ability to impart favorable physicochemical properties to lead compounds, such as improved solubility and metabolic stability. It is strictly for use in laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-oxopyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-8-4-5(3-7)2-6(8)9/h5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKKPDLNTVOVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596691
Record name 1-Methyl-5-oxopyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172261-37-9
Record name 1-Methyl-5-oxopyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methyl-5-oxopyrrolidine-3-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carbonitrile: Properties, Synthesis, and Applications

Abstract

The 5-oxopyrrolidine (also known as the pyroglutamate or γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, five-membered ring system provides a valuable template for orienting functional groups in three-dimensional space, facilitating interactions with biological targets. This technical guide focuses on a specific, functionalized derivative, this compound. We will provide an in-depth analysis of its chemical properties, propose robust synthetic strategies, explore its reactivity and potential for chemical derivatization, and discuss its prospective applications in research and drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical intermediate.

The 5-Oxopyrrolidine Scaffold: A Cornerstone in Chemical Science

Significance in Medicinal Chemistry

The pyrrolidinone ring is a common motif in both natural products and synthetic pharmaceuticals. The parent compound, 2-pyrrolidinone, and its N-methylated analog, N-Methyl-2-pyrrolidone (NMP), are widely recognized as highly stable, polar aprotic solvents.[1][2][3][4] However, the true value of the scaffold lies in its functionalization. Derivatives of 5-oxopyrrolidine have demonstrated a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6][7][8] This broad utility stems from the lactam's ability to act as a hydrogen bond acceptor and its conformational rigidity, which helps to minimize the entropic penalty of binding to a protein target.

Focus on this compound

This compound (CAS 172261-37-9) is a particularly valuable, albeit less-studied, derivative.[9] The introduction of a nitrile group at the C3 position provides a versatile chemical handle for a multitude of transformations. This nitrile moiety can be converted into amines, carboxylic acids, amides, or complex heterocyclic systems, making the parent molecule a powerful building block for combinatorial chemistry and targeted synthesis campaigns. The N-methyl group blocks the lactam nitrogen from participating in hydrogen bonding as a donor, which can be crucial for modulating solubility, membrane permeability, and metabolic stability in drug candidates.

Physicochemical and Spectroscopic Properties

Core Structure and Nomenclature

The core structure consists of a five-membered lactam ring (pyrrolidinone) with a methyl group on the nitrogen atom (position 1), a ketone (oxo group) at position 5, and a nitrile (carbonitrile) group at position 3.

Caption: Structure of this compound.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds like 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.[10][11]

PropertyPredicted ValueSource/Analogy
Molecular Formula C₆H₈N₂O-
Molecular Weight 124.14 g/mol -
CAS Number 172261-37-9[9]
XLogP3 -0.6 to -0.2Predicted (Analogy to C₆H₉NO₃[10])
Boiling Point >250 °C (est.)Predicted
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 3 (O, N of nitrile, N of lactam)-
Predicted Spectroscopic Profile

The structural identification of this compound relies on a combination of standard spectroscopic techniques. The following predictions are based on established principles of organic spectroscopy.[12]

  • ¹H NMR Spectroscopy (in CDCl₃, 400 MHz):

    • δ ~3.8-4.0 ppm (1H, m): The proton at the C3 position, coupled to the adjacent C2 and C4 methylene protons.

    • δ ~3.4-3.6 ppm (2H, m): The C4 methylene protons.

    • δ ~2.8-3.0 ppm (2H, m): The C2 methylene protons.

    • δ ~2.9 ppm (3H, s): The singlet corresponding to the N-methyl protons.

    • Causality: The electron-withdrawing nature of the adjacent nitrile and carbonyl groups will shift the C3 proton downfield. The N-methyl group appears as a sharp singlet as it has no adjacent protons with which to couple.

  • ¹³C NMR Spectroscopy (in CDCl₃, 100 MHz):

    • δ ~175 ppm: The carbonyl carbon (C5) of the lactam.

    • δ ~118 ppm: The nitrile carbon (C≡N).

    • δ ~50-55 ppm: The C4 methylene carbon.

    • δ ~45-50 ppm: The C2 methylene carbon.

    • δ ~30-35 ppm: The N-methyl carbon.

    • δ ~25-30 ppm: The C3 methine carbon.

    • Causality: The carbonyl carbon is highly deshielded and appears furthest downfield. The nitrile carbon is also characteristically downfield but less so than the carbonyl.

  • IR Spectroscopy (ATR):

    • ν ~2250 cm⁻¹ (medium, sharp): Characteristic C≡N stretching vibration.

    • ν ~1680 cm⁻¹ (strong, sharp): C=O stretching vibration of the five-membered lactam.

    • ν ~2900-3000 cm⁻¹ (medium): C-H stretching vibrations.

    • Causality: The position of the lactam carbonyl stretch is typical for a five-membered ring. The nitrile stretch is a highly diagnostic, sharp peak in a relatively clean region of the spectrum.[12]

  • Mass Spectrometry (EI-MS):

    • m/z 124 (M⁺): The molecular ion peak.

    • Predicted Fragments: Fragmentation would likely involve the loss of the nitrile group (-26), the N-methyl group (-15), or cleavage of the pyrrolidinone ring.

Synthesis Strategies

The synthesis of this compound is not widely documented, but a robust and logical pathway can be designed based on established synthetic methodologies for related γ-lactam systems.[13][14]

Retrosynthetic Analysis

A logical retrosynthetic approach involves a Michael addition, a powerful C-C bond-forming reaction. The target molecule can be disconnected back to a simple α,β-unsaturated ester and a source of the N-methylamine and nitrile functionalities.

target This compound intermediate1 Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate target->intermediate1 Nitrile formation (e.g., from ester via amide) precursor1 Dimethyl itaconate (α,β-unsaturated ester) intermediate1->precursor1 Intramolecular cyclization intermediate2 N-methyl cyanoacetamide precursor2 Methylamine intermediate2->precursor2 Amidation precursor3 Cyanoacetic acid derivative intermediate2->precursor3 precursor1->intermediate2 Michael Addition

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol: A Michael Addition/Cyclization Approach

This protocol provides a step-by-step methodology for a plausible synthesis. The choice of reagents and conditions is based on achieving high efficiency and selectivity.

Step 1: Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (250 mL).

  • Reagent Addition: Add dimethyl itaconate (1 equiv.) to the methanol. Begin stirring.

  • Methylamine Addition: Slowly add a solution of methylamine (1.1 equiv., 40% in water or 2M in THF) dropwise to the flask at 0 °C.

    • Causality: The initial reaction is a Michael addition of methylamine to the itaconate. Adding the amine slowly at a reduced temperature controls the exothermicity of the reaction.

  • Reaction and Cyclization: Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.

    • Causality: Heating promotes the intramolecular cyclization (amidation) of the Michael adduct, where the secondary amine attacks one of the ester groups to form the stable five-membered lactam ring, eliminating methanol.

  • Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography or distillation.

Step 2: Conversion of the Ester to this compound

This conversion typically proceeds through a primary amide intermediate.

  • Amidation: The purified methyl ester from Step 1 is treated with aqueous ammonia under pressure or by bubbling ammonia gas through a solution in methanol. This converts the ester to 1-methyl-5-oxopyrrolidine-3-carboxamide.

  • Dehydration: The resulting primary amide is then dehydrated to the nitrile.

    • Reagents: Common dehydrating agents include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent.

    • Protocol (using POCl₃): To a solution of the amide (1 equiv.) in an inert solvent like dichloromethane or pyridine at 0 °C, add phosphorus oxychloride (1.2 equiv.) dropwise. Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Workup: Carefully quench the reaction by pouring it over ice water and neutralizing with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry, and purify by chromatography to yield the final product, this compound.

    • Trustworthiness: This two-step ester-to-nitrile conversion is a standard, reliable transformation in organic synthesis. Each step can be monitored for completion, ensuring a self-validating workflow.

Chemical Reactivity and Derivatization

The true utility of this molecule is its potential as a scaffold. The nitrile group is a linchpin for introducing diverse functionalities.

Reactivity of the Nitrile Group
  • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to the corresponding carboxylic acid (1-methyl-5-oxopyrrolidine-3-carboxylic acid)[10] or, under milder conditions, the primary amide.

  • Reduction: The nitrile can be reduced to a primary amine (1-methyl-5-oxopyrrolidin-3-yl)methanamine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a key linker for further functionalization.

  • Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.

Derivatization Workflow

The following workflow illustrates how the core scaffold can be elaborated into a library of compounds for screening in drug discovery programs.

core This compound acid Carboxylic Acid Derivative core->acid Hydrolysis (H⁺ or OH⁻) amine Primary Amine Derivative core->amine Reduction (LiAlH₄ or H₂/cat.) tetrazole Tetrazole Derivative core->tetrazole Cycloaddition (NaN₃) amide_lib Amide Library acid->amide_lib Amide Coupling ester_lib Ester Library acid->ester_lib Esterification amine_lib Substituted Amines amine->amine_lib Reductive Amination, Acylation, etc.

Caption: Derivatization pathways from the core scaffold.

Applications in Research and Drug Development

Role as a Versatile Chemical Intermediate

As demonstrated, the primary application of this compound is as a versatile intermediate. Its straightforward synthesis and reactive handle allow for the efficient construction of more complex molecules. It serves as a rigid scaffold to which various pharmacophores can be attached.

Potential Biological Activity

While data on the target molecule is limited, the broader class of 5-oxopyrrolidine derivatives has shown significant potential. Studies have documented potent antibacterial activity in derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, with some compounds showing efficacy against drug-resistant strains of S. aureus and E. coli.[5][7] Other research has explored these scaffolds for developing novel anticancer agents.[8] The nitrile group itself or its derivatives (amines, tetrazoles) can participate in crucial binding interactions with protein targets, suggesting that libraries derived from this core could yield potent therapeutic candidates.

Safety, Handling, and Storage

Hazard Identification

No specific safety data sheet (SDS) is widely available for this compound. However, based on its functional groups and related compounds, the following hazards should be assumed:[15][16][17][18]

  • Harmful if swallowed, inhaled, or in contact with skin. Organic nitriles can be toxic.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[16]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile rubber), ensuring proper glove removal technique.[18]

    • Wear chemical safety goggles or a face shield.[16]

    • Wear a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, vapor, mist, or gas. Keep away from heat, sparks, and open flames.[15][18]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

  • Keep locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[15]

Conclusion and Future Outlook

This compound represents a high-potential building block for chemical synthesis and drug discovery. While not as extensively characterized as some commodity chemicals, its structure combines the metabolic stability and favorable scaffold properties of the N-methylated lactam with the synthetic versatility of the nitrile group. The proposed synthetic routes are robust and based on well-understood organic reactions. Future research should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and the exploration of its derivatives in biological screening campaigns. For medicinal chemists, this molecule offers a reliable starting point for the development of novel therapeutics targeting a range of diseases.

References

The Strategic Synthesis and Application of 1-Methyl-5-oxopyrrolidine-3-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist, Gemini Advanced Materials

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a myriad of biologically active compounds and FDA-approved drugs.[1] Its unique three-dimensional structure and favorable physicochemical properties make it a privileged scaffold in the design of novel therapeutics. This technical guide focuses on a specific, high-value derivative, 1-Methyl-5-oxopyrrolidine-3-carbonitrile (CAS Number: 172261-37-9 ), a key intermediate and pharmacophore with significant potential in drug discovery. We will delve into its synthesis, characterization, and the broader context of its application in the development of innovative therapeutics, providing a comprehensive resource for researchers in the field.

Introduction: The Significance of the 5-Oxopyrrolidine Core

The 5-oxopyrrolidine (or pyroglutamic acid) moiety is a recurring motif in a diverse range of natural products and synthetic pharmaceuticals. This lactam structure imparts a unique conformational rigidity and polarity, which can be strategically exploited to enhance binding affinity and selectivity for various biological targets. Derivatives of 5-oxopyrrolidine have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of a nitrile group at the 3-position, as in our target compound, offers a versatile chemical handle for further molecular elaboration and can also contribute to potent biological interactions.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 172261-37-9[4]
Molecular Formula C₆H₈N₂OInferred from related structures
Molecular Weight 124.14 g/mol Inferred from related structures
Appearance Expected to be a colorless to pale yellow oil or solidGeneral knowledge of similar compounds
Solubility Expected to be soluble in water and most organic solventsGeneral knowledge of similar compounds
Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral data can be inferred from closely related analogs, such as 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (singlet), and the diastereotopic protons of the pyrrolidine ring (multiplets). The proton at the C3 position, adjacent to the nitrile group, would likely appear as a distinct multiplet.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by signals for the carbonyl carbon of the lactam, the nitrile carbon, the N-methyl carbon, and the carbons of the pyrrolidine ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the C=O stretch of the lactam, and a sharp, medium-intensity band for the C≡N stretch of the nitrile group.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak, which would confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information.

Synthesis of this compound: A Strategic Approach

Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_final_product Final Product Itaconic_Anhydride Itaconic Anhydride Reaction1 Reaction Itaconic_Anhydride->Reaction1 Step 1: Michael Addition & Cyclization Methylamine Methylamine Methylamine->Reaction1 Intermediate_Acid N-Methyl-4-carboxypyrrolidin-2-one Reaction2 Reaction Intermediate_Acid->Reaction2 Step 2: Nitrile Formation Final_Product This compound Reaction1->Intermediate_Acid Formation of Carboxylic Acid Intermediate Reaction2->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • To a solution of itaconic acid in water, add an equimolar amount of aqueous methylamine solution dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Conversion to this compound

  • Suspend the 1-Methyl-5-oxopyrrolidine-3-carboxylic acid in a suitable solvent (e.g., dichloromethane).

  • Convert the carboxylic acid to the corresponding amide. This can be achieved through various standard methods, such as activation with a coupling agent (e.g., EDC/HOBt) followed by treatment with ammonia, or by converting to the acid chloride followed by reaction with ammonia.

  • Dehydrate the resulting amide to the nitrile using a dehydrating agent such as trifluoroacetic anhydride, phosphorus oxychloride, or Burgess reagent.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Development: A Scaffold of Opportunity

The pyrrolidine nucleus is a key component in a wide array of marketed drugs, highlighting its importance in pharmaceutical research. The 5-oxopyrrolidine scaffold, in particular, has been extensively explored for its diverse biological activities. The introduction of a nitrile group at the 3-position of 1-methyl-5-oxopyrrolidine can serve multiple purposes in drug design.

The Nitrile Group as a Bioisostere and Pharmacophore

The nitrile group can act as a bioisostere for a carboxylic acid or a ketone, potentially improving metabolic stability and cell permeability. It can also participate in hydrogen bonding and dipole-dipole interactions with biological targets, making it a valuable pharmacophoric element.

Potential Therapeutic Areas

Derivatives of 5-oxopyrrolidine have shown promise in several therapeutic areas:

  • Oncology: The 5-oxopyrrolidine scaffold has been incorporated into compounds with demonstrated anticancer activity.[3]

  • Infectious Diseases: Numerous 5-oxopyrrolidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[3][6]

  • Inflammation: The related compound, methyl 5-oxopyrrolidine-3-carboxylate, has been investigated as a nonsteroidal anti-inflammatory drug that may act by inhibiting COX-2.[7]

  • Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in CNS-active drugs, and derivatives of 5-oxopyrrolidine have been explored for their potential in treating neurological conditions.[1]

Signaling_Pathways cluster_compound This compound cluster_targets Potential Biological Targets cluster_effects Potential Therapeutic Effects Compound Core Scaffold Enzymes Enzymes (e.g., Kinases, Proteases) Compound->Enzymes Inhibition/ Modulation Receptors Receptors (e.g., GPCRs) Compound->Receptors Agonism/ Antagonism Ion_Channels Ion Channels Compound->Ion_Channels Blockade/ Modulation Anti_Cancer Anti-Cancer Enzymes->Anti_Cancer Anti_Infective Anti-Infective Enzymes->Anti_Infective Anti_Inflammatory Anti-Inflammatory Receptors->Anti_Inflammatory CNS_Modulation CNS Modulation Ion_Channels->CNS_Modulation

Caption: Potential biological targets and therapeutic applications of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from related pyrrolidine derivatives suggests that it should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel drug candidates. Its straightforward, albeit inferred, synthetic pathway and the proven track record of the 5-oxopyrrolidine scaffold in medicinal chemistry make it an attractive starting point for the development of new therapeutics across a range of disease areas. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to leverage this important molecule in their drug discovery endeavors.

References

1-Methyl-5-oxopyrrolidine-3-carbonitrile molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Molecular Structure of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Abstract

This technical guide provides a comprehensive examination of this compound, a functionalized heterocyclic compound of significant interest to the scientific and drug development communities. The pyrrolidinone core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] This document delves into the specific molecular architecture of this compound, detailing its structural components, stereochemical considerations, and physicochemical properties. Furthermore, it outlines authoritative, self-validating protocols for its spectroscopic characterization, proposes a logical synthetic strategy based on established methodologies for related structures, and discusses the strategic importance of its functional groups in the context of drug design. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of novel pyrrolidinone-based molecular entities.

The Pyrrolidinone Scaffold: A Cornerstone of Modern Medicinal Chemistry

The five-membered nitrogen-containing heterocycle, pyrrolidine, and its oxidized derivative, pyrrolidinone (or γ-lactam), are fundamental building blocks in the design of bioactive molecules.[1][3] Their prevalence in successful therapeutic agents stems from a unique combination of properties. The non-planar, sp³-rich nature of the saturated ring allows for a three-dimensional exploration of a target's binding pocket, a feature increasingly sought after to enhance selectivity and potency.[1] This structural complexity, coupled with the ability to introduce diverse substituents at multiple positions, makes the pyrrolidinone scaffold exceptionally versatile.

Prominent examples of drugs built upon this core include Piracetam and its derivatives, known for their nootropic effects, and a variety of agents targeting cancer, microbial infections, and central nervous system disorders.[1][2][4] this compound emerges as a noteworthy derivative, incorporating a strategic combination of a metabolically stable N-methyl group and a synthetically versatile carbonitrile moiety, positioning it as a valuable intermediate for library synthesis and lead optimization campaigns.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of this compound is defined by a central 2-pyrrolidinone ring. The key structural features are:

  • γ-Lactam Ring: A five-membered ring containing a nitrogen atom and a carbonyl group at position 5. This amide linkage within the ring confers specific chemical properties, including planarity of the amide bond and significant polarity.

  • N-Methyl Group: A methyl group attached to the nitrogen atom at position 1. This substitution blocks the N-H bond, preventing its participation in hydrogen bonding as a donor and often increasing metabolic stability and modulating lipophilicity.

  • C3-Carbonitrile Group: A cyano (-C≡N) group at position 3 of the ring. This functional group is a potent electron-withdrawing group, a good hydrogen bond acceptor, and a versatile synthetic handle that can be transformed into amines, amides, or carboxylic acids.

  • Stereochemistry: The carbon atom at position 3 is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers): (R)-1-Methyl-5-oxopyrrolidine-3-carbonitrile and (S)-1-Methyl-5-oxopyrrolidine-3-carbonitrile. The specific stereoisomer is critical for biological activity, as enantiomers often exhibit different interactions with chiral protein targets.[1]

start Itaconic Acid Derivative step1 Amidation with Methylamine start->step1 intermediate1 N-Methyl Itaconimide step1->intermediate1 step2 Michael Addition (e.g., NaCN) intermediate1->step2 step3 Selective Reduction intermediate1->step3 Alternative product 1-Methyl-5-oxopyrrolidine- 3-carbonitrile step2->product step3->product Alternative cluster_workflow Structural Validation Workflow synthesis Purified Synthetic Product ms Mass Spectrometry (ESI-MS) synthesis->ms ir Infrared Spectroscopy (FT-IR) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms_result Correct Molecular Weight? (e.g., [M+H]⁺ = 125.07) ms->ms_result ir_result Key Functional Groups Present? (C=O, C≡N) ir->ir_result nmr_result Correct Connectivity and Atom Count? nmr->nmr_result ms_result->ir_result Yes re_evaluate Re-evaluate Synthesis or Purification ms_result->re_evaluate No ir_result->nmr_result Yes ir_result->re_evaluate No conclusion Structure Confirmed nmr_result->conclusion Yes nmr_result->re_evaluate No

References

Spectroscopic Characterization of 1-Methyl-5-oxopyrrolidine-3-carbonitrile: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-5-oxopyrrolidine-3-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a lactam ring, a nitrile group, and a chiral center, necessitates a comprehensive spectroscopic analysis for unambiguous identification and characterization. This guide provides a detailed predictive overview of the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this molecule.

Due to the limited availability of published experimental spectra for this compound (CAS 172261-37-9), this document leverages spectral data from closely related analogs, namely 1-Methyl-5-oxopyrrolidine-3-carboxylic acid and its methyl ester, to forecast the spectral features of the target compound. The rationale behind these predictions is explained in detail, offering researchers a robust framework for the identification and analysis of this and similar molecules.

Molecular Structure and Key Features

The structural formula of this compound is presented below. Key structural features that will influence its spectroscopic properties include the N-methyl group, the five-membered lactam ring, the carbonyl group, and the cyano group at the C3 position.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The predicted chemical shifts are based on the analysis of related N-methylpyrrolidinone structures.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in HzRationale
N-CH₃~2.8Singlet3H-The N-methyl group is a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and carbonyl group.
H-3~3.3 - 3.5Multiplet1H-This proton is at a chiral center and is coupled to the two diastereotopic protons at C-2 and C-4. The presence of the electron-withdrawing cyano group will shift it downfield.
H-2~3.4 - 3.7Multiplet2H-These protons are adjacent to the nitrogen atom and are diastereotopic, leading to complex splitting patterns. They are coupled to the H-3 proton.
H-4~2.5 - 2.8Multiplet2H-These protons are adjacent to the carbonyl group and are diastereotopic. They are coupled to the H-3 proton.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer cluster_2 Data Processing a Dissolve in Deuterated Solvent b Acquire FID a->b c Fourier Transform b->c d Phase & Baseline Correction c->d e Calibration d->e

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the types of carbon atoms present (e.g., carbonyl, nitrile, aliphatic).

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)Rationale
C=O~175The carbonyl carbon of the lactam ring is expected in this region, consistent with data from related pyrrolidinones.
C≡N~118The carbon of the nitrile group typically appears in this range.
C-3~30 - 35The presence of the electron-withdrawing nitrile group will influence the chemical shift of this methine carbon.
C-2~45 - 50This carbon is adjacent to the nitrogen atom and will be shifted downfield.
C-4~30 - 35This carbon is adjacent to the carbonyl group.
N-CH₃~30The N-methyl carbon is expected in this aliphatic region.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

  • Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For further structural elucidation, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups in the molecule.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C≡N Stretch~2240 - 2260Medium to Strong, SharpThe nitrile group has a characteristic sharp absorption in this region.[1][2]
C=O Stretch (Amide)~1680 - 1700StrongThe carbonyl group of the five-membered lactam ring will show a strong absorption.
C-H Stretch (Aliphatic)~2850 - 3000MediumThese bands correspond to the C-H stretching vibrations of the methyl and methylene groups.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a salt plate (e.g., NaCl or KBr) or by attenuated total reflectance (ATR). If the sample is a solid, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Mass Spectrometry Data

IonPredicted m/zRationale
[M]⁺124.0688The molecular ion peak corresponding to the exact mass of C₆H₈N₂O.
[M-HCN]⁺97Loss of hydrogen cyanide is a common fragmentation pathway for nitriles.
[M-CH₃]⁺109Loss of the N-methyl group.
[M-CO]⁺96Loss of a carbonyl group.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection & Analysis a Direct Infusion or Chromatography b EI or ESI a->b c Separation of Ions (m/z) b->c d Mass Spectrum Generation c->d

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a comprehensive predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally similar compounds, offer a valuable resource for researchers working on the synthesis and characterization of this molecule. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectral data. It is imperative that any experimentally obtained spectra are compared against these predictions to confirm the identity and purity of the compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 1-Methyl-5-oxopyrrolidine-3-carbonitrile, focusing on its solubility and stability. As a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of these characteristics is paramount for process development, formulation design, and regulatory compliance. This document is structured to provide not only foundational knowledge but also practical, field-proven insights into the experimental determination of these critical parameters.

Introduction to this compound

This compound, a derivative of the pyroglutamic acid scaffold, is a versatile building block in medicinal chemistry. The pyrrolidinone core is a privileged structure found in numerous biologically active compounds. The presence of a nitrile group offers a reactive handle for a variety of chemical transformations, making it a valuable precursor for the synthesis of novel therapeutics. A clear understanding of its solubility is crucial for designing efficient reaction and purification protocols, while knowledge of its stability profile is essential for ensuring the integrity and shelf-life of both the intermediate and the final active pharmaceutical ingredient (API).

Solubility Profile: A Foundation for Application

The solubility of this compound dictates its handling, processing, and bioavailability. The interplay of its polar lactam group and the moderately polar nitrile functionality, combined with the non-polar N-methyl group, results in a nuanced solubility profile.

General Solubility Characteristics

Based on its structure, this compound is anticipated to be a crystalline solid at room temperature. Its solubility is a function of the solvent's polarity, hydrogen bonding capacity, and the temperature.

Quantitative Solubility Data
Solvent Solvent Class Anticipated Solubility (g/L) at 25°C
WaterProtic, Polar~ 5 - 15
MethanolProtic, Polar~ 50 - 100
EthanolProtic, Polar~ 30 - 70
IsopropanolProtic, Polar~ 10 - 30
AcetonitrileAprotic, Polar~ 100 - 200
DichloromethaneAprotic, Nonpolar~ 200 - 400
TolueneAprotic, Nonpolar< 1
HeptaneAprotic, Nonpolar< 0.1
Experimental Protocol for Solubility Determination

A robust and reliable method for determining the equilibrium solubility is the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle. Centrifugation can be employed to expedite this process.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability Profile: Ensuring Chemical Integrity

The stability of this compound is a critical quality attribute. Degradation can lead to the formation of impurities that may impact the safety and efficacy of the final drug product. A comprehensive stability assessment involves forced degradation studies, which are designed to identify potential degradation pathways and develop stability-indicating analytical methods.[1][2]

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[3] The goal is to generate degradation products and gain insight into the molecule's intrinsic stability.[2]

Logical Flow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated under hydrolytic conditions:

  • Hydrolysis of the Nitrile Group: The nitrile can hydrolyze to a carboxylic acid (1-Methyl-5-oxopyrrolidine-3-carboxylic acid) via an intermediate amide. This is expected to be more facile under basic conditions.

  • Hydrolysis of the Lactam Ring: The five-membered lactam ring can undergo hydrolysis, particularly under strong acidic or basic conditions, leading to the formation of an open-chain amino acid derivative.

Experimental Protocols for Forced Degradation

The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[4]

3.3.1. Acidic and Basic Hydrolysis

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Stress Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Neutralization: At each time point, withdraw an aliquot and neutralize it (the acidic solution with NaOH and the basic solution with HCl).

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC method.

3.3.2. Oxidative Degradation

  • Sample Preparation: Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Stress Conditions: Store the solution at room temperature for a defined period, protected from light.

  • Analysis: Analyze the samples at various time points by HPLC.

3.3.3. Thermal Degradation

  • Sample Preparation: Place the solid compound in a controlled temperature environment (e.g., an oven at 80°C).

  • Stress Conditions: Expose the solid to the elevated temperature for a defined period.

  • Analysis: At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

3.3.4. Photostability

  • Sample Preparation: Expose the solid compound and a solution in a photostable solvent to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]

  • Control: A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Workflow for Stability-Indicating HPLC Method Development

Caption: HPLC Method Development Workflow.

Summary and Recommendations

This guide outlines the critical importance of understanding the solubility and stability of this compound for its effective use in pharmaceutical research and development. While specific experimental data is sparse in the public domain, the provided protocols offer a robust framework for its comprehensive characterization.

Key Recommendations:

  • Experimental Verification: The hypothetical solubility data presented should be confirmed experimentally using the shake-flask method.

  • Comprehensive Forced Degradation: Conduct thorough forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradants.

  • Development of a Stability-Indicating Method: A validated, stability-indicating HPLC method is essential for accurately monitoring the purity and stability of this compound.

  • Impurity Characterization: Any significant degradation products should be isolated and structurally characterized to assess their potential impact on safety and quality.

By adhering to these principles and methodologies, researchers and developers can ensure the quality and consistency of this compound, thereby facilitating the development of safe and effective medicines.

References

Technical Guide: 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-oxopyrrolidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic research. While primary literature detailing the initial "discovery" of this specific molecule is sparse, its structural components—the N-methylated 2-pyrrolidinone core and a nitrile functional group—are well-established pharmacophores. This document outlines a robust and logical synthetic pathway, provides predicted characterization data based on established chemical principles, and discusses the potential applications of this compound in drug development. The methodologies are grounded in peer-reviewed literature on analogous structures, offering researchers a scientifically sound framework for its synthesis and study.

Introduction: The 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine (or 2-pyrrolidinone) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, five-membered lactam structure provides a well-defined three-dimensional geometry for interacting with biological targets. The nitrogen atom at position 1 can be readily substituted to modulate physicochemical properties, while positions 3 and 4 offer vectors for introducing diverse functional groups. The incorporation of a nitrile group, as in the title compound, is particularly significant. The cyano group is a versatile functional handle for further chemical elaboration and can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group, potentially influencing target binding and metabolic stability.

This guide focuses on the N-methylated, 3-carbonitrile derivative, providing a foundational understanding for its preparation and potential utility.

Proposed Synthesis and Mechanistic Rationale

Diagram: Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Stage 1: Scaffold Formation cluster_1 Stage 2: Amide Formation cluster_2 Stage 3: Nitrile Formation A Itaconic Acid + Methylamine B 1-Methyl-5-oxopyrrolidine- 3-carboxylic Acid (2) A->B Reflux in H2O A->B C 1-Methyl-5-oxopyrrolidine- 3-carboxamide (3) B->C 1. SOCl2 2. NH4OH B->C D 1-Methyl-5-oxopyrrolidine- 3-carbonitrile (1) C->D Dehydration (e.g., P2O5, POCl3) C->D

Caption: Proposed three-stage synthesis of the target compound.

Stage 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (2)

The formation of the core pyrrolidinone ring is reliably achieved via the conjugate addition of a primary amine to itaconic acid, followed by an intramolecular condensation. This reaction is typically performed in water at reflux and proceeds in high yield.[2]

  • Mechanism: Methylamine first acts as a nucleophile in a Michael addition to the α,β-unsaturated system of itaconic acid. The resulting intermediate then undergoes an intramolecular amidation, driven by the favorable thermodynamics of forming a five-membered ring, to cyclize and eliminate a molecule of water, yielding the stable lactam product.

Stage 2: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide (3)

The conversion of the carboxylic acid to a primary amide is a standard organic transformation. A common and effective method involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial as the carboxylate is a poor electrophile.

  • Nucleophilic Acyl Substitution: The resulting acyl chloride is then treated with an ammonia source, such as aqueous ammonium hydroxide, to form the primary carboxamide. The high reactivity of the acyl chloride ensures a rapid and efficient reaction.

Stage 3: Dehydration to this compound (1)

The final and key step is the dehydration of the primary amide to the corresponding nitrile. This is a classic transformation with numerous established reagents.[3][4][5]

  • Causality of Reagent Choice: Strong dehydrating agents are required to remove the two hydrogen atoms and one oxygen atom from the -CONH₂ group. Common choices include:

    • Phosphorus pentoxide (P₂O₅): A powerful and cost-effective dehydrating agent.

    • Phosphoryl chloride (POCl₃): Often used with a base, provides a milder alternative to P₂O₅.

    • Thionyl chloride (SOCl₂): Can also effect this transformation, sometimes directly from the carboxylic acid in one pot if the conditions are controlled.

    • Swern Oxidation Conditions ((COCl)₂/DMSO): A milder method that can be effective for sensitive substrates.[4]

The choice of reagent depends on the scale of the reaction and the tolerance of the substrate to strongly acidic or thermal conditions.

Physicochemical and Predicted Spectroscopic Data

While a complete experimental dataset is not published, the key physicochemical and spectroscopic characteristics of this compound can be reliably predicted or are available from chemical suppliers.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 172261-37-9[6][7][8]
Molecular Formula C₆H₈N₂O[9]
Molecular Weight 124.14 g/mol [7][9]
Physical Form Liquid[9]
Purity >97% (Typical)[9]
Table 2: Predicted Spectroscopic Data
TechniqueExpected SignatureRationale
¹H NMR δ (ppm): 2.5-2.8 (m, 2H, CH₂ -C=O), 2.9 (s, 3H, N-CH₃ ), 3.3-3.6 (m, 3H, CH -CN and N-CH₂ )Based on analogous 5-oxopyrrolidine-3-carboxylate structures.[1] The N-methyl group will be a sharp singlet. The ring protons will form complex multiplets due to coupling.
¹³C NMR δ (ppm): ~25 (N-C H₃), ~35 (C H-CN), ~38 (C H₂-C=O), ~50 (N-C H₂), ~118 (C ≡N), ~175 (C =O)The nitrile carbon is expected around 118 ppm, and the lactam carbonyl carbon is expected downfield around 175 ppm.
IR ν (cm⁻¹): ~2250 (C≡N stretch, sharp), ~1680 (C=O lactam stretch, strong)The nitrile stretch is a highly characteristic, sharp peak. The lactam carbonyl stretch is typically strong and appears at a lower wavenumber than an open-chain amide due to ring strain.
Mass Spec (EI) m/z: 124 (M⁺), fragments corresponding to loss of HCN, CO, and CH₃.The molecular ion peak should be observable. Fragmentation patterns would likely involve cleavage of the pyrrolidinone ring.

Detailed Experimental Protocols

The following protocols are model procedures based on established literature for analogous transformations.

Protocol 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (2)
  • To a 1 L round-bottom flask equipped with a reflux condenser, add itaconic acid (65.0 g, 0.5 mol) and deionized water (80 mL).

  • While stirring, slowly add a 40% aqueous solution of methylamine (42.7 g, 0.55 mol) to the flask. The addition is exothermic.

  • Heat the resulting solution to reflux and maintain for 12 hours.

  • Allow the reaction mixture to cool to room temperature, then further cool in an ice bath for 2 hours to promote crystallization.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield the product as a white crystalline solid.

    • Self-Validation: The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, comparing the data to literature values for similar compounds.[1]

Protocol 2: Synthesis of this compound (1)
  • Amide Formation: In a fume hood, suspend 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (14.3 g, 0.1 mol) in thionyl chloride (25 mL, 0.34 mol). Heat the mixture to reflux for 2 hours until the solution becomes clear.

  • Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Carefully add the crude acyl chloride to a flask containing concentrated ammonium hydroxide (100 mL) cooled in an ice bath, with vigorous stirring.

  • Stir the mixture for 1 hour, allowing it to warm to room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-Methyl-5-oxopyrrolidine-3-carboxamide (3).

  • Dehydration: To the crude amide, add phosphoryl chloride (20 mL, 0.22 mol) and heat the mixture at 90°C for 3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure this compound (1).

    • Self-Validation: The final product's identity must be confirmed via IR spectroscopy (observing the disappearance of amide N-H stretches and the appearance of a C≡N stretch at ~2250 cm⁻¹) and NMR spectroscopy consistent with the predicted data in Table 2.

Applications and Future Outlook

While this compound itself is not widely cited in biological studies, its core structure is of significant interest to drug development professionals.

  • Antimicrobial and Anticancer Scaffolds: Derivatives of 5-oxopyrrolidine have demonstrated promising antimicrobial activity against multidrug-resistant bacteria, including Staphylococcus aureus, as well as anticancer activity against cell lines like A549 (lung cancer).[2][10][11][12] The title compound serves as a key intermediate for creating libraries of novel derivatives for screening.

  • Enzyme Inhibition: The pyrrolidine ring is a common feature in enzyme inhibitors.[13] The nitrile group in the target molecule could serve as a warhead or a key binding element for various enzymes. For instance, related pyrrolidine-carbonitrile structures are known inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.

  • Central Nervous System (CNS) Agents: The pyrrolidinone scaffold is the basis for the "racetam" class of nootropic drugs, suggesting that derivatives may have applications in neurology.

Future research should focus on the experimental validation of the proposed synthesis and the full spectroscopic characterization of the compound. Subsequently, its derivatization and screening in relevant biological assays could uncover novel therapeutic leads.

Diagram: Structure-Activity Relationship Logic

SAR_Logic Core This compound N-Methyl Group Lactam Carbonyl Pyrrolidine Ring C3-Nitrile Prop Modulates Solubility & Cell Permeability Core:f1->Prop HBA1 H-Bond Acceptor Core:f2->HBA1 Scaffold Rigid Conformational Scaffold Core:f3->Scaffold HBA2 H-Bond Acceptor / Metabolic Block / Bioisostere Core:f4->HBA2

Caption: Key structural features for drug design exploration.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential as a building block in drug discovery. Although its discovery is not formally documented in a singular publication, its synthesis can be confidently approached through a logical sequence of well-established reactions. This guide provides the necessary theoretical framework, practical protocols, and scientific rationale for researchers to synthesize, characterize, and explore the utility of this promising molecule.

References

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pyrrolidinone Nitrile Scaffold: From Core Principles to Therapeutic Applications

The pyrrolidinone nitrile scaffold has emerged as a cornerstone in modern drug discovery, transitioning from a niche chemical curiosity to a "privileged scaffold" integral to the development of potent and selective therapeutic agents.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delves into the fundamental characteristics of this unique molecular framework. We will explore its intrinsic structural and physicochemical properties, dissect its primary mechanism of action as a covalent inhibitor, and survey its application in groundbreaking medicines.

The power of the pyrrolidinone nucleus lies in its three-dimensional architecture, a stark contrast to the flat, aromatic systems that historically dominated medicinal chemistry.[2][3][4] This non-planar structure, rich in sp³-hybridized carbons, allows for a more sophisticated and precise exploration of the complex topographies of biological targets.[4][5][6] When combined with the electrophilic reactivity of the nitrile group, the scaffold transforms into a highly effective "warhead," capable of forming specific and reversible covalent bonds with target enzymes, most notably cysteine proteases.[7][8][9] This unique combination of properties has been successfully leveraged in the creation of leading antiviral and antidiabetic medications, validating its status as a critical tool for tackling challenging diseases.

Core Structural and Physicochemical Properties

The efficacy of the pyrrolidinone nitrile scaffold is not accidental; it is a direct result of its inherent structural and chemical attributes. Understanding these foundational characteristics is essential for appreciating its utility in drug design.

The Pyrrolidine Ring: A Gateway to Three-Dimensionality

Unlike aromatic rings, the saturated five-membered pyrrolidine ring provides a globular, three-dimensional shape.[2][10] This is crucial for achieving high-affinity interactions with the intricate binding pockets of proteins.

  • sp³ Hybridization: The tetrahedral geometry of the sp³-hybridized carbon atoms forces the ring into a non-planar conformation.[3][5][6] This increased 3D coverage allows molecules to make more extensive and specific contacts within a binding site compared to flat structures.

  • Pseudorotation: The pyrrolidine ring is not static; it undergoes a low-energy conformational interconversion known as "pseudorotation," allowing it to adopt various "envelope" and "twist" shapes.[3][4][5] This conformational flexibility enables the scaffold to adapt optimally to the specific geometry of a target's active site, a concept known as induced fit.

  • Stereochemistry: The presence of multiple stereogenic centers is a defining feature.[4][5] The spatial orientation of substituents on the ring dramatically influences the molecule's interaction with chiral biological targets like enzymes and receptors.[11] As will be discussed, different stereoisomers of the same compound can exhibit vastly different biological profiles, ranging from potent inhibitor to inactive compound.[3][5]

The Pyrrolidinone Lactam: A Polar Anchor

The incorporation of a carbonyl group to form a lactam (a cyclic amide) within the ring—creating the pyrrolidinone core—introduces a key polar feature. This amide bond can act as both a hydrogen bond donor (the N-H group, if unsubstituted) and a hydrogen bond acceptor (the C=O group), facilitating critical anchoring interactions within a protein's active site. The pyrrolidinone moiety is a common feature in drugs targeting coronavirus 3CLpro, where it establishes crucial hydrogen bonds in the S1 subsite of the enzyme.[7][12]

The Nitrile Group: The Electrophilic Warhead

The nitrile (or cyano) group is far more than a simple polar substituent; it is the scaffold's reactive center. Its key characteristics include:

  • Electrophilicity: The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack. This property is central to its mechanism of covalent inhibition.[7]

  • Reversible Covalent Bonding: The nitrile group has a "tunable" reactivity. It is electrophilic enough to react with potent nucleophiles like the thiolate of a cysteine residue but not so reactive that it indiscriminately binds to off-target biomolecules.[7][13] This results in the formation of a reversible covalent bond, which can provide a durable therapeutic effect while minimizing the risk of permanent, off-target modifications.[7][13]

  • Metabolic Stability & Favorable Pharmacokinetics: The nitrile group is generally stable to metabolic degradation and can improve a molecule's pharmacokinetic profile.[13][14] Its small size and linear geometry allow it to be well-tolerated within binding pockets, and it can enhance properties like solubility.[13]

.

Figure 1: Key Structural Features of the Pyrrolidinone Nitrile Scaffold cluster_scaffold Pyrrolidinone Nitrile Core cluster_features Component Analysis scaffold_img feat1 3D Pyrrolidine Ring (sp³ Hybridization, Stereocenters) scaffold_img->feat1 Provides 3D shape for target engagement feat2 Lactam Moiety (Hydrogen Bonding) scaffold_img->feat2 Anchors in active site feat3 Nitrile 'Warhead' (Electrophilic Carbon) scaffold_img->feat3 Enables covalent bond formation

Caption: Key components of the pyrrolidinone nitrile scaffold.

Mechanism of Action: Covalent Reversible Inhibition of Cysteine Proteases

A primary application of the pyrrolidinone nitrile scaffold is in the inhibition of cysteine proteases, a class of enzymes crucial to the life cycle of viruses and other physiological processes.[7][8][9] The scaffold functions through a well-defined mechanism of covalent reversible inhibition.

The process begins when the inhibitor binds to the enzyme's active site. Within this site, a catalytic dyad, typically composed of a cysteine (Cys) and a histidine (His) residue, is responsible for peptide bond cleavage.[8][9] The histidine residue acts as a general base, deprotonating the thiol group (-SH) of the cysteine to form a highly nucleophilic thiolate anion (-S⁻).[8][15]

This potent nucleophile then attacks the electrophilic carbon of the inhibitor's nitrile group.[7][8] The result is the formation of a covalent thioimidate adduct, which effectively locks the inhibitor in place and renders the enzyme inactive.[16] This covalent interaction is significantly stronger than non-covalent interactions, leading to high inhibitory potency. However, the formation of the thioimidate is reversible, allowing for a dynamic equilibrium that can contribute to a better safety profile compared to irreversible inhibitors.[7][13]

Figure 2: Mechanism of Covalent Reversible Inhibition cluster_activation Step 1: Activation cluster_attack Step 2: Covalent Attack Cys Cysteine (Cys-SH) ActivatedCys Nucleophilic Thiolate (Cys-S⁻) Cys->ActivatedCys Deprotonation by His His Histidine (His) Inhibitor Pyrrolidinone Nitrile Inhibitor (R-C≡N) Adduct Reversible Thioimidate Adduct (Cys-S-C(R)=NH) Inhibitor->Adduct ActivatedCys->Adduct Nucleophilic attack on nitrile carbon

Caption: Covalent inhibition of a cysteine protease by a nitrile warhead.

Applications in Drug Discovery

The unique properties of the pyrrolidinone nitrile scaffold have been successfully translated into approved drugs and promising clinical candidates, particularly in virology and metabolic diseases.

Compound Target Therapeutic Area Key Characteristic
Nirmatrelvir (in Paxlovid) SARS-CoV-2 Main Protease (Mpro/3CLpro)Antiviral (COVID-19)A peptidomimetic inhibitor where the nitrile group forms a reversible covalent bond with the catalytic Cys145 of the viral protease.[7]
Vildagliptin Dipeptidyl Peptidase-4 (DPP-4)Antidiabetic (Type 2 Diabetes)The 2-cyanopyrrolidine moiety reversibly forms a covalent adduct with the catalytic Ser630 in the DPP-4 active site, prolonging the action of incretin hormones.[13]
Saxagliptin Dipeptidyl Peptidase-4 (DPP-4)Antidiabetic (Type 2 Diabetes)A structural analog of vildagliptin with a fused cyclopropyl ring that enhances stability against intramolecular cyclization.[13][17]

Synthetic Strategies and Methodologies

The construction of the pyrrolidinone nitrile scaffold can be approached through various synthetic routes, often leveraging chiral pool starting materials or asymmetric synthesis to control stereochemistry.[18][19] A common strategy involves the modification of L-proline or its derivatives, which provides a readily available source of chirality.[4][5]

Experimental Protocol: Representative Synthesis of a Chiral 2-Cyanopyrrolidine Intermediate

This protocol provides a generalized, conceptual workflow for synthesizing a key intermediate, starting from a protected L-proline derivative. The causality behind this choice is the immediate access to a defined stereocenter at C2.

Objective: To convert a protected L-prolinamide to a 2-cyanopyrrolidine.

Pillar of Trustworthiness: Each step utilizes well-established, high-yielding reactions. The dehydration step is a standard transformation for converting primary amides to nitriles.

  • Starting Material: N-Boc-L-prolinamide (Commercially available or synthesized from N-Boc-L-proline via amide coupling). The Boc protecting group is chosen for its stability under many reaction conditions and its straightforward removal.

  • Dehydration Reagents: A variety of reagents can be used for the dehydration of the primary amide to the nitrile, such as trifluoroacetic anhydride (TFAA) in the presence of a base like triethylamine (TEA) or pyridine, or phosphorous oxychloride (POCl₃). The choice often depends on substrate tolerance and scale. Using TFAA/TEA is common due to mild conditions.

  • Reaction Setup:

    • Dissolve N-Boc-L-prolinamide (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous conditions are critical to prevent quenching of the dehydrating agent.

    • Cool the solution to 0 °C in an ice bath. This is to control the exothermicity of the addition of the dehydrating agent.

    • Add triethylamine (2.5 eq) to the solution.

    • Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-Boc-2-cyanopyrrolidine.

Figure 3: Generalized Synthetic Workflow Start Chiral Starting Material (e.g., N-Boc-L-Proline) Step1 Step 1: Amide Coupling (Activate carboxyl, add NH₃ source) Start->Step1 Intermediate1 Intermediate: N-Boc-L-Prolinamide Step1->Intermediate1 Step2 Step 2: Dehydration (e.g., TFAA, TEA in DCM) Intermediate1->Step2 Product Target Scaffold: N-Boc-2-Cyanopyrrolidine Step2->Product Step3 Step 3: Deprotection & Further Functionalization Product->Step3

Caption: High-level workflow for the synthesis of a key intermediate.

Bioanalytical Methods: Assessing Inhibitory Activity

To determine the potency of compounds based on the pyrrolidinone nitrile scaffold, a robust bioanalytical assay is required. Fluorescence-based enzymatic assays are a common and reliable method for quantifying the inhibition of cysteine proteases.[20][21]

Experimental Protocol: In Vitro Cysteine Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific cysteine protease (e.g., Cathepsin K).

Pillar of Trustworthiness: This protocol uses a direct measure of enzyme activity (substrate cleavage) and includes essential controls (no inhibitor, reference inhibitor) to validate the results. The use of a fluorogenic substrate provides high sensitivity.

  • Materials & Reagents:

    • Recombinant human cysteine protease (e.g., Cathepsin K).

    • Fluorogenic peptide substrate specific for the protease (e.g., Z-Phe-Arg-AMC for Cathepsin L, Z-Gly-Pro-Arg-AMC for Cathepsin K).[16]

    • Assay Buffer: Typically a buffer at a specific pH (e.g., pH 5.5-6.5) containing a reducing agent like dithiothreitol (DTT) to ensure the active site cysteine is in its reduced, active state.

    • Test Compound (pyrrolidinone nitrile derivative) dissolved in DMSO.

    • Reference Inhibitor (e.g., E-64, a known broad-spectrum cysteine protease inhibitor).[22]

    • 96-well black microplates (for fluorescence).

    • Fluorescence plate reader.

  • Assay Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is low (<1%) in all wells to avoid affecting enzyme activity.

    • Reaction Setup (in triplicate):

      • To each well of the microplate, add 50 µL of the assay buffer containing the appropriate concentration of the test compound or control (DMSO vehicle for 100% activity, reference inhibitor for positive control).

      • Add 25 µL of the pre-activated enzyme solution (diluted in assay buffer) to each well.

      • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation is crucial for covalent inhibitors.

    • Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to each well to start the reaction.

    • Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., AMC: Ex/Em ~360/460 nm).

    • Monitor the increase in fluorescence over time (kinetic read) at a constant temperature (e.g., 37 °C).

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each concentration.

    • Normalize the rates by subtracting the background rate (no enzyme control) and expressing them as a percentage of the uninhibited control (DMSO vehicle).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Conclusion and Future Directions

The pyrrolidinone nitrile scaffold represents a masterful convergence of structural and functional chemistry. Its inherent three-dimensionality provides a framework for achieving high target affinity and selectivity, while the nitrile warhead offers a refined mechanism for potent, reversible covalent inhibition. The clinical success of drugs like Nirmatrelvir and Vildagliptin is a powerful testament to the scaffold's potential.[7][13]

Future research will likely focus on expanding the application of this scaffold to other enzyme classes and therapeutic areas. The principles of combining a conformationally constrained, 3D-rich core with a tunable covalent warhead are broadly applicable. As our understanding of protein structure and dynamics grows, the rational design of new generations of pyrrolidinone nitrile-based inhibitors will undoubtedly continue to yield novel therapeutics for unmet medical needs.

References

Theoretical studies of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Abstract

The 5-oxopyrrolidine (or 2-pyrrolidone) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a versatile building block in drug design.[3] This guide focuses on a specific, functionalized derivative, This compound , a molecule whose theoretical properties have not been extensively explored in public literature. Given the potential of this scaffold, a comprehensive theoretical analysis is crucial for predicting its physicochemical properties, reactivity, and potential as a drug candidate.

This whitepaper provides a detailed framework for the theoretical and computational investigation of this compound. We will proceed from foundational spectroscopic predictions to advanced quantum chemical calculations using Density Functional Theory (DFT). The methodologies detailed herein are designed to serve as a self-validating system, where computational predictions can be cross-referenced with future experimental data. We will explain the causality behind methodological choices, offering field-proven insights into structuring a robust computational analysis pipeline—from geometry optimization and conformational analysis to frontier molecular orbital theory and its application in predicting biological interactions.

Part I: Foundational Characterization - A Predictive Approach

Before delving into complex quantum chemical calculations, establishing a baseline understanding of the molecule's structure and expected spectroscopic signatures is paramount. This section outlines the predictive characterization of this compound based on established principles and data from analogous compounds.

Molecular Structure

The target molecule combines three key functional groups on a non-planar, five-membered ring:

  • A lactam (cyclic amide): The 5-oxo group, which is a common feature in many biologically active compounds.

  • An N-methyl group: Substitution at the N-1 position is present in 92% of all FDA-approved pyrrolidine drugs, often influencing solubility, metabolic stability, and target binding.[3]

  • A nitrile group: A versatile functional group that can act as a hydrogen bond acceptor or be metabolized to a carboxylic acid or amide, influencing the molecule's pharmacokinetic profile.

Predictive Spectroscopic Data

Experimental validation is the gold standard for structural elucidation.[4] However, before synthesis, we can predict the key spectroscopic features. These predictions serve as a benchmark for confirming the identity and purity of the compound post-synthesis.

  • Sample Preparation: Dissolve a synthesized and purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR spectroscopy.

  • ¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer.[5] The chemical shifts, integration, and coupling patterns will confirm the proton and carbon framework.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify characteristic vibrations of the functional groups.

  • Mass Spectrometry (MS): Use a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.

The following table summarizes the predicted data based on standard chemical shift ranges and analysis of similar structures.[6][7]

Analysis Type Predicted Signature Rationale and Interpretation
Molecular Formula C₆H₈N₂O-
Molecular Weight 124.14 g/mol -
¹H NMR δ ~ 2.8 ppm (s, 3H, N-CH₃)δ ~ 2.5-2.9 ppm (m, 2H, -CH₂-)δ ~ 3.4-3.8 ppm (m, 3H, -CH₂-N- and -CH(CN)-)The N-methyl group is expected to be a singlet. The three protons on the pyrrolidine ring will exhibit complex multiplet patterns due to diastereotopicity and coupling.
¹³C NMR δ ~ 175 ppm (C=O)δ ~ 118 ppm (C≡N)δ ~ 50-60 ppm (-CH₂-N-)δ ~ 30-40 ppm (-CH₂-)δ ~ 30 ppm (N-CH₃)δ ~ 25-35 ppm (-CH(CN)-)The lactam carbonyl is the most deshielded carbon. The nitrile carbon has a characteristic shift around 118 ppm. The remaining carbons can be assigned based on their proximity to electronegative atoms.
IR Spectroscopy ν ~ 2240 cm⁻¹ (C≡N stretch)ν ~ 1680 cm⁻¹ (C=O stretch, lactam)ν ~ 2950 cm⁻¹ (C-H stretch)The nitrile stretch is a sharp, medium-intensity peak. The lactam carbonyl stretch is a strong, sharp absorption, typically at a lower wavenumber than an acyclic amide due to ring strain.
Mass Spectrometry [M+H]⁺ = 125.0658The parent ion peak should be clearly visible, confirming the molecular formula. Fragmentation may involve loss of the nitrile group or cleavage of the pyrrolidine ring.

Part II: In-Depth Theoretical Analysis via Density Functional Theory (DFT)

DFT has become an indispensable tool for elucidating the electronic structure and reactivity of molecules, providing insights that are often difficult to obtain through experimentation alone.[8][9][10] This section details a robust workflow for the computational analysis of this compound.

Computational Workflow

The logical flow of a comprehensive DFT analysis ensures that each step builds upon a validated foundation. The process begins with finding the most stable three-dimensional structure of the molecule and proceeds to calculate its electronic and reactive properties.

G cluster_0 Structural Optimization a Initial 3D Structure b Conformational Search (Molecular Mechanics) a->b c DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) b->c d Frequency Calculation c->d f Frontier Molecular Orbitals (HOMO/LUMO Analysis) c->f g Molecular Electrostatic Potential (MEP Mapping) c->g e IR Spectrum Simulation d->e

Figure 1: A typical workflow for DFT-based molecular analysis.
Protocol: DFT Analysis of this compound

This protocol outlines the step-by-step methodology for a thorough computational study. The choice of the B3LYP functional with the 6-31G(d) basis set is a widely accepted starting point for organic molecules, offering a good compromise between computational cost and accuracy.[11][12]

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Step 1: Geometry Optimization and Conformational Analysis

  • Methodology:

    • Construct an initial 3D model of this compound.

    • Perform a conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

    • Take the lowest energy conformers (e.g., the 5-10 lowest) and perform a full geometry optimization using DFT at the B3LYP/6-31G(d) level of theory. The structure with the absolute lowest electronic energy is the ground-state conformation.

Step 2: Vibrational Frequency Analysis

  • Causality: This step serves two purposes. First, it validates that the optimized geometry is a true energy minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies. Second, the calculated vibrational frequencies can be used to simulate the IR spectrum, allowing for a direct comparison with experimental data.

  • Methodology:

    • Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

    • Verify that no imaginary frequencies are present.

    • Visualize the calculated IR spectrum and compare the positions and intensities of the key C≡N and C=O stretching frequencies with the experimental spectrum. (Note: Calculated frequencies are often scaled by a factor of ~0.96 to better match experimental values).

Step 3: Frontier Molecular Orbital (FMO) and Electronic Property Analysis

  • Causality: FMO theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the electron-donating capability, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the electron-accepting capability. The energy gap between them (E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity.[8][13] A smaller gap suggests the molecule is more polarizable and reactive.

  • Methodology:

    • From the validated output file, extract the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO energy gap.

    • Visualize the 3D isosurfaces of the HOMO and LUMO to identify which parts of the molecule are involved in these orbitals. This can reveal the most likely sites for electrophilic or nucleophilic attack.

    • Calculate other key electronic properties as summarized in the table below.

Calculated Property Significance Typical Unit
Total Energy Thermodynamic stability of the conformerHartrees
E_HOMO Electron-donating ability (ionization potential)eV
E_LUMO Electron-accepting ability (electron affinity)eV
HOMO-LUMO Gap (ΔE) Chemical reactivity and kinetic stabilityeV
Dipole Moment (μ) Molecular polarity, influences solubility and intermolecular forcesDebye
Polarizability How easily the electron cloud is distorted by an electric fielda.u.

Step 4: Molecular Electrostatic Potential (MEP) Mapping

  • Causality: The MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding with a protein target.

  • Methodology:

    • Generate the MEP surface mapped onto the total electron density of the optimized molecule.

    • Analyze the map to identify key regions. We would expect a strongly negative potential (red/yellow) around the carbonyl oxygen and the nitrile nitrogen, indicating their role as hydrogen bond acceptors. A positive potential (blue) may be found on the protons adjacent to the carbonyl and nitrile groups.

Part III: Bridging Theory to Application in Drug Development

The ultimate goal of theoretical analysis in a pharmaceutical context is to generate actionable insights for drug design and development. The properties calculated via DFT provide the foundation for predicting how this compound might behave in a biological system.

From Quantum Mechanics to Biological Activity

The relationship between fundamental electronic properties and drug action is a cornerstone of modern medicinal chemistry. The following diagram illustrates how theoretical descriptors can inform key stages of the drug discovery process.

G cluster_dd Drug Development Insights dft DFT-Derived Properties MEP Map HOMO/LUMO Dipole Moment binding Target Binding Prediction (H-bonds, π-interactions) dft:f0->binding Identifies H-bond acceptors/donors reactivity Metabolic Stability Prediction (Sites of metabolism) dft:f1->reactivity Predicts sites of oxidation/reduction p_props Pharmacokinetic Profile (Solubility, Permeability) dft:f2->p_props Correlates with aqueous solubility

Figure 2: Logical relationship between DFT properties and drug development insights.
Protocol: Hypothetical Molecular Docking Study

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] Given the prevalence of the pyrrolidine scaffold in kinase inhibitors, we can outline a protocol to assess the potential of our molecule against a relevant protein target.[14][15]

Hypothetical Target: A protein kinase with a known binding site that accommodates similar heterocyclic scaffolds.

Software: AutoDock Vina, Schrödinger Maestro/Glide, or similar docking software.

Methodology:

  • Target Preparation:

    • Download the crystal structure of the chosen protein kinase from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, co-crystallized ligands, and co-factors. Add hydrogen atoms and assign protonation states appropriate for physiological pH.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand.

  • Ligand Preparation:

    • Use the lowest-energy, DFT-optimized structure of this compound as the input ligand structure.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Run the docking algorithm to sample a large number of possible binding poses of the ligand within the defined active site.

    • The software will score these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Analyze the top-scoring poses.

    • Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds between the lactam carbonyl or nitrile nitrogen and amino acid residues in the active site.

    • Compare the predicted binding affinity and interactions to those of known inhibitors of the target kinase. A strong predicted binding affinity would provide a compelling rationale for synthesizing the molecule and performing in vitro assays.

Conclusion

While direct experimental and theoretical studies on This compound are not yet prevalent in scientific literature, this guide demonstrates a comprehensive and robust framework for its investigation. By integrating predictive spectroscopic analysis with a rigorous DFT workflow, researchers can establish a deep understanding of the molecule's structural, electronic, and reactive properties. This theoretical foundation is not merely an academic exercise; it provides critical, actionable insights that can guide synthesis, characterization, and further evaluation in a drug discovery context. The protocols outlined here for DFT analysis and molecular docking serve as a blueprint for unlocking the potential of this and other novel pyrrolidine derivatives, ultimately accelerating the journey from molecular concept to therapeutic candidate.

References

Methodological & Application

Synthesis of 1-Methyl-5-oxopyrrolidine-3-carbonitrile from Itaconic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details the synthesis of 1-Methyl-5-oxopyrrolidine-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from the bio-renewable resource, itaconic acid. This document provides not only a step-by-step protocol but also delves into the underlying reaction mechanisms and strategic considerations for each synthetic transformation.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its pyrrolidone core is a prevalent scaffold in numerous natural products and synthetic drugs. The strategic placement of the nitrile group at the 3-position offers a versatile handle for further chemical modifications, such as reduction to an amine or hydrolysis to a carboxylic acid. The use of itaconic acid, a readily available dicarboxylic acid produced from the fermentation of carbohydrates, positions this synthetic route within the principles of green chemistry, aiming for sustainable and efficient chemical production.

The synthesis is approached as a multi-step process, commencing with the formation of the pyrrolidone ring system, followed by the conversion of a carboxylic acid functionality into the target nitrile group. Each step is optimized to ensure high yield and purity of the desired products.

Overall Synthetic Scheme

The synthesis of this compound from itaconic acid is a two-step process. The first step involves the formation of 1-methyl-5-oxopyrrolidine-3-carboxylic acid through a tandem aza-Michael addition and cyclization. The second step is the conversion of the carboxylic acid to the nitrile via a primary amide intermediate.

Overall Synthesis Scheme Itaconic_Acid Itaconic Acid Intermediate_Acid 1-Methyl-5-oxopyrrolidine-3-carboxylic acid Itaconic_Acid->Intermediate_Acid Step 1: Methylamine Target_Nitrile This compound Intermediate_Acid->Target_Nitrile Step 2: Amidation & Dehydration Reaction Mechanism Step 1 cluster_0 Aza-Michael Addition cluster_1 Intramolecular Cyclization Itaconic Acid Itaconic Acid Michael Adduct Michael Adduct Itaconic Acid->Michael Adduct Methylamine (CH3NH2) Pyrrolidone Acid Pyrrolidone Acid Michael Adduct->Pyrrolidone Acid Heat (-H2O) Reaction Mechanism Step 2 Carboxylic_Acid 1-Methyl-5-oxopyrrolidine-3-carboxylic acid Amide 1-Methyl-5-oxopyrrolidine-3-carboxamide Carboxylic_Acid->Amide 1. SOCl2 2. NH3 Nitrile This compound Amide->Nitrile Dehydrating Agent (e.g., P2O5)

Application Notes & Protocols: Asymmetric Synthesis of Chiral 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the asymmetric synthesis of enantiomerically enriched 1-Methyl-5-oxopyrrolidine-3-carbonitrile, a valuable chiral building block in medicinal chemistry. The core of this protocol is a highly enantioselective conjugate addition of cyanide to an N-substituted maleimide, catalyzed by a chiral (Salen)aluminum complex. We delve into the mechanistic rationale for this catalytic system, provide a detailed, step-by-step experimental protocol, and outline the necessary analytical methods for product validation. This guide is designed to be a self-validating system, offering field-proven insights to ensure reproducibility and high stereochemical control.

Introduction: The Significance of a Chiral Scaffold

The pyrrolidine ring is a privileged scaffold in pharmaceutical science, appearing in a multitude of FDA-approved drugs.[1] The stereochemistry of substituents on this ring is often critical for biological activity, making the development of robust asymmetric synthetic routes a paramount objective in drug discovery and development. This compound, with its stereocenter at the C3 position, serves as a versatile intermediate. The nitrile group can be elaborated into various functionalities, such as carboxylic acids or amines, paving the way for diverse libraries of chiral compounds for biological screening.

Traditional methods for creating chiral pyrrolidines often rely on chiral pool starting materials or diastereoselective reactions.[2] However, catalytic asymmetric synthesis offers a more elegant and efficient approach, enabling direct access to specific enantiomers with high purity. The method detailed herein focuses on a catalytic asymmetric Michael addition, a powerful C-C bond-forming reaction, to construct the chiral center with high fidelity.[3]

Mechanistic Rationale and Strategy

The selected strategy is the conjugate addition of cyanide to N-methylmaleimide. This reaction is catalyzed by a chiral (Salen)aluminum(III) chloride complex, a system pioneered by Jacobsen and co-workers for the asymmetric cyanation of α,β-unsaturated imides.[2][4][5]

The Catalyst and Its Role

The catalyst, a (Salen)Al-Cl complex, functions as a chiral Lewis acid. The proposed mechanism suggests a cooperative bimetallic pathway where one aluminum center activates the N-methylmaleimide substrate by coordinating to the carbonyl oxygen, thereby lowering the LUMO and rendering the β-carbon more electrophilic.[4] A second aluminum center is proposed to bind the cyanide nucleophile, forming a (Salen)Al-CN species that delivers the cyanide to the activated substrate in a highly organized, stereochemically defined transition state. This dual activation model accounts for the high reactivity and excellent enantioselectivity observed.[4][5]

Reaction Scheme

The overall transformation is depicted below:

G NMeMaleimide N-Methylmaleimide Product Chiral this compound NMeMaleimide->Product Toluene, 4 °C TMSCN TMSCN TMSCN->Product Toluene, 4 °C iPrOH i-PrOH iPrOH->Product Toluene, 4 °C Catalyst Chiral (Salen)Al-Cl (cat.) Catalyst->Product Toluene, 4 °C

Figure 1: Overall reaction for the asymmetric synthesis.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Preparation of the Chiral Catalyst: (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminum(III) Chloride

The catalyst is prepared from the corresponding Salen ligand and diethylaluminum chloride.

Protocol:

  • To a solution of (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add a solution of diethylaluminum chloride (Et₂AlCl) (1.0 eq) in hexanes dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure to yield the (S,S)-(Salen)Al-Cl catalyst as a yellow solid, which can be used without further purification.

Asymmetric Conjugate Addition of Cyanide

This protocol is adapted from the general procedure reported by Jacobsen for α,β-unsaturated imides.[4]

Materials:

  • N-Methylmaleimide

  • (S,S)-(Salen)Al-Cl catalyst

  • Trimethylsilyl cyanide (TMSCN)

  • 2-Propanol (i-PrOH), anhydrous

  • Toluene, anhydrous

  • Diethyl ether

  • Silica gel for column chromatography

Protocol Workflow Diagram:

Figure 2: Step-by-step experimental workflow.

Detailed Steps:

  • In an oven-dried flask under an inert atmosphere, dissolve the (S,S)-(Salen)Al-Cl catalyst (0.05 mmol, 5 mol%) and N-methylmaleimide (1.0 mmol, 1.0 eq) in anhydrous toluene (3.0 mL).

  • Stir the resulting solution at room temperature for 15 minutes.

  • Cool the flask to 4 °C in a refrigerated bath.

  • To the cooled solution, add anhydrous 2-propanol (1.2 mmol, 1.2 eq).

  • Add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 eq) dropwise over 5 minutes.

  • Stir the reaction mixture at 4 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-48 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (10 mL) and pass it through a short plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Data and Analysis

Expected Results

The following table summarizes typical results based on analogous reactions in the literature.[4] Optimization may be required for this specific substrate.

ParameterValue
Catalyst Loading 2-5 mol%
Temperature 4 °C
Reaction Time 24-48 h
Typical Yield 85-95%
Enantiomeric Excess (ee) >90%
Characterization and Quality Control

Yield Calculation:

  • Determine the mass of the purified product and calculate the percentage yield based on the initial amount of N-methylmaleimide.

Enantiomeric Excess (ee) Determination:

  • The enantiomeric excess of the product must be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Typical HPLC Conditions:

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). The exact ratio (e.g., 90:10 or 80:20) should be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • The ee is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere.

  • Reagent Quality: The purity of TMSCN and the dryness of 2-propanol are critical for high yields and enantioselectivities.

  • Low Reactivity: If the reaction is sluggish, a slight increase in temperature can be considered, though this may negatively impact enantioselectivity. Alternatively, catalyst loading can be increased.

  • Poor Enantioselectivity: This may result from moisture contamination or impure catalyst. Ensure the Salen ligand used for catalyst preparation is of high enantiomeric purity.

Conclusion

This application note details a robust and highly enantioselective method for the synthesis of chiral this compound. By leveraging a well-defined (Salen)aluminum catalyst, this protocol provides reliable access to a valuable chiral intermediate for pharmaceutical research and development. The provided step-by-step guide and analytical procedures form a self-validating framework for achieving high yields and excellent stereocontrol.

References

The Strategic Utility of 1-Methyl-5-oxopyrrolidine-3-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures with favorable pharmacological profiles is paramount. The 5-oxopyrrolidine core, a privileged scaffold, has garnered significant attention due to its presence in numerous biologically active compounds, demonstrating a broad spectrum of activities including antibacterial and anticancer properties.[1][2] This guide focuses on a particularly valuable derivative: 1-Methyl-5-oxopyrrolidine-3-carbonitrile . The strategic incorporation of a methyl group at the 1-position and a nitrile moiety at the 3-position endows this molecule with unique physicochemical properties and a versatile chemical handle for the elaboration into diverse compound libraries.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the effective utilization of this compound in medicinal chemistry programs. We will delve into its synthesis, chemical reactivity, and its role as a key intermediate in the construction of complex molecular entities with therapeutic potential.

Core Attributes and Medicinal Chemistry Rationale

The this compound scaffold offers several advantages in drug design:

  • Three-Dimensionality: The saturated pyrrolidone ring provides a non-planar structure, which can lead to improved target engagement and selectivity compared to flat aromatic systems.

  • Metabolic Stability: The N-methylation can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway for secondary amines.

  • Versatile Functional Handle: The nitrile group is a highly versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles, providing a gateway to a wide chemical space.[3]

  • Hydrogen Bonding: The lactam carbonyl and the potential for introducing hydrogen bond donors and acceptors through nitrile elaboration allow for fine-tuning of interactions with biological targets.

Synthesis of this compound: A Proposed Protocol

While direct, peer-reviewed synthetic protocols for this compound are not abundantly available in the public domain, a robust synthesis can be envisioned based on established chemical transformations of related compounds. The following protocol outlines a plausible and efficient two-step synthesis starting from the commercially available 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Amidation cluster_1 Step 2: Dehydration Start 1-Methyl-5-oxopyrrolidine-3-carboxylic acid Reagents1 SOCl2 or Oxalyl Chloride, Ammonia or Ammonium Hydroxide Start->Reagents1 Activation & Amination Intermediate 1-Methyl-5-oxopyrrolidine-3-carboxamide Reagents1->Intermediate Dehydrating_Agent POCl3, P2O5, or TFAA Intermediate->Dehydrating_Agent Nitrile Formation Product This compound Dehydrating_Agent->Product

Caption: A proposed two-step synthetic workflow for this compound.

Protocol 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide (Intermediate)

Rationale: The first step involves the conversion of the carboxylic acid to the corresponding primary amide. This is a standard transformation in organic synthesis, and the choice of coupling reagent can be tailored to the scale and specific requirements of the reaction.

Materials:

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide solution (28-30%) or ammonia gas

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Cool the suspension in an ice bath and add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool in an ice bath.

  • Slowly add a solution of ammonium hydroxide (excess) dropwise, or bubble ammonia gas through the solution.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Methyl-5-oxopyrrolidine-3-carboxamide.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

Rationale: The final step is the dehydration of the primary amide to the nitrile. Several dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) being common and effective choices.

Materials:

  • 1-Methyl-5-oxopyrrolidine-3-carboxamide

  • Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Acetonitrile, anhydrous

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-Methyl-5-oxopyrrolidine-3-carboxamide (1.0 eq) in anhydrous DCM or acetonitrile.

  • Add pyridine or triethylamine (2.0-3.0 eq) to the solution and cool the mixture in an ice bath.

  • Add phosphorus oxychloride (1.5 eq) or trifluoroacetic anhydride (1.5 eq) dropwise to the cooled solution.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Applications in Medicinal Chemistry: Gateway to Novel Therapeutics

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex and biologically active molecules. The nitrile functionality serves as a linchpin for a variety of chemical transformations.

Chemical Transformations of the Nitrile Group

G cluster_0 Starting Material cluster_1 Potential Derivatives Start This compound Amine 3-(Aminomethyl)-1-methylpyrrolidin-2-one (via Reduction, e.g., LiAlH4, H2/Ni) Start->Amine Reduction Carboxylic_Acid 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (via Hydrolysis) Start->Carboxylic_Acid Hydrolysis Tetrazole 1-Methyl-3-(1H-tetrazol-5-yl)pyrrolidin-2-one (via [2+3] Cycloaddition with NaN3) Start->Tetrazole Cycloaddition Amidine N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide (via reaction with Hydroxylamine) Start->Amidine Addition

Caption: Key chemical transformations of the nitrile group in this compound.

Application Example 1: Synthesis of Novel Antibacterial Agents

The 5-oxopyrrolidine scaffold has been explored for the development of novel antibacterial agents.[1][2] The nitrile group of this compound can be a precursor to functionalities known to be important for antibacterial activity.

Protocol 3: Synthesis of a Tetrazole-Containing Pyrrolidinone

Rationale: The tetrazole ring is a well-known bioisostere for a carboxylic acid and is found in numerous approved drugs. Its introduction can enhance metabolic stability and improve pharmacokinetic properties.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or Ammonium chloride

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Application Example 2: Development of Kinase Inhibitors

The pyrrolidine scaffold is also found in a number of kinase inhibitors. The nitrile group can be used to introduce functionalities that can interact with the hinge region or other key residues in the ATP-binding pocket of kinases.

Protocol 4: Reduction to a Primary Amine for Further Functionalization

Rationale: The reduction of the nitrile to a primary amine provides a nucleophilic handle for the introduction of various side chains through amide bond formation, reductive amination, or sulfonylation, allowing for the exploration of structure-activity relationships (SAR).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel with Hydrogen

  • Tetrahydrofuran (THF) or Ethanol, anhydrous

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure (using LiAlH₄):

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-8 hours.

  • Work-up and Purification: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)-1-methylpyrrolidin-2-one.

  • The product can be purified by distillation or column chromatography.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₈N₂OPubChem
Molecular Weight124.14 g/mol PubChem
AppearanceExpected to be a solid or high-boiling liquid-
SolubilityExpected to be soluble in polar organic solvents-

Safety and Handling

  • This compound: As with all nitrile-containing compounds, it should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Many of the reagents used in the described protocols are hazardous. Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Sodium azide is highly toxic and can form explosive heavy metal azides. Lithium aluminum hydride is a highly reactive and flammable solid. Always consult the Safety Data Sheet (SDS) for each reagent before use and take appropriate safety precautions.

Conclusion and Future Perspectives

This compound represents a valuable and under-explored building block in medicinal chemistry. Its unique combination of a privileged scaffold and a versatile functional group makes it an attractive starting point for the synthesis of novel therapeutic agents. The protocols and application notes provided in this guide are intended to empower researchers to unlock the full potential of this promising molecule. Future explorations could focus on the development of stereoselective syntheses to access enantiomerically pure derivatives, further expanding its utility in the design of chiral drugs. The continued investigation of this and related scaffolds will undoubtedly contribute to the advancement of drug discovery and the development of new medicines to address unmet medical needs.

References

Application Notes and Protocols: 1-Methyl-5-oxopyrrolidine-3-carbonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine (also known as pyroglutamate or 2-pyrrolidone) ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its inherent chirality, conformational rigidity, and capacity for diverse functionalization make it a cornerstone for the development of novel therapeutics.[1][2] The introduction of a nitrile group at the C3 position, coupled with an N-methyl substituent, as in 1-methyl-5-oxopyrrolidine-3-carbonitrile, creates a highly versatile and reactive building block. The electron-withdrawing nature of the nitrile group activates the adjacent C4 position for nucleophilic attack and provides a handle for a wide array of chemical transformations.

This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for its use in the synthesis of complex molecular architectures.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₈N₂ON/A
Molecular Weight 124.14 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in most polar organic solvents (e.g., DCM, MeOH, THF)N/A

Synthesis of this compound

A robust and scalable synthesis of the title compound is crucial for its widespread application. A common and efficient approach involves a three-step sequence starting from readily available itaconic acid and methylamine.

Synthesis_Workflow Itaconic_Acid Itaconic Acid Step1 Step 1: Michael Addition/ Amidation Itaconic_Acid->Step1 Methylamine Methylamine Methylamine->Step1 Carboxylic_Acid 1-Methyl-5-oxopyrrolidine- 3-carboxylic acid Step1->Carboxylic_Acid Step2 Step 2: Amide Formation Carboxylic_Acid->Step2 Amide 1-Methyl-5-oxopyrrolidine- 3-carboxamide Step2->Amide Step3 Step 3: Dehydration Amide->Step3 Nitrile 1-Methyl-5-oxopyrrolidine- 3-carbonitrile Step3->Nitrile

Figure 1: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

This protocol is adapted from the general synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[1]

  • Materials:

    • Itaconic acid (1.0 eq)

    • Methylamine (40% in water, 1.2 eq)

    • Deionized water

    • Concentrated HCl

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add itaconic acid and deionized water.

    • Slowly add the methylamine solution to the stirred suspension of itaconic acid.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Acidify the mixture to pH 2-3 with concentrated HCl. A white precipitate should form.

    • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 1-methyl-5-oxopyrrolidine-3-carboxylic acid.

Protocol 2: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide
  • Materials:

    • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq)

    • Thionyl chloride (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Aqueous ammonia (excess)

  • Procedure:

    • Suspend 1-methyl-5-oxopyrrolidine-3-carboxylic acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C and slowly add thionyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Carefully add the crude acid chloride to a cooled, stirred solution of excess aqueous ammonia.

    • Stir the mixture for 1 hour at room temperature.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-methyl-5-oxopyrrolidine-3-carboxamide.

Protocol 3: Synthesis of this compound

This protocol is based on standard amide dehydration methods.[3][4]

  • Materials:

    • 1-Methyl-5-oxopyrrolidine-3-carboxamide (1.0 eq)

    • Trifluoroacetic anhydride (TFAA) (1.5 eq) or Phosphorus oxychloride (POCl₃) (1.2 eq)

    • Anhydrous pyridine or triethylamine (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve 1-methyl-5-oxopyrrolidine-3-carboxamide in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add anhydrous pyridine or triethylamine and cool the solution to 0 °C.

    • Slowly add TFAA or POCl₃ to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

Applications in Organic Synthesis

This compound is a versatile building block with multiple reactive sites, enabling a variety of synthetic transformations.

Applications Building_Block 1-Methyl-5-oxopyrrolidine- 3-carbonitrile Alkylation C4-Alkylation Building_Block->Alkylation Reduction_Nitrile Nitrile Reduction Building_Block->Reduction_Nitrile Hydrolysis Nitrile Hydrolysis Building_Block->Hydrolysis Cycloaddition [3+2] Cycloaddition Building_Block->Cycloaddition Product_Alkylation C4-Substituted Pyrrolidones Alkylation->Product_Alkylation Product_Reduction 3-(Aminomethyl)pyrrolidines Reduction_Nitrile->Product_Reduction Product_Hydrolysis Pyrrolidine-3-carboxylic acids Hydrolysis->Product_Hydrolysis Product_Cycloaddition Spiro-pyrrolidines Cycloaddition->Product_Cycloaddition

Figure 2: Key synthetic applications of this compound.
C4-Alkylation: Access to Substituted Pyrrolidones

The protons at the C4 position are acidic due to the adjacent electron-withdrawing nitrile and carbonyl groups, allowing for deprotonation and subsequent alkylation.

Protocol 4: C4-Alkylation

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Lithium diisopropylamide (LDA, 1.1 eq)

    • Alkyl halide (e.g., benzyl bromide, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to 0 °C (for NaH) or -78 °C (for LDA).

    • Carefully add the base (NaH or LDA) to the THF.

    • Slowly add a solution of this compound in anhydrous THF to the base suspension/solution.

    • Stir the mixture at the same temperature for 30-60 minutes to ensure complete enolate formation.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Nitrile Reduction: Synthesis of 3-(Aminomethyl)pyrrolidines

The nitrile group can be reduced to a primary amine, providing a key intermediate for further derivatization.

Protocol 5: Nitrile Reduction with LiAlH₄

  • Materials:

    • This compound (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Deionized water

    • 15% Aqueous sodium hydroxide

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[5]

    • Stir the resulting granular precipitate at room temperature for 15 minutes.

    • Add anhydrous magnesium sulfate and stir for another 15 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude 1-methyl-3-(aminomethyl)pyrrolidin-5-one. Further purification can be achieved by distillation or chromatography.

Note: LiAlH₄ is a powerful reducing agent and will also reduce the lactam carbonyl group. Careful control of stoichiometry and reaction conditions may be necessary to achieve selective reduction of the nitrile.

Nitrile Hydrolysis: Formation of Pyrrolidine-3-carboxylic Acids

The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

Protocol 6: Acidic Hydrolysis of the Nitrile

  • Materials:

    • This compound (1.0 eq)

    • 6M Hydrochloric acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in 6M HCl.

    • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the acid and water.

    • The crude product, 1-methyl-5-oxopyrrolidine-3-carboxylic acid hydrochloride, can be purified by recrystallization.

[3+2] Cycloaddition Reactions

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions, for example, with azomethine ylides, to form spiro-heterocyclic systems.

Protocol 7: [3+2] Cycloaddition with an Azomethine Ylide

This protocol is a general procedure for the 1,3-dipolar cycloaddition of azomethine ylides.[6][7]

  • Materials:

    • This compound (1.0 eq)

    • Isatin (1.0 eq)

    • Sarcosine (1.1 eq)

    • Anhydrous Toluene or Methanol

  • Procedure:

    • To a round-bottom flask, add isatin, sarcosine, and this compound in anhydrous toluene or methanol.

    • Heat the mixture to reflux and stir for 12-24 hours. The reaction progress can be monitored by TLC.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography to yield the desired spiro-pyrrolidine derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of multiple reactive sites allow for the construction of a diverse range of complex molecules, particularly those of medicinal interest. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this important scaffold.

References

Application Note: A High-Throughput Screening Workflow for the Identification of Novel Enzyme Inhibitors from a 1-Methyl-5-oxopyrrolidine-3-carbonitrile Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] Its three-dimensional sp³-hybridized structure allows for comprehensive exploration of chemical space, making it an attractive core for designing novel therapeutics.[2] This application note presents a detailed, field-proven framework for the high-throughput screening (HTS) of a focused library of 1-Methyl-5-oxopyrrolidine-3-carbonitrile derivatives. We provide a complete workflow, from robust assay development and statistical validation to primary screening, hit confirmation, and dose-response analysis. The protocols herein are designed around a generic, fluorescence-based enzymatic assay, offering a broadly applicable template for identifying potent and selective modulators for a wide range of enzyme targets.

Introduction: The Rationale for Screening Pyrrolidine Derivatives

The search for novel bioactive compounds is a cornerstone of drug discovery.[3] The selection of a core chemical scaffold is a critical decision that profoundly influences the potential for clinical success. The pyrrolidine nucleus is one of the most prevalent five-membered nitrogen heterocycles in approved drugs, valued for its stereochemical complexity and conformational flexibility.[1][4] These features enable its derivatives to form precise, high-affinity interactions with biological targets. The this compound scaffold, in particular, offers a synthetically tractable starting point with multiple points for chemical diversification, making it ideal for the construction of a focused compound library.

High-throughput screening (HTS) provides the technological power to rapidly evaluate vast numbers of such compounds for biological activity, transforming the early stages of drug discovery.[3][5][6] This guide details a comprehensive HTS cascade designed to identify and validate inhibitors of a model enzyme target from a library of these novel pyrrolidine derivatives.

The Cornerstone of Success: Assay Development and Validation

A successful HTS campaign is built upon a robust and reliable assay.[7][8] The goal of assay development is to create a sensitive, reproducible, and cost-effective method that can distinguish true biological signals from experimental noise.[9] For this application, we will focus on a fluorescence-based enzyme inhibition assay, a format widely used in HTS for its high sensitivity and compatibility with automation.[10][11][12]

Principle of the Assay: Fluorescence Resonance Energy Transfer (FRET)

The chosen model is a FRET-based protease assay. In this system, a peptide substrate is labeled with two fluorophores: a donor and a quencher (acceptor). When the substrate is intact, the close proximity of the pair allows for FRET, resulting in low fluorescence emission from the donor. Upon enzymatic cleavage of the substrate, the donor and quencher are separated, disrupting FRET and leading to a measurable increase in the donor's fluorescence signal. Inhibitors of the enzyme will prevent this cleavage, resulting in a low fluorescence signal, similar to the negative control.

Critical Optimization Parameters

Before embarking on a full-scale screen, several parameters must be optimized in a 96- or 384-well plate format to ensure the assay is sensitive and stable.

  • Enzyme and Substrate Concentration: The concentration of both enzyme and substrate should be carefully titrated to achieve a linear reaction rate within the desired assay window, typically at or below the substrate's Michaelis constant (Km). This ensures the assay is sensitive to competitive inhibitors.

  • DMSO Tolerance: Small molecule libraries are typically stored in dimethyl sulfoxide (DMSO). The assay must be tested for its tolerance to various concentrations of DMSO to ensure the solvent does not interfere with enzyme activity or cell health in cell-based assays.[13] Typically, a final DMSO concentration of <1% is recommended.

  • Incubation Time: The reaction time should be optimized to yield a sufficient signal window between positive and negative controls while remaining within the initial velocity phase of the enzymatic reaction.

The Self-Validating System: Statistical Quality Control

The reliability of an HTS assay is not subjective; it is quantified statistically. The Z'-factor is the industry-standard metric for assessing assay quality, as it accounts for both the dynamic range of the signal and the variability of the data.[14][15]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

An assay's performance is judged based on its Z'-factor value, as summarized below. For an HTS campaign to be considered reliable, a Z'-factor of ≥ 0.5 is required.[16]

Z'-Factor ValueAssay ClassificationInterpretation
1.0IdealThe distributions of positive and negative controls have no overlap.
0.5 to 1.0ExcellentA large separation band between controls; suitable for HTS.[14]
0 to 0.5MarginalThe separation band is small; may require further optimization.[14]
< 0UnacceptableThe distributions of positive and negative controls overlap; the assay is not reliable.

The High-Throughput Screening Cascade

The HTS process is a multi-step workflow designed to efficiently screen a large compound library and progressively narrow the focus to a small number of validated hits.[13]

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Lib_Plate Library Plating (Source Plates) Compound_Tx Acoustic Compound Transfer (nL volumes) Lib_Plate->Compound_Tx Assay_Plate Assay Plate Prep (384-well) Assay_Plate->Compound_Tx Reagent_Add Enzyme/Substrate Addition Compound_Tx->Reagent_Add Incubate Incubation (Room Temp) Reagent_Add->Incubate Read_Plate Fluorescence Reading Incubate->Read_Plate Data_QC Data Normalization & QC (Z'-Factor Calculation) Read_Plate->Data_QC Hit_Select Primary Hit Selection (Activity Threshold) Data_QC->Hit_Select Cherry_Pick Hit Confirmation (Cherry-Picking) Hit_Select->Cherry_Pick Dose_Response Dose-Response (IC50) Cherry_Pick->Dose_Response Orthogonal Orthogonal Assay Dose_Response->Orthogonal

Figure 1: A generalized workflow for a high-throughput screening and hit validation cascade.

Protocol: Primary HTS of Pyrrolidine Derivatives

This protocol is designed for a 384-well plate format and assumes the use of automated liquid handlers for precision and throughput.

Materials:

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Protease Enzyme Stock (in Assay Buffer)

  • FRET Peptide Substrate Stock (in Assay Buffer)

  • Positive Control: A known, potent inhibitor of the target enzyme.

  • Negative Control: DMSO.

  • This compound derivative library (10 mM in DMSO).

  • 384-well, low-volume, black assay plates.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each library compound, positive control, and negative control (DMSO) from the source plates to the corresponding wells of the 384-well assay plates. This results in a final compound concentration of 10 µM in a 50 µL assay volume.

  • Enzyme Addition: Add 25 µL of the optimized enzyme solution to all wells of the assay plate.

  • Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature. This step allows the compounds to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 25 µL of the FRET substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Signal Detection: Read the fluorescence intensity on a plate reader compatible with HTS (e.g., Excitation: 485 nm, Emission: 520 nm).

Data Analysis and Primary Hit Selection
  • Quality Control: For each plate, calculate the Z'-factor using the positive and negative control wells. Plates with a Z' < 0.5 should be flagged for review or repeated.

  • Data Normalization: Raw fluorescence data is normalized to Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

  • Hit Identification: A "hit" is a compound that exhibits activity above a defined threshold. A common and statistically robust method is to set the hit threshold at three times the standard deviation (SD) of the negative control wells. Hit Threshold: % Inhibition > (Mean_%Inhibition_Negative + 3 * SD_%Inhibition_Negative)

Essential Follow-Up: Hit Confirmation and Validation

A primary hit from an HTS campaign is not a validated lead.[17] It is a compound that requires further investigation to confirm its activity and rule out artifacts.[18][19]

Protocol: Dose-Response (IC₅₀) Determination

The potency of each confirmed primary hit must be determined by generating a dose-response curve.

Procedure:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound, starting from a top concentration of 100 µM.

  • Assay Performance: Perform the same enzymatic assay as described in Section 3.1, but replace the single concentration of library compounds with the serial dilutions of the hit compounds.

  • Data Analysis: Plot the Percent Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect).

Orthogonal Assays and Counter-Screens

It is crucial to re-test hits in an orthogonal assay—a method with a different detection technology (e.g., absorbance-based or label-free).[19] This helps to eliminate false positives that arise from compound interference with the primary assay format (e.g., autofluorescence or quenching). Counter-screens are also employed to assess the selectivity of the hits against related enzymes.

Mechanistic Context: A Hypothetical Target Pathway

Understanding the biological context of the target is essential for downstream drug development. The identified pyrrolidine inhibitors could, for example, target a critical protease in an inflammatory signaling cascade.

Signaling_Pathway cluster_pathway Inflammatory Signaling Cascade Signal Pro-inflammatory Signal (e.g., TNF-α) Receptor Cell Surface Receptor Signal->Receptor 1. Binds Pro_Caspase Pro-Protease (Inactive) Receptor->Pro_Caspase 2. Activates Protease_X Protease X (Active Target) Pro_Caspase->Protease_X 3. Cleaves Substrate Cellular Substrate Protease_X->Substrate 4. Processes Response Pro-inflammatory Gene Expression Substrate->Response 5. Triggers Inhibitor Pyrrolidine Inhibitor Inhibitor->Protease_X Inhibits

Figure 2: A hypothetical signaling pathway where a pyrrolidine derivative inhibits a key protease.

In this model, an inflammatory signal activates a receptor, leading to the activation of Protease X. This active protease then cleaves a substrate, triggering a downstream pro-inflammatory response. A potent and selective inhibitor identified from the this compound library could block this pathway, representing a potential therapeutic strategy for inflammatory diseases.

References

Application Notes and Protocols for the Structural Elucidation of 1-Methyl-5-oxopyrrolidine-3-carbonitrile by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-5-oxopyrrolidine-3-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. As with any novel compound, thorough structural characterization is paramount to confirm its identity, purity, and to understand its chemical properties. This application note provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural elucidation of small molecules.

This guide is intended for researchers, scientists, and drug development professionals. It offers not just step-by-step procedures but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible analytical workflow.

Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₆H₈N₂O--INVALID-LINK--
Molecular Weight 124.14 g/mol --INVALID-LINK--
CAS Number 172261-37-9--INVALID-LINK--
Appearance Liquid--INVALID-LINK--

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will provide definitive information about the number and connectivity of the atoms in the structure.

Predicted NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃, calculated using advanced NMR prediction algorithms. These values serve as a reference for the experimental data.

Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

Atom NumberPredicted Chemical Shift (ppm)MultiplicityIntegration
1 (CH₃)2.90s3H
2 (CH₂)3.50t2H
3 (CH)3.20m1H
4 (CH₂)2.60m2H

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

Atom NumberPredicted Chemical Shift (ppm)
1 (CH₃)30.0
2 (CH₂)45.0
3 (CH)25.0
4 (CH₂)35.0
5 (C=O)175.0
6 (C≡N)118.0
Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra of this compound.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is dictated by the solubility of the analyte and the need for a deuterium lock signal.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single deuterium resonance for locking.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Rationale: The following parameters are starting points and may require optimization for the specific instrument and sample concentration.

  • Procedure:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure efficient radiofrequency pulse delivery and signal detection.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments). Key parameters to consider are:

      • Spectral width: ~12 ppm

      • Acquisition time: ~3-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

    • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., 'zgpg30'). Key parameters include:

      • Spectral width: ~220 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

    • (Optional but Recommended) Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

3. Data Processing:

  • Rationale: Proper data processing is essential to extract accurate information from the raw free induction decay (FID).

  • Procedure:

    • Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to deduce proton connectivity.

    • Correlate the ¹H and ¹³C signals using the 2D NMR data to complete the structural assignment.

NMR Workflow Diagram

Caption: NMR experimental workflow from sample preparation to structural assignment.

Part 2: Mass Spectrometry

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for analyzing this compound.

Predicted Mass Spectrometry Data

Electrospray Ionization (ESI-MS):

  • Rationale: ESI is a soft ionization technique that typically produces protonated molecules, providing clear molecular weight information.

  • Expected Ions:

    • [M+H]⁺: m/z 125.07

    • [M+Na]⁺: m/z 147.05

    • [2M+H]⁺: m/z 249.14

Electron Ionization (EI-MS):

  • Rationale: EI is a hard ionization technique that causes extensive fragmentation, yielding a characteristic fingerprint of the molecule. The fragmentation pattern can be predicted based on the functional groups present.

  • Proposed Fragmentation Pathway:

    • Molecular Ion (M⁺˙): The initial ionization will produce a molecular ion at m/z 124.

    • α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for N-alkyl amides. This would lead to the loss of a methyl radical (•CH₃) to form an ion at m/z 109, or cleavage within the ring.

    • Loss of CO: The carbonyl group can be lost as a neutral molecule (CO), leading to a fragment ion at m/z 96.

    • Loss of HCN: The nitrile group can be eliminated as hydrogen cyanide, resulting in a fragment at m/z 97.

    • Ring Opening and Subsequent Fragmentations: The pyrrolidinone ring can undergo cleavage, leading to a variety of smaller fragment ions.

Experimental Protocol for Mass Spectrometry Analysis

1. Sample Preparation for ESI-MS:

  • Rationale: Proper dilution is crucial to avoid signal suppression and detector saturation in ESI-MS. The choice of solvent should promote ionization.

  • Procedure:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water (1:1) or acetonitrile/water (1:1) containing 0.1% formic acid. Formic acid aids in protonation.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

2. Sample Preparation for GC-EI-MS:

  • Rationale: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with EI, the sample must be volatile and thermally stable.

  • Procedure:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.

3. Instrument Setup and Data Acquisition (ESI-MS):

  • Rationale: The following are typical starting parameters for a quadrupole or ion trap mass spectrometer.

  • Procedure:

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Optimize the source parameters, including capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas flow and temperature, to maximize the signal intensity of the [M+H]⁺ ion.

    • Acquire the full scan mass spectrum over a mass range of m/z 50-500.

    • (Optional) Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion (m/z 125.07) to induce fragmentation and obtain structural information.

4. Instrument Setup and Data Acquisition (GC-EI-MS):

  • Rationale: The GC method should be optimized to ensure good separation and peak shape.

  • Procedure:

    • Set the GC injector temperature to 250 °C.

    • Use a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms).

    • Program the oven temperature, for example, starting at 50 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.

    • Set the EI source temperature to 230 °C and the electron energy to 70 eV.

    • Acquire the mass spectrum over a mass range of m/z 35-300.

Mass Spectrometry Workflow Diagram

Caption: Mass spectrometry experimental workflow from sample preparation to structural confirmation.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the structural elucidation of this compound using NMR and mass spectrometry. By following these detailed procedures and utilizing the provided reference data, researchers can confidently confirm the structure and purity of this compound, facilitating its further investigation in various scientific disciplines. The combination of high-resolution NMR for detailed structural mapping and mass spectrometry for molecular weight determination and fragmentation analysis offers a robust and self-validating system for chemical characterization.

Application Note: Crystallization Strategies for 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-5-oxopyrrolidine-3-carbonitrile is a functionalized five-membered lactam that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its utility is often predicated on achieving high purity, which can be challenging due to its liquid state at ambient temperatures.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective crystallization techniques to isolate this compound as a high-purity solid. We will explore the underlying principles of solvent selection, detail step-by-step protocols for cooling, antisolvent, and evaporative crystallization, and outline essential quality control measures for verification. The methodologies are designed to be robust and self-validating, addressing the compound's specific chemical sensitivities, such as the potential for nitrile group hydrolysis.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing a successful crystallization protocol. This compound (CAS 172261-37-9) is reported as a liquid, which presents the primary challenge for isolation as a solid.[2] Its structural features—a polar lactam ring and a nitrile group—dictate its solubility and chemical stability.

PropertyValueSource
CAS Number 172261-37-9[2]
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol (Calculated)
Appearance Colorless to brown liquid[2]
Boiling Point 227.1 °C @ 760 mmHg[2]
Density 0.93 g/cm³[2]
SMILES CN1CC(CC1=O)C#N[2]
Storage 2-8 °C, Inert atmosphere, Keep in dark place

Foundational Principles & Strategic Considerations

The primary goal of crystallization is to induce a phase transition from a liquid or dissolved state to a highly ordered solid state. For a compound that is a liquid at room temperature, this requires careful manipulation of temperature and/or solvent composition.

Causality of Experimental Design
  • Chemical Stability: The nitrile functional group can be susceptible to hydrolysis to form an amide or a carboxylic acid, particularly under strong acidic or basic conditions.[3][4] Therefore, all crystallization protocols should utilize neutral solvents and avoid harsh pH conditions to preserve the molecule's integrity. The lactam ring can also be susceptible to hydrolysis under extreme conditions.

  • Solvent Selection: The choice of solvent is the most critical parameter. An ideal solvent will exhibit high solubility at an elevated temperature and low solubility at a reduced temperature. Given the compound's polarity, polar aprotic solvents (e.g., Ethyl Acetate, Acetone, Acetonitrile) and alcohols (e.g., Isopropanol, Ethanol) are logical starting points. Insights can be drawn from analogs like Methyl 5-oxopyrrolidine-3-carboxylate (a solid), which shows slight solubility in chloroform and methanol.[5]

  • Supersaturation: Crystallization is initiated by creating a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility. This can be achieved by cooling, adding an antisolvent, or slowly evaporating the solvent. The rate at which supersaturation is achieved significantly impacts crystal size and purity.

Logical Workflow for Crystallization Method Development

The process of developing a crystallization protocol is systematic. It begins with the crude liquid material and progresses through solvent screening, method optimization, and finally, isolation and analysis of the purified solid.

G Figure 1: General Crystallization Workflow Crude Crude Liquid (this compound) Screening Solvent Screening (Solubility & Stability Tests) Crude->Screening Start Method Select Crystallization Method (Cooling, Antisolvent, etc.) Screening->Method Identify suitable solvent(s) Protocol Execute Protocol: 1. Dissolution 2. Induce Supersaturation 3. Crystal Growth Method->Protocol Isolation Isolation & Washing (Filtration, Cold Solvent Wash) Protocol->Isolation Crystals formed Drying Drying (Vacuum Oven, Low Temp) Isolation->Drying QC Quality Control Analysis (MP, HPLC, NMR) Drying->QC QC->Screening Fail Pure Pure Crystalline Solid (Purity > 99%) QC->Pure Pass

Caption: General workflow for developing a crystallization protocol.

Experimental Protocols

The following protocols are presented as robust starting points. Researchers should perform small-scale trials to optimize solvent ratios, temperatures, and cooling rates for their specific material.

Protocol 1: Cooling Crystallization

This is the most straightforward method, relying on the principle that the compound's solubility decreases as the temperature is lowered.

Step-by-Step Methodology:

  • Solvent Selection: In a small vial, test the solubility of ~50 mg of the crude liquid in 0.5 mL of a candidate solvent (e.g., Isopropanol, Ethyl Acetate, or Toluene) at room temperature.

  • Dissolution: Transfer a known mass of the crude compound into a clean, dry flask equipped with a magnetic stir bar. Add the chosen solvent dropwise while stirring at room temperature until the liquid is fully dissolved. Aim for a concentrated solution.

  • Heating (Optional): Gently warm the solution (e.g., to 40-50°C) to ensure complete dissolution. Do not overheat to prevent potential degradation.

  • Cooling & Crystallization:

    • Phase 1 (Slow Cooling): Allow the flask to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is crucial for the formation of larger, more ordered crystals.

    • Phase 2 (Low-Temperature Cooling): Once at room temperature, transfer the flask to a refrigerator (2-8°C) for several hours. For enhanced yield, subsequently move it to a freezer (-20°C).

  • Inducing Precipitation (If necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal from a previous batch.

  • Isolation: Quickly collect the solid crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the ice-cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a low temperature (e.g., 30-35°C) until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization

This technique is highly effective when the compound is very soluble across a wide range of solvents. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (antisolvent) in which the compound is insoluble to induce precipitation.

Step-by-Step Methodology:

  • System Selection: Identify a suitable solvent/antisolvent pair. The two solvents must be miscible. Common pairs include Dichloromethane/Hexane, Acetone/Water, or Ethyl Acetate/Heptane.

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., Dichloromethane) at room temperature.

  • Antisolvent Addition: While stirring the solution, add the antisolvent (e.g., Hexane) dropwise. Observe for the onset of turbidity (cloudiness), which indicates the point of nucleation.

  • Crystal Growth: Once turbidity persists, stop adding the antisolvent and allow the solution to stir for a few hours at room temperature to promote crystal growth. Cooling the mixture (e.g., to 0-5°C) can further increase the yield.

  • Isolation & Processing: Isolate, wash, and dry the crystals as described in Protocol 1 (Steps 6-8). The washing solvent should be a mixture of the solvent/antisolvent system or pure, cold antisolvent.

G Figure 2: Antisolvent Crystallization Workflow Start Dissolve Crude Liquid in 'Good' Solvent (e.g., DCM) Add Add Antisolvent Dropwise (e.g., Hexane) Start->Add Turbid Observe for Turbidity (Point of Supersaturation) Add->Turbid Turbid->Add Solution clears Grow Stir & Allow Crystals to Grow (Optional: Cool to increase yield) Turbid->Grow Turbidity persists Isolate Isolate, Wash, & Dry Crystalline Solid Grow->Isolate End Pure Solid Product Isolate->End

Caption: Stepwise logic for the antisolvent crystallization method.

Quality Control and Verification

Every crystallization protocol must be validated by analyzing the final product. This ensures the procedure has successfully purified the compound.

Analytical TechniquePurposeExpected Result for High-Purity Solid
Melting Point Assess purity and confirm phase changeA sharp, defined melting range (e.g., within 1-2°C).
HPLC/UPLC Quantify purityPurity ≥ 99.0% with minimal impurity peaks.
¹H and ¹³C NMR Confirm chemical structure and identitySpectra consistent with the structure of this compound; absence of solvent and impurity signals.
FTIR Spectroscopy Confirm functional groupsPresence of characteristic peaks for C≡N (nitrile) and C=O (lactam amide).

Conclusion

The successful crystallization of this compound from its native liquid state is readily achievable through systematic application of cooling or antisolvent techniques. The key to success lies in rational solvent selection, careful control over the rate of supersaturation, and adherence to chemically stable, neutral conditions. The protocols and validation methods described herein provide a comprehensive framework for researchers to obtain this valuable synthetic intermediate in a solid, high-purity form, suitable for the rigorous demands of pharmaceutical development and organic synthesis.

References

Application Notes and Protocols for the Utilization of 1-Methyl-5-oxopyrrolidine-3-carbonitrile in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Kinase Inhibitor Scaffolds

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in the realms of oncology and inflammatory diseases.[1][2][3] The dysregulation of kinase activity is a hallmark of numerous pathologies, driving uncontrolled cell proliferation and survival.[3] Consequently, the development of small molecule kinase inhibitors has revolutionized therapeutic strategies for a multitude of cancers.[3][4] However, the challenges of acquired resistance and off-target toxicity necessitate a continuous search for novel chemical scaffolds that can yield inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[3][5]

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional character which allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems.[6][7][[“]] This non-planar structure can lead to enhanced binding affinity and selectivity.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 1-Methyl-5-oxopyrrolidine-3-carbonitrile as a versatile starting material for the synthesis of innovative kinase inhibitors. We will delve into the rationale behind its selection, propose synthetic strategies for diversification, and provide detailed protocols for biological evaluation.

The this compound Scaffold: A Privileged Starting Point

The structure of this compound presents several key features that make it an attractive starting point for the development of kinase inhibitors:

  • A Rigidified Core: The 5-oxopyrrolidine (pyroglutamonitrile) core provides a rigid and predictable framework for the attachment of various pharmacophoric groups.

  • Strategic Functional Handles: The nitrile group at the 3-position is a versatile functional group that can be transformed into a variety of hydrogen bond donors and acceptors, or used as a linchpin for further chemical elaboration.

  • Modulation of Physicochemical Properties: The N-methyl group can influence the solubility and metabolic stability of the final compounds.

  • Three-Dimensionality: As a saturated heterocyclic system, the pyrrolidine ring inherently possesses a 3D geometry, which is increasingly recognized as a desirable trait for improving drug-like properties.[6][7]

Recent studies on similar 5-oxopyrrolidine-3-carbohydrazide structures have demonstrated their potential as multi-kinase inhibitors, suggesting that this core scaffold is indeed capable of interacting with the ATP-binding site of kinases.[9][10][11]

Proposed Synthetic Strategies for Library Development

The true potential of this compound lies in its synthetic tractability. The nitrile functionality can be readily converted into other key chemical groups to generate a library of diverse compounds for screening.

Transformation of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up a vast array of subsequent chemical modifications. A particularly promising approach is the conversion of the nitrile to a carboxamide, which can then be further derivatized. This strategy is inspired by the successful development of other kinase inhibitors where a central heterocyclic core is decorated with side chains that interact with the kinase hinge region and other key residues.[12][13]

Below is a proposed synthetic workflow for the generation of a focused library of kinase inhibitor candidates.

G start This compound hydrolysis Hydrolysis (e.g., HCl, H2O) start->hydrolysis reduction Reduction (e.g., LiAlH4 or H2, Raney Ni) start->reduction acid 1-Methyl-5-oxopyrrolidine-3-carboxylic acid hydrolysis->acid amide_coupling Amide Coupling (e.g., HATU, DIPEA, various amines) acid->amide_coupling library1 Amide Library amide_coupling->library1 amine (1-Methyl-5-oxopyrrolidin-3-yl)methanamine reduction->amine sulfonylation Sulfonylation / Acylation (various sulfonyl chlorides / acid chlorides) amine->sulfonylation library2 Sulfonamide / Amide Library sulfonylation->library2

Caption: Proposed synthetic routes for derivatization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a Candidate Kinase Inhibitor Library

This protocol outlines the synthesis of a small library of N-aryl-1-methyl-5-oxopyrrolidine-3-carboxamides.

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of water and dioxane, add concentrated hydrochloric acid (excess).

  • Heat the reaction mixture to reflux (e.g., 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The crude 1-Methyl-5-oxopyrrolidine-3-carboxylic acid can be purified by recrystallization or column chromatography.

Step 2: Amide Coupling with a Panel of Anilines

  • In a series of parallel reaction vessels, dissolve 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • To each vessel, add a different substituted aniline (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reactions at room temperature for 12-24 hours. Monitor the progress of each reaction by TLC or LC-MS.

  • Upon completion, quench the reactions with water and extract the products with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify each compound by flash column chromatography on silica gel to yield the desired N-aryl-1-methyl-5-oxopyrrolidine-3-carboxamides.

Step 3: Characterization

Confirm the structure and purity of each synthesized compound using the following techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS).

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a universal, fluorescence-based in vitro kinase assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds against a target kinase (e.g., a member of the MAPK/ERK pathway).[14]

G start Prepare Reagents (Kinase, Substrate, ATP, Inhibitors) dispense Dispense Inhibitors (serial dilutions) into 384-well plate start->dispense add_kinase Add Kinase and Substrate Mixture dispense->add_kinase incubate1 Incubate at RT add_kinase->incubate1 initiate Initiate Reaction (Add ATP) incubate1->initiate incubate2 Incubate at RT (allow phosphorylation) initiate->incubate2 stop Stop Reaction (Add Detection Reagent) incubate2->stop read Read Fluorescence Signal stop->read analyze Analyze Data (Calculate IC50 values) read->analyze

Caption: Workflow for in vitro kinase inhibition assay.

Materials:

  • Target protein kinase (recombinant, purified).

  • Biotinylated peptide substrate specific for the target kinase.

  • Adenosine triphosphate (ATP).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Synthesized inhibitor compounds dissolved in DMSO.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore).[14]

  • 384-well microplates.

  • Plate reader capable of TR-FRET measurements.

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Kinase Reaction: a. Prepare a kinase/substrate master mix in assay buffer. The final concentration of the kinase and substrate should be optimized for each specific assay. b. Add the kinase/substrate mix to each well of the assay plate. c. Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the kinase. d. Prepare an ATP solution in assay buffer. The concentration should be at or near the Kₘ for the specific kinase. e. Initiate the kinase reaction by adding the ATP solution to each well. f. Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection: a. Prepare the detection reagent mix containing the terbium-labeled antibody and streptavidin-conjugated acceptor in detection buffer. b. Stop the kinase reaction by adding the detection reagent mix to each well. c. Incubate the plate at room temperature for at least 60 minutes to allow for the development of the FRET signal.

  • Data Acquisition and Analysis: a. Read the plate on a TR-FRET compatible plate reader. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Presentation and Interpretation

The results from the kinase inhibition assays should be tabulated for easy comparison of the structure-activity relationship (SAR).

Compound IDR-group (Aniline Substituent)Kinase X IC₅₀ (nM)
Candidate-0014-fluoro5,200
Candidate-0023-chloro2,100
Candidate-0034-methoxy>10,000
.........
Positive ControlKnown Inhibitor50

A lower IC₅₀ value indicates a more potent inhibitor. The SAR from this initial screen can guide the design of a second generation of more potent and selective inhibitors.

Signaling Pathway Context

The development of kinase inhibitors is often targeted at specific signaling pathways that are dysregulated in disease.[15] For example, the MAPK/ERK pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a common feature of many cancers.[14]

G cluster_inhibitors Potential Points of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: A simplified representation of the MAPK/ERK signaling pathway.

Inhibitors developed from the this compound scaffold could potentially target kinases within this or other critical pathways, thereby modulating cellular responses.

Conclusion and Future Directions

This compound represents a promising and versatile starting material for the development of novel kinase inhibitors. Its inherent 3D structure and synthetically tractable functional groups provide a solid foundation for the generation of diverse chemical libraries. The protocols outlined in this application note offer a clear roadmap for the synthesis, screening, and characterization of new chemical entities. Future work should focus on expanding the diversity of the synthesized library, evaluating the selectivity of promising hits against a panel of kinases, and optimizing the lead compounds for improved potency and drug-like properties.

References

Application Note & Protocols: Strategic Functionalization of the Nitrile Group in 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Synthetic Potential of a Versatile Pyrrolidinone Building Block

1-Methyl-5-oxopyrrolidine-3-carbonitrile is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its structure combines a lactam ring, a common feature in many biologically active molecules, with a synthetically versatile nitrile group. The nitrile, a linear and sterically minimal functional group, is a linchpin for molecular elaboration, capable of being transformed into a wide array of other functionalities.[1] This adaptability allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) in drug discovery or to introduce new properties for materials development.

This guide provides a detailed exploration of three primary, field-proven protocols for the functionalization of the nitrile group on this specific pyrrolidinone core. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and explain the critical parameters that ensure successful and reproducible outcomes. The transformations covered are:

  • Hydrolysis: Conversion of the nitrile to a primary amide or a carboxylic acid.

  • Reduction: Transformation of the nitrile into a primary amine.

  • Organometallic Addition: Carbon-carbon bond formation to yield a ketone.

Each protocol is designed to be a self-validating system, explaining the "why" behind each step to empower researchers to adapt these methods to their specific synthetic challenges.

Section 1: Hydrolysis of the Nitrile to Amides and Carboxylic Acids

The conversion of a nitrile to a carboxamide or a carboxylic acid is a fundamental transformation. The choice between acid or base catalysis can influence the final product, as the amide is an intermediate in the hydrolysis to the carboxylic acid.[2] Careful control of reaction conditions is therefore essential to selectively isolate the desired product.

Mechanistic Rationale

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][4] The resulting protonated imidate tautomerizes and is then deprotonated to yield the primary amide. Prolonged heating or stronger acidic conditions will drive the further hydrolysis of the amide to the corresponding carboxylic acid.[5]

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile (e.g., hydroxide ion) directly attacks the electrophilic nitrile carbon. The resulting anion is protonated by water to form an imidic acid, which tautomerizes to the amide. As with acid catalysis, forcing conditions can lead to the saponification of the amide to a carboxylate salt. Specialized systems, such as hydrogen peroxide in a basic medium, can facilitate a milder conversion that often stops cleanly at the amide stage.[6]

Workflow for Nitrile Hydrolysis

sub 1-Methyl-5-oxopyrrolidine- 3-carbonitrile reagents Acid (H₂SO₄/HCl) + H₂O OR Base (NaOH) + H₂O sub->reagents Reaction Conditions amide Intermediate Amide (1-Methyl-5-oxopyrrolidine- 3-carboxamide) reagents->amide Mild Conditions (Controlled Time/Temp) acid Final Product (Optional) (1-Methyl-5-oxopyrrolidine- 3-carboxylic acid) amide->acid Vigorous Conditions (Extended Heat/High Conc.)

Caption: General workflow for nitrile hydrolysis.

Protocol 1: Selective Acid-Catalyzed Hydrolysis to 1-Methyl-5-oxopyrrolidine-3-carboxamide

This protocol is optimized for the selective formation of the primary amide, minimizing over-hydrolysis to the carboxylic acid.

Materials

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 40.3 mmol) in 25 mL of deionized water.

  • Acid Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (e.g., 5.0 mL) dropwise while stirring. The addition is exothermic.

  • Heating: Attach a reflux condenser and heat the mixture to 80-90°C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Causality: This controlled temperature provides enough energy to overcome the activation barrier for amide formation without aggressively promoting the second hydrolysis step to the carboxylic acid.

  • Reaction Quench: Once TLC indicates consumption of the starting material (typically 2-4 hours), cool the reaction mixture to 0°C in an ice bath.

  • Neutralization: Very slowly and carefully, add saturated NaHCO₃ solution to the stirred mixture until the effervescence ceases and the pH is neutral (pH ~7-8). This step must be performed with caution due to vigorous CO₂ evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to afford the pure 1-Methyl-5-oxopyrrolidine-3-carboxamide.

Expected Characterization Changes

  • IR Spectroscopy: Disappearance of the sharp C≡N stretch (approx. 2250 cm⁻¹) and appearance of a strong C=O stretch (amide I, approx. 1650 cm⁻¹) and N-H stretching bands (approx. 3200-3400 cm⁻¹).

  • ¹H NMR: Disappearance of the methine proton alpha to the nitrile and appearance of two broad singlets corresponding to the -CONH₂ protons.

Section 2: Reduction of the Nitrile to a Primary Amine

Reduction of the nitrile group provides a direct route to primary amines, which are crucial functional groups for introducing basic centers, peptide couplings, or further derivatization. The primary challenge in reducing this compound is achieving chemoselectivity, i.e., reducing the nitrile without affecting the lactam carbonyl group.

Mechanistic Rationale & Reagent Selection

The reduction of a nitrile to a primary amine (R-C≡N → R-CH₂NH₂) is a four-electron reduction.

  • Catalytic Hydrogenation: This method employs H₂ gas and a metal catalyst (e.g., Raney Nickel, Palladium). It is a highly atom-economical process favored in industrial settings.[7] A key consideration is the potential for over-alkylation, where the newly formed primary amine attacks an imine intermediate, leading to secondary and tertiary amine byproducts. This side reaction can often be suppressed by adding ammonia to the reaction mixture, which competitively inhibits the product amine from reacting.[8]

  • Metal Hydride Reagents: Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are highly effective for nitrile reduction.[9][10] The reaction proceeds by successive hydride transfers to the nitrile carbon. LiAlH₄ is a powerful reducing agent and can also reduce the lactam carbonyl; therefore, careful temperature control is necessary. Milder borane-based reagents, such as Borane-THF (BH₃-THF), are also effective and often offer better selectivity for the nitrile over the lactam.[8][11]

Workflow for Nitrile Reduction

sub 1-Methyl-5-oxopyrrolidine- 3-carbonitrile reagents Reducing Agent (LiAlH₄, BH₃-THF, or H₂/Catalyst) sub->reagents Anhydrous Solvent (THF, Ether) workup Aqueous Workup (Quench & Isolation) reagents->workup Reaction Completion amine Primary Amine (1-Methyl-3-(aminomethyl)pyrrolidin-5-one) workup->amine Purification

Caption: General workflow for nitrile reduction to a primary amine.

Protocol 2: Reduction to 1-Methyl-3-(aminomethyl)pyrrolidin-5-one using LiAlH₄

This protocol uses the powerful reducing agent LiAlH₄. Strict adherence to anhydrous conditions and safety precautions is paramount.

Materials

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Flame-dried glassware, inert atmosphere setup (Nitrogen or Argon), syringe, cannula

Procedure

  • Safety First: LiAlH₄ is pyrophoric and reacts violently with water. All glassware must be rigorously flame-dried under vacuum and the reaction must be conducted under a positive pressure of an inert gas (N₂ or Ar).

  • Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and inert gas inlet, add LiAlH₄ (e.g., 2.3 g, 60.5 mmol, 1.5 equiv) and suspend it in anhydrous THF (50 mL). Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve this compound (e.g., 5.0 g, 40.3 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10°C. Causality: Slow, cold addition controls the initial exothermic reaction and helps prevent reduction of the lactam.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor by TLC (stain with ninhydrin to visualize the amine product).

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0°C. Quench the reaction by the sequential, dropwise addition of:

    • Deionized water (2.3 mL)

    • 15% NaOH solution (2.3 mL)

    • Deionized water (6.9 mL)

    • This specific sequence (the 1:1:3 ratio relative to the mass of LiAlH₄) is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 30 mL).

  • Workup: Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-Methyl-3-(aminomethyl)pyrrolidin-5-one, which can be purified further if necessary.

Section 3: Organometallic Addition to Synthesize Ketones

The reaction of nitriles with Grignard or organolithium reagents is a powerful C-C bond-forming strategy that converts the nitrile into a ketone.[12][13] This two-step, one-pot process involves nucleophilic addition followed by hydrolysis of an imine intermediate.

Mechanistic Rationale

The organometallic reagent (e.g., R-MgX) acts as a potent carbon nucleophile, attacking the electrophilic nitrile carbon. This addition breaks the carbon-nitrogen pi bonds and forms a stable intermediate magnesium salt of an imine anion.[5] A crucial aspect of this reaction is that this intermediate is unreactive towards a second equivalent of the Grignard reagent, preventing the over-addition that is commonly seen with esters or acid chlorides.[12] The reaction is then quenched with aqueous acid, which protonates the nitrogen and facilitates the hydrolysis of the resulting imine to the final ketone product.[14]

Workflow for Grignard Addition to a Nitrile

Grignard Prepare Grignard Reagent (R-X + Mg in Ether/THF) Nitrile Add Nitrile Substrate (Anhydrous Conditions) Grignard->Nitrile Step 1 ImineSalt Formation of Imine Salt (Stable Intermediate) Nitrile->ImineSalt Step 2: Nucleophilic Addition Workup Aqueous Acid Quench (e.g., NH₄Cl, dilute HCl) ImineSalt->Workup Step 3 Ketone Final Ketone Product (3-Acyl-1-methyl- 5-oxopyrrolidine) Workup->Ketone Step 4: Hydrolysis & Isolation

References

Application Notes & Protocols: A Phased Approach to Interrogating the In Vitro Biological Activity of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Oxopyrrolidine Scaffold and a Strategy for Novel Compound Characterization

The 5-oxopyrrolidine (also known as pyroglutamate) ring system is a privileged scaffold in medicinal chemistry. It is a core structural feature in numerous natural and synthetic compounds that exhibit a wide array of biological activities, including anticancer, antimicrobial, analgesic, and antihypoxic effects.[1][2][3] Derivatives have been developed as promising agents against multidrug-resistant bacteria and various cancer cell lines.[2][4][5][6][7]

1-Methyl-5-oxopyrrolidine-3-carbonitrile is a novel compound built upon this versatile scaffold. When the precise biological target of a new chemical entity is unknown, a systematic, multi-phased screening approach is essential for elucidating its mechanism of action and therapeutic potential.[8][9]

This guide provides a comprehensive, field-proven framework for researchers to conduct a thorough in vitro evaluation of this compound. The protocols are designed not merely as procedural steps, but as a logical cascade, where the results of each phase inform the experimental design of the next. We will begin with broad, target-agnostic assays to assess general bioactivity and progress towards more specific, hypothesis-driven experiments to pinpoint a potential mechanism of action.

G cluster_0 Screening Cascade for Novel Compound Characterization A Phase 1: Primary Screening General Bioactivity Assessment B Phase 2: Mechanistic Profiling Target-Agnostic Hypothesis Generation A->B Active in Primary Screen? C Phase 3: Specific Assays Hypothesis-Driven Target Validation B->C Pathway Identified? D Compound Profile (Activity, Potency, Mechanism) C->D Target Validated?

Figure 1: A high-level overview of the phased screening workflow.

Phase 1: Primary Screening – Assessing Cellular Viability and Cytotoxicity

Scientific Rationale: The foundational step in characterizing any new compound is to determine its effect on cell viability.[10] Does the compound inhibit cell proliferation or is it overtly cytotoxic? At what concentration do these effects occur? Answering these questions is critical for establishing a dose range for all subsequent experiments and for identifying potential therapeutic applications, such as in oncology.[11]

We will utilize tetrazolium salt-based colorimetric assays, which are robust, high-throughput methods for quantifying the metabolic activity of living cells—a direct proxy for cell viability.[12][13] The reduction of a tetrazolium salt to a colored formazan product is accomplished by mitochondrial dehydrogenases in metabolically active cells.[12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The classic assay, but requires a solubilization step to dissolve the insoluble purple formazan crystals.[13]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): An advantageous alternative where the resulting formazan product is water-soluble, simplifying the protocol and eliminating a potential source of error and cell toxicity from organic solvents.[10][14]

Protocol 1.1: XTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration required to reduce cell viability by 50%.[15]

G start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate (24h) Allow cells to adhere seed->incubate1 treat 3. Treat Cells with Compound Dilutions incubate1->treat incubate2 4. Incubate (24-72h) Compound exposure period treat->incubate2 add_xtt 5. Add XTT Reagent incubate2->add_xtt incubate3 6. Incubate (2-4h) Color development add_xtt->incubate3 read 7. Read Absorbance (450 nm) incubate3->read analyze 8. Analyze Data Calculate IC50 read->analyze end End analyze->end

Figure 2: Step-by-step workflow for the XTT cell viability assay.

Materials:

  • Target cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • This compound (Test Compound)

  • Vehicle (e.g., DMSO)

  • Positive Control (e.g., Doxorubicin)

  • XTT Cell Viability Assay Kit (containing XTT reagent and electron coupling solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Dilute cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Include wells with medium only for background control.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to adhere.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound in DMSO.

    • Perform a serial dilution of the stock solution in complete medium to create a range of treatment concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Prepare dilutions for the Positive Control and a Vehicle Control (medium with the same final DMSO concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions, controls, or fresh medium to the appropriate wells. Each condition should be tested in triplicate.

    • Incubate the plate for an exposure period (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • XTT Reagent Addition:

    • Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's protocol (typically mixing the XTT reagent and the electron coupling solution).

    • Add 50 µL of the XTT mixture to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂. The solution in wells with viable cells will turn orange.[16]

  • Data Acquisition:

    • Gently shake the plate to ensure uniform color distribution.

    • Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]

  • Data Analysis:

    • Subtract the absorbance of the medium-only (background) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)Mean Absorbance (450nm)% Viability vs. Vehicle
Vehicle (0 µM)1.250100%
0.11.24599.6%
0.31.19895.8%
1.01.05084.0%
3.00.78863.0%
10.00.59947.9%
30.00.25020.0%
100.00.1139.0%
Calculated IC50 ~8.5 µM

Phase 2: Target-Agnostic Mechanistic Profiling

Scientific Rationale: If the compound demonstrates significant activity in the primary screen (e.g., an IC50 < 10 µM), the next logical question is how it is affecting the cells. Gene expression profiling is a powerful, unbiased method to generate hypotheses about the compound's mechanism of action.[17] By measuring changes in the mRNA levels of hundreds of genes simultaneously, we can identify which cellular pathways are perturbed by the compound. This can provide crucial clues, pointing towards processes like apoptosis, cell cycle arrest, DNA damage response, or modulation of specific signaling pathways.[18][19]

Protocol 2.1: Multiplex Gene Expression Analysis via qPCR Array

Principle: Cells are treated with the compound at a relevant concentration (e.g., its IC50 value). After treatment, RNA is extracted and converted to cDNA. This cDNA is then used as a template in a qPCR array—a plate pre-loaded with primers for dozens to hundreds of genes grouped by biological pathway. The resulting changes in gene expression (up- or down-regulation) compared to a vehicle-treated control create a "transcriptional fingerprint" of the compound's activity.[18]

Procedure Outline:

  • Cell Treatment: Seed and grow cells in 6-well plates to ~70% confluency. Treat cells in triplicate with the Test Compound (at its IC50 and 5x IC50), a Vehicle Control, and a Positive Control (if a known pathway is suspected) for a relevant time period (e.g., 6, 12, or 24 hours).

  • RNA Isolation: At the end of the treatment period, wash cells with PBS and lyse them directly in the plate using a lysis buffer from a commercial RNA purification kit. Purify total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

  • Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • cDNA Synthesis: Reverse transcribe 1 µg of high-quality total RNA into cDNA using a reverse transcription kit.

  • qPCR Array: Mix the resulting cDNA with a suitable qPCR master mix and aliquot the mixture across a commercial qPCR array plate (e.g., a "Human Apoptosis" or "Human Cancer Pathway Finder" array).

  • Data Acquisition: Run the plate on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the change in expression for each gene using the ΔΔCt method, normalizing to housekeeping genes and comparing to the vehicle-treated control.

    • Perform pathway analysis using software tools to identify biological pathways that are significantly enriched with differentially expressed genes.

    • Visualize the data using heatmaps and volcano plots.

Phase 3: Hypothesis-Driven Target Validation

Scientific Rationale: The results from Phase 1 and 2 should guide the selection of specific, target-oriented assays. For instance, if the primary screen showed cytotoxicity and the gene expression profile revealed upregulation of pro-apoptotic genes (e.g., BAX, CASP3) and downregulation of an anti-apoptotic gene (e.g., BCL2), a direct assay for caspase activity would be a logical next step. Alternatively, if the 5-oxopyrrolidine scaffold is known to interact with a particular class of enzymes, a direct enzyme inhibition assay is warranted.[20]

Protocol 3.1: In Vitro Enzyme Inhibition Assay

Principle: This assay directly measures the ability of a compound to reduce the activity of a purified enzyme.[21] The rate of the enzymatic reaction (conversion of a substrate to a product) is monitored in the presence and absence of the inhibitor. The product can be detected via absorbance, fluorescence, or luminescence. This allows for the calculation of the compound's potency (IC50) against a specific molecular target.[22][23]

G cluster_0 Competitive Enzyme Inhibition cluster_1 Reaction Progress Enzyme Active Site Enzyme Product Product Substrate Substrate Substrate->Enzyme:f0 Binds Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme:f0 Competes for binding A Enzyme + Substrate B Enzyme-Substrate Complex A->B Product Formation C Enzyme + Product B->C Product Formation D Enzyme + Inhibitor E Enzyme-Inhibitor Complex (Inactive) D->E Inhibition

Figure 3: Conceptual diagram of competitive enzyme inhibition.

Example Protocol: Generic Kinase Inhibition Assay (Fluorescence-Based)

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the purified kinase and its specific peptide substrate in Assay Buffer.

    • Prepare a solution of ATP in Assay Buffer (at a concentration equal to its Km for the kinase, if known).

    • Prepare a serial dilution of this compound in Assay Buffer.

  • Assay Procedure (in a 384-well plate):

    • Add 5 µL of the Test Compound dilutions or controls to appropriate wells.

    • Add 10 µL of the enzyme/substrate mixture to all wells.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect product formation by adding 25 µL of a detection reagent (e.g., a reagent containing antibodies that specifically recognize the phosphorylated substrate, used in a fluorescence polarization format).

    • Incubate for 60 minutes for the detection signal to stabilize.

  • Data Acquisition: Read the plate on a fluorescence plate reader.

  • Data Analysis:

    • Calculate % Inhibition relative to a "no inhibitor" (high activity) control and a "no enzyme" (low activity) control.

    • Plot % Inhibition vs. log[compound concentration] and determine the IC50 using non-linear regression.

Data Presentation:

Compound Conc. (µM)Mean Fluorescence Signal% Inhibition
No Inhibitor8500%
0.018450.6%
0.17907.1%
1.052538.2%
10.021075.3%
100.010587.6%
Calculated IC50 ~1.5 µM

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-5-oxopyrrolidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.

Overview of the Primary Synthetic Route

The most common and efficient synthesis of this compound is a three-step process starting from readily available reagents. This pathway involves:

  • Aza-Michael Addition and Cyclization: The synthesis begins with a conjugate addition of methylamine to itaconic acid, which then undergoes a spontaneous intramolecular cyclization to form 1-methyl-5-oxopyrrolidine-3-carboxylic acid.[1][2]

  • Amidation: The resulting carboxylic acid is then converted to the corresponding primary amide, 1-methyl-5-oxopyrrolidine-3-carboxamide.

  • Dehydration: In the final step, the primary amide is dehydrated to yield the target molecule, this compound.[3][4][5]

This guide will address potential issues that may arise at each of these key stages.

Visualizing the Synthesis Pathway

Synthesis_Pathway ItaconicAcid Itaconic Acid CarboxylicAcid 1-Methyl-5-oxopyrrolidine- 3-carboxylic Acid ItaconicAcid->CarboxylicAcid  Aza-Michael Addition & Cyclization Methylamine Methylamine Methylamine->CarboxylicAcid Amide 1-Methyl-5-oxopyrrolidine- 3-carboxamide CarboxylicAcid->Amide Amidation Nitrile 1-Methyl-5-oxopyrrolidine- 3-carbonitrile Amide->Nitrile Dehydration

Caption: A flowchart of the three-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: While each step is important, the initial aza-Michael addition and cyclization is foundational.[1][2] Ensuring the complete consumption of starting materials and minimizing side reactions in this step will provide a clean precursor for the subsequent transformations, which are typically high-yielding.

Q2: Can I use a one-pot procedure for the amidation and dehydration steps?

A2: While tempting for efficiency, a one-pot approach for amidation and dehydration is not recommended without careful optimization. The reagents and conditions for amidation (e.g., using a coupling agent or converting to an acid chloride) can interfere with common dehydrating agents. A stepwise approach with isolation of the amide intermediate generally provides a cleaner product and higher overall yield.

Q3: My final product is a dark oil instead of the expected liquid. What could be the cause?

A3: A dark coloration often indicates the presence of polymeric or degradation byproducts. This can arise from excessive heating during the dehydration step or the final distillation. It is also possible that impurities from earlier steps are carried through and decompose under the final reaction conditions. Careful temperature control and purification of intermediates are key to obtaining a clean final product.

Q4: Are there any specific safety precautions I should be aware of?

A4: Standard laboratory safety practices should always be followed. When working with dehydrating agents such as phosphorus pentoxide or thionyl chloride, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment, as these reagents are corrosive and can release toxic fumes.

Troubleshooting Guide

This section provides a detailed breakdown of potential problems, their probable causes, and recommended solutions for each stage of the synthesis.

Step 1: Aza-Michael Addition and Cyclization
Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Carboxylic Acid - Incomplete reaction. - Formation of isomeric byproducts from itaconic acid.[6][7] - Incorrect pH for the reaction.- Monitor reaction progress: Use TLC or ¹H NMR to ensure the disappearance of starting materials. - Control temperature: Maintain the recommended reaction temperature to avoid side reactions. - pH adjustment: Ensure the reaction mixture is at the optimal pH for both the Michael addition and subsequent cyclization. A slightly basic condition initially, followed by acidification for workup, is often effective.
Product is Difficult to Isolate/Purify - Presence of unreacted starting materials. - Formation of a diamide byproduct if an excess of methylamine is used under harsh conditions.- Stoichiometry control: Use a slight excess of itaconic acid to ensure all methylamine is consumed. - Careful workup: Acidify the reaction mixture to precipitate the carboxylic acid product, which can then be isolated by filtration. Recrystallization may be necessary to remove impurities.
Step 2: Amidation
Problem Probable Cause(s) Recommended Solution(s)
Incomplete Conversion to Amide - Inefficient activation of the carboxylic acid. - Insufficient reaction time or temperature.- Acid chloride method: Convert the carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia. This is a highly effective method. - Coupling agents: Use a standard peptide coupling agent like DCC or EDC to facilitate amide bond formation. - Reaction monitoring: Track the reaction by TLC or LC-MS to determine the optimal reaction time.
Formation of Byproducts - Side reactions from the coupling agent. - Over-activation of the carboxylic acid leading to side products.- Choice of coupling agent: Select a coupling agent that minimizes side reactions and is easily removed during workup (e.g., EDC with HOBt). - Temperature control: Add the activating agent at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.
Step 3: Dehydration
Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Nitrile - Incomplete dehydration. - Degradation of the product under harsh conditions. - Hydrolysis of the nitrile during workup.- Choice of dehydrating agent: Use a suitable dehydrating agent such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or Burgess reagent.[3][5] - Anhydrous conditions: Ensure all glassware is oven-dried and reagents are anhydrous to prevent hydrolysis. - Temperature control: Avoid excessive heating, which can lead to decomposition. - Non-aqueous workup: If possible, use a non-aqueous workup to prevent hydrolysis of the nitrile product.
Product Contaminated with Starting Amide - Insufficient amount of dehydrating agent. - Reaction time is too short.- Stoichiometry: Use a sufficient excess of the dehydrating agent to ensure complete conversion. - Reaction monitoring: Follow the disappearance of the amide starting material by TLC or IR spectroscopy (disappearance of the amide C=O stretch).

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
  • In a round-bottom flask, dissolve itaconic acid (1.0 eq) in water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of methylamine (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the itaconic acid is consumed.

  • Acidify the reaction mixture to pH 2-3 with concentrated HCl.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-5-oxopyrrolidine-3-carboxylic acid.

Protocol 2: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide
  • Suspend 1-methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.

  • Stir the reaction at room temperature for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Bubble ammonia gas through the solution or add a solution of ammonia in dioxane until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide.

Protocol 3: Synthesis of this compound
  • In a flame-dried round-bottom flask under an inert atmosphere, add 1-methyl-5-oxopyrrolidine-3-carboxamide (1.0 eq) and phosphorus pentoxide (2.0 eq).

  • Heat the mixture carefully with a heat gun under vacuum until the product begins to distill.

  • Collect the distilled liquid, which is the desired this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Overall Yield step1 Analyze Step 1 Yield start->step1 step2 Analyze Step 2 Yield step1->step2 Good sol1 Optimize Michael Addition: - Check pH - Monitor Reaction Time - Purify Intermediate step1->sol1 Low step3 Analyze Step 3 Yield step2->step3 Good sol2 Optimize Amidation: - Use Acid Chloride Route - Select Appropriate Coupling Agent - Control Temperature step2->sol2 Low sol3 Optimize Dehydration: - Use Anhydrous Conditions - Choose a Milder Dehydrating Agent - Control Distillation Temperature step3->sol3 Low

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-5-oxopyrrolidine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the solubility of this compound. As a senior application scientist, my goal is to provide you with not only practical solutions but also the scientific reasoning behind them to empower your experimental success.

Understanding the Molecule: this compound

Before diving into troubleshooting, let's consider the structure of this compound. It possesses a polar lactam ring, which can contribute to aqueous solubility, but also contains a nonpolar carbon backbone and a nitrile group, which can limit its solubility in water. The interplay of these features dictates its solubility profile.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

A1: Based on its structure, a logical starting point is to assess solubility in a range of common laboratory solvents. We recommend a tiered approach:

  • Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), are often excellent starting points for dissolving a wide range of organic compounds.

  • Alcohols: Methanol and ethanol can be effective due to their ability to engage in hydrogen bonding.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform may be suitable for less polar compounds.

  • Aqueous Solutions: Initial assessment in water or common buffers (e.g., PBS) is crucial, though challenges with aqueous solubility are common for compounds like this.

It is advisable to start with a small amount of the compound and incrementally add the solvent to determine an approximate solubility limit.

Q2: My compound is poorly soluble in aqueous solutions. What are the first steps to improve its solubility for biological assays?

A2: For many biological applications, aqueous solubility is paramount. If you are facing challenges, consider these initial strategies:

  • Co-solvents: The addition of a water-miscible organic solvent can significantly enhance solubility.[1] Start with low percentages (e.g., 1-5%) of DMSO, ethanol, or polyethylene glycol (PEG) in your aqueous buffer. Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with your assay.

  • pH Adjustment: The lactam ring in this compound is generally stable, but extreme pH values could potentially lead to hydrolysis of the nitrile group to a carboxylic acid over time.[2][3] Carefully adjusting the pH of your buffer may influence solubility. It is recommended to perform a pH stability study to assess any potential degradation.[4][5]

  • Warming: Gently warming the solution can increase the rate of dissolution and the solubility limit. However, be cautious as prolonged exposure to heat can degrade the compound. Always perform a thermal stability check.

Q3: Can I use surfactants to improve the solubility of this compound?

A3: Yes, surfactants can be a very effective strategy.[1] Surfactants form micelles in aqueous solutions, creating a hydrophobic core where your compound can be encapsulated, thereby increasing its apparent solubility.

Commonly used surfactants include:

  • Tween® 20 or Tween® 80: Non-ionic surfactants that are widely used in biological applications.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant, though it can be denaturing to proteins.

Start with concentrations at or above the critical micelle concentration (CMC) of the chosen surfactant.

Troubleshooting Guides

Guide 1: Basic Solubility Enhancement Workflow

This guide provides a step-by-step workflow for systematically improving the solubility of this compound.

Step 1: Solvent Screening

  • Objective: To identify a suitable organic solvent for creating a stock solution.

  • Protocol:

    • Weigh out a small, known amount of this compound (e.g., 1 mg) into several vials.

    • To each vial, add a different solvent (e.g., DMSO, ethanol, methanol) in small, incremental volumes (e.g., 10 µL).

    • Vortex or sonicate briefly after each addition until the compound is fully dissolved.

    • Record the volume of solvent required to dissolve the compound to estimate the solubility.

Step 2: Aqueous Co-Solvent System Optimization

  • Objective: To prepare an aqueous solution from an organic stock for biological assays.

  • Protocol:

    • Prepare a high-concentration stock solution of your compound in the best organic solvent identified in Step 1 (e.g., 100 mM in DMSO).

    • In a series of tubes, prepare your desired aqueous buffer.

    • Add small aliquots of the organic stock solution to the aqueous buffer while vortexing to achieve the final desired concentration.

    • Visually inspect for any precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent or try a different co-solvent.

Data Summary Table for Initial Screening:

SolventEstimated Solubility (mg/mL)Observations
WaterLowInsoluble or sparingly soluble
PBS (pH 7.4)LowInsoluble or sparingly soluble
EthanolModerateSoluble with warming/sonication
MethanolModerateSoluble with warming/sonication
DMSOHighReadily soluble
DMFHighReadily soluble

Note: This table represents expected trends based on the chemical structure. Actual experimental results may vary.

Workflow Diagram:

G cluster_0 Solubility Troubleshooting Workflow start Start with Dry Compound solvent_screen Step 1: Solvent Screening (DMSO, EtOH, MeOH) start->solvent_screen stock_prep Prepare Concentrated Stock Solution solvent_screen->stock_prep aqueous_prep Step 2: Dilute Stock into Aqueous Buffer stock_prep->aqueous_prep observe Observe for Precipitation aqueous_prep->observe success Homogeneous Solution (Proceed to Assay) observe->success No troubleshoot Precipitation Occurs (Proceed to Advanced Methods) observe->troubleshoot Yes

Caption: A stepwise approach to addressing solubility.

Guide 2: Advanced Solubilization Techniques

If basic methods are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies.

1. Cyclodextrin Complexation

  • Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex with enhanced aqueous solubility.[6][7]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Experimental Protocol:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-20% w/v).

    • Add an excess of this compound to each solution.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.

    • Filter the solutions to remove undissolved compound.

    • Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC-UV).

2. Nanosuspensions

  • Concept: Reducing the particle size of a drug to the nanometer range increases its surface area, leading to a higher dissolution rate.[1][8]

  • Methods for Preparation:

    • High-Pressure Homogenization: A suspension of the compound is forced through a narrow gap at high pressure.

    • Milling: Using specialized mills to grind the compound in the presence of a stabilizing surfactant.

  • Key Consideration: Nanosuspensions require the use of stabilizers (surfactants or polymers) to prevent particle aggregation.

3. Solid Dispersions

  • Concept: The compound is dispersed in a solid hydrophilic polymer matrix at a molecular level.[6][9] When this solid dispersion is added to an aqueous medium, the polymer dissolves, releasing the compound in a finely dispersed state, which enhances its dissolution.

  • Common Polymers:

    • Polyvinylpyrrolidone (PVP)

    • Polyethylene Glycols (PEGs)

    • Hydroxypropyl Methylcellulose (HPMC)

  • Preparation Method (Solvent Evaporation):

    • Dissolve both this compound and the chosen polymer in a common organic solvent.

    • Evaporate the solvent under vacuum to obtain a solid mass.

    • The resulting solid can then be ground and used for dissolution studies.

Logical Flow for Advanced Techniques:

G cluster_1 Advanced Solubilization Strategies start_adv Basic Methods Insufficient cyclo Cyclodextrin Complexation start_adv->cyclo For clear solutions nano Nanosuspension Formation start_adv->nano For suspensions solid_disp Solid Dispersion Technology start_adv->solid_disp For solid dosage forms evaluate Evaluate Solubility & Stability cyclo->evaluate nano->evaluate solid_disp->evaluate end_adv Optimized Formulation evaluate->end_adv

References

Technical Support Center: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-5-oxopyrrolidine-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

The primary route to this compound involves a base-catalyzed intramolecular cyclization (a Dieckmann-type condensation) of a cyanoethylated sarcosine derivative. This seemingly straightforward pathway is often complicated by competing side reactions that can significantly impact the outcome of your experiment. This guide provides in-depth, experience-based solutions to these common issues.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the most probable causes?

Low yield is a common issue stemming from several factors. The most frequent culprits are incomplete reaction, formation of soluble side products that are lost during workup, or polymerization of the acrylonitrile starting material. Sub-optimal base concentration, incorrect reaction temperature, or moisture in the reaction can favor these competing pathways over the desired cyclization. A thorough analysis of your reaction mixture by TLC or crude NMR before workup is crucial for diagnosis.

Q2: I'm observing a significant impurity with a higher molecular weight than my product in the mass spectrum analysis. What is this likely to be?

A common higher molecular weight byproduct is the dicyanoethylated intermediate. This occurs when a second molecule of acrylonitrile reacts with the nitrogen of the cyanoethylated sarcosine ester before cyclization can occur. This side reaction is particularly favored if there is a high local concentration of acrylonitrile or if the cyclization step is slow.

Q3: My final product is contaminated with a carboxylic acid impurity, identified as 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. How can this form?

The presence of the corresponding carboxylic acid is almost always due to the hydrolysis of the nitrile group. This can happen under either acidic or basic conditions, particularly during the aqueous workup or purification steps if the pH is not carefully controlled. Using strong nucleophilic bases like sodium hydroxide to catalyze the reaction can also directly promote this side reaction.

Troubleshooting Guide: Identifying and Mitigating Specific Side Reactions

Side Reaction 1: Dicyanoethylation

This is a competitive Michael addition reaction that can significantly reduce the amount of starting material available for the desired cyclization.

  • Mechanism: The secondary amine of the initial Michael adduct (N-(2-cyanoethyl)sarcosine ester) can act as a nucleophile and attack a second molecule of acrylonitrile.

  • Causality & Prevention:

    • Stoichiometry Control: The most critical factor is the stoichiometry of the reactants. Use acrylonitrile as the limiting reagent or add it slowly to the reaction mixture to maintain its low concentration. This kinetically disfavors the second addition.

    • Base Selection: A strong, non-nucleophilic base is preferred to promote the cyclization (deprotonation of the alpha-carbon) over the second Michael addition.

  • Identification: This byproduct can be identified by LC-MS, as it will have a molecular weight corresponding to the addition of another acrylonitrile unit (53.06 g/mol ) to the linear precursor.

Side Reaction 2: Nitrile Hydrolysis

Hydrolysis converts the target nitrile into an amide or a carboxylic acid, introducing impurities that can be difficult to separate.

  • Mechanism: The nitrile group is susceptible to nucleophilic attack by water or hydroxide ions, especially at elevated temperatures or non-neutral pH.

  • Causality & Prevention:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture[1].

    • Careful Workup: Neutralize the reaction mixture carefully with a non-aqueous acid or a buffered solution. Avoid prolonged exposure to strongly acidic or basic aqueous conditions during extraction.

    • Base Selection: Avoid using aqueous bases like sodium hydroxide as catalysts. Instead, use metal alkoxides such as sodium methoxide or sodium ethoxide in their corresponding anhydrous alcohol solvents[1].

  • Identification: The carboxylic acid can be detected by a change in polarity on TLC and confirmed by NMR (disappearance of the nitrile peak and appearance of a broad carboxylic acid proton peak) or LC-MS.

Side Reaction 3: Acrylonitrile Polymerization

Acrylonitrile is prone to anionic polymerization, especially in the presence of strong bases. This consumes the reagent and can result in a difficult-to-stir, viscous reaction mixture.

  • Mechanism: The base catalyst can initiate the polymerization of acrylonitrile.

  • Causality & Prevention:

    • Temperature Control: Keep the reaction temperature low, especially during the addition of acrylonitrile and the base. Exothermic reactions can accelerate polymerization.

    • Inhibitor: Though not always compatible with the desired reaction, a small amount of a radical inhibitor can sometimes be added to the acrylonitrile if polymerization is a persistent issue.

    • Order of Addition: Adding the base to the mixture of the sarcosine derivative and acrylonitrile is a common procedure.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthesis pathway versus the common dicyanoethylation side reaction.

G SM Sarcosine Ester + Acrylonitrile Base Base Catalyst (e.g., NaOMe) SM->Base Michael Addition Intermediate N-(2-cyanoethyl) Sarcosine Ester Base->Intermediate Product 1-Methyl-5-oxopyrrolidine -3-carbonitrile (Desired) Intermediate->Product Intramolecular Cyclization Side_Reactant + Acrylonitrile Intermediate->Side_Reactant Competing Reaction Side_Product Dicyanoethylated Side Product Side_Reactant->Side_Product

Caption: Main synthesis pathway versus the competing dicyanoethylation side reaction.

Optimized Synthesis Protocol (Illustrative)

This protocol is a generalized procedure designed to minimize the side reactions discussed above. All operations should be performed in a fume hood with appropriate personal protective equipment.

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagents:

    • Sarcosine methyl ester (1.0 eq)[2][3]

    • Anhydrous methanol

    • Sodium methoxide (catalytic, e.g., 0.1 eq)

    • Acrylonitrile (1.0 eq)

  • Procedure:

    • a. Dissolve sarcosine methyl ester in anhydrous methanol under a nitrogen atmosphere.

    • b. Add the sodium methoxide catalyst to the solution and stir.

    • c. Cool the mixture to 0-5 °C using an ice bath.

    • d. Add acrylonitrile dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • e. After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

    • f. Upon completion, carefully neutralize the reaction by adding glacial acetic acid until the pH is ~7.

    • g. Remove the solvent under reduced pressure.

    • h. Purify the resulting crude oil via vacuum distillation or column chromatography.

Troubleshooting Workflow for Unexpected Impurities

When an unknown impurity is detected, a systematic approach is required for identification and mitigation.

G Start Unexpected Peak in HPLC / TLC Step1 Characterize by LC-MS & NMR Start->Step1 Decision1 MW Match Known Side Product? Step1->Decision1 SolutionA Implement Specific Mitigation (e.g., Adjust Stoichiometry, Ensure Anhydrous Conditions) Decision1->SolutionA Yes SolutionB Further Structural Elucidation (e.g., 2D NMR, HRMS). Consider solvent or reagent impurities. Decision1->SolutionB No PathA Yes PathB No End Re-run Optimized Reaction SolutionA->End SolutionB->End

Caption: A logical workflow for troubleshooting unexpected impurities during synthesis.

Summary of Potential Side Products

Side ProductPotential CauseRecommended Analytical MethodMitigation Strategy
Dicyanoethylated AdductExcess acrylonitrile; slow cyclizationLC-MS, NMRSlow/controlled addition of acrylonitrile
1-Methyl-5-oxopyrrolidine-3-carboxylic acidPresence of water; harsh pH in workupHPLC, LC-MSUse anhydrous conditions; careful neutralization
PolyacrylonitrileHigh temperature; excess baseVisual (formation of polymer), IRMaintain low temperature; use catalytic base

References

Technical Support Center: Purification of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-5-oxopyrrolidine-3-carbonitrile (CAS 172261-37-9). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this highly polar, functionalized molecule. In our experience, the unique combination of a lactam, a tertiary amine, and a nitrile group presents significant challenges that require a nuanced and well-understood purification strategy. This guide provides field-proven insights and troubleshooting protocols to help you achieve your desired purity and yield.

Part 1: Understanding the Core Challenge & Initial Assessment

Q1: Why is this compound so difficult to purify?

A1: The purification challenges stem directly from its molecular structure. The molecule possesses:

  • High Polarity: The presence of the lactam (a cyclic amide) and nitrile functionalities makes the compound highly polar. This leads to strong interactions with polar stationary phases like silica gel, often resulting in poor peak shape (tailing) and difficult elution in column chromatography. It also confers high solubility in polar solvents, which can make recrystallization challenging.

  • Chemical Instability: Cyanopyrrolidine structures can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could convert the nitrile group to a carboxylic acid or amide.[1][2] The lactam ring itself can also be prone to hydrolysis under harsh conditions.

  • Potential for Multiple Impurity Types: Synthesis of this molecule can lead to a variety of impurities, including unreacted starting materials, diastereomers (if the 3-position is generated stereoselectively), and byproducts from side reactions. Each of these may have polarities very similar to the target compound, complicating separation.

A thorough understanding of the potential impurities from your specific synthetic route is the critical first step in designing an effective purification protocol.

Q2: What are the essential first steps before attempting a large-scale purification?

A2: Before committing your entire batch of crude material, a small-scale analytical approach is crucial for saving time and material.

Protocol: Initial Crude Material Analysis

  • Solubility Testing: Test the solubility of a few milligrams of your crude material in a range of solvents (see Table 1). This is vital for selecting a potential recrystallization solvent or a solvent system for chromatography.

  • Thin-Layer Chromatography (TLC): TLC is your most powerful preliminary tool.[3][4]

    • Objective: To visualize the number of components in your crude mixture and to screen for an effective eluent system for column chromatography.

    • Procedure:

      • Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

      • Spot the solution on a silica gel TLC plate.

      • Develop the plate in various solvent systems of increasing polarity (e.g., start with 50% Ethyl Acetate in Hexane, then 100% Ethyl Acetate, then 5-10% Methanol in Ethyl Acetate).

      • Visualize the spots using a UV lamp and/or a potassium permanganate stain.

    • Interpretation: An ideal TLC solvent system will show your target compound with a Retention Factor (Rf) of approximately 0.3-0.4, with good separation from all impurity spots.[5]

  • LC-MS/NMR Analysis (Optional but Recommended): If available, obtaining a quick LC-MS or ¹H NMR of the crude material can provide invaluable information about the mass and identity of the major impurities, guiding your purification strategy.

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds on a large scale.[6][7][8] However, the high polarity of this compound can make finding a suitable single-solvent system difficult.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution becomes supersaturated at a temperature above the compound's melting point.[7]

Troubleshooting Steps:

  • Add More Solvent: The most common cause is using too little solvent, making the solution overly concentrated. Add more of the hot solvent until the oil completely redissolves, then allow it to cool again, very slowly.

  • Lower the Cooling Temperature: If adding solvent doesn't work, it may be that the boiling point of your chosen solvent is too high. Switch to a lower-boiling solvent in which the compound is still soluble when hot.

  • Use a Solvent/Anti-Solvent System: This is often the most successful strategy for polar compounds.[7][9] Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble), then slowly add a "poor" or "anti-solvent" (in which it is insoluble) at the elevated temperature until the solution just begins to turn cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

Q4: How do I choose the right solvent system for recrystallization?

A4: The ideal solvent is one where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[6][10] Based on the polar nature of the target molecule, a solvent/anti-solvent approach is highly recommended.

Solvent System Component Examples Rationale & Comments
"Good" Solvents (Polar) Isopropanol, Ethanol, Acetone, Ethyl AcetateThese solvents are polar enough to dissolve the compound, especially when heated. Acetone and Ethyl Acetate have lower boiling points, which can help prevent oiling out.
"Anti-Solvents" (Non-polar) Hexanes, Heptane, Diethyl Ether, TolueneThese are used to decrease the overall polarity of the solution, inducing crystallization upon cooling. Hexanes and heptane are common choices.

Protocol: Two-Solvent Recrystallization

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the "good" solvent (e.g., Ethyl Acetate) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount necessary.

  • While still hot, add the "anti-solvent" (e.g., Hexane) dropwise until you observe persistent cloudiness (turbidity).

  • Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold anti-solvent.[10]

  • Self-Validation: Analyze the purified crystals and the mother liquor by TLC. The crystals should show a single, clean spot, while the impurities should be concentrated in the mother liquor.

Part 3: Troubleshooting Purification by Column Chromatography

When recrystallization fails or is insufficient, column chromatography is the next logical step.[3][5][11] The key challenge here will be mitigating the strong interaction between the polar compound and the polar silica gel.

Q5: My compound is streaking badly on the TLC plate and won't elute from the silica column. What's wrong?

A5: This is a classic sign that your compound is too polar for the selected eluent and is irreversibly adsorbing to the acidic silica gel. The tertiary amine on the pyrrolidine ring can interact very strongly with the acidic silanol groups on the silica surface.

Workflow for Optimizing Chromatography

References

Technical Support Center: Optimizing Derivatization of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-Methyl-5-oxopyrrolidine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The pyrrolidine ring is a critical component in numerous natural compounds and pharmaceuticals, making the efficient and selective modification of this scaffold a key challenge in modern organic synthesis.[1]

This document provides in-depth, field-tested insights into the most common derivatization pathways, offering detailed protocols and robust troubleshooting advice to help you navigate experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: The molecule presents two primary sites for chemical modification. The most reactive functional group is the nitrile (-C≡N) , which can be transformed into a variety of other functionalities. The main reactions involving the nitrile group are hydrolysis to a carboxylic acid and reduction to a primary amine.[2][3][4] The second, less commonly targeted site, is the α-carbon (C3), which could potentially be deprotonated and alkylated under specific, strongly basic conditions, though this is often challenging and can lead to side reactions.

Q2: What are the most common and synthetically useful derivatization strategies for this compound?

A2: The two most valuable and widely employed derivatization strategies are:

  • Hydrolysis: Converting the nitrile group to a carboxylic acid (1-Methyl-5-oxopyrrolidine-3-carboxylic acid). This product is a crucial intermediate for forming amides, esters, and other carboxylic acid derivatives, which are prevalent in pharmacologically active molecules.[5][6][7][8][9][10][11]

  • Reduction: Reducing the nitrile group to a primary amine (1-Methyl-5-oxopyrrolidine-3-methanamine). This introduces a basic nitrogen center, which is a key pharmacophore and a handle for further functionalization, such as amide bond formation or reductive amination.[4][12][13][14][15]

Q3: Why is the 5-oxopyrrolidine (pyroglutamic acid) scaffold significant in drug discovery?

A3: The 5-oxopyrrolidine ring, a derivative of glutamic acid, is a privileged scaffold in medicinal chemistry. It is a structural motif found in numerous natural products and FDA-approved drugs.[1] Its rigid, cyclic structure helps to constrain the conformation of appended pharmacophores, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, its polar nature can influence physicochemical properties like solubility and cell permeability. Examples of drugs containing the broader pyrrolidine ring include Captopril and Anisomycin.[1]

Caption: Key derivatization pathways for this compound.

Key Derivatization Protocols & Optimization

This section provides detailed, step-by-step protocols for the primary derivatization reactions. The causality behind key steps is explained to empower you to adapt these methods to your specific needs.

Hydrolysis of the Nitrile to a Carboxylic Acid

The conversion of the nitrile to a carboxylic acid requires harsh conditions, typically heating under strongly acidic or basic conditions.[2][16] The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed.[17]

This method is preferred when the final product desired is the free carboxylic acid, as it avoids a final acidification step.[16]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (approx. 10-20 volumes).

  • Reaction: Heat the mixture to reflux (typically 100-110 °C).

    • Causality: High temperature and strong acid are necessary to protonate the nitrile nitrogen, activating the carbon for nucleophilic attack by water.[2][4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This can take several hours (4-24 h).

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. If the product precipitates, it can be collected by filtration.

  • Extraction: If the product remains in solution, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to pH ~7. Then, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x volumes) to remove any unreacted starting material or non-acidic impurities.

  • Isolation: Re-acidify the aqueous layer to pH 1-2 with concentrated HCl. This will protonate the carboxylate, making it less water-soluble. Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Purification: Combine the organic extracts from the final step, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization.

This method produces the carboxylate salt. A separate acidification step is required to obtain the free carboxylic acid.[16]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask with a reflux condenser, suspend the nitrile (1.0 eq.) in a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (10-15 volumes).[18]

  • Reaction: Heat the mixture to reflux (100-110 °C). Ammonia gas will be evolved. Ensure adequate ventilation.

    • Causality: The highly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[4] Heating is required to drive the subsequent hydrolysis of the intermediate amide.

  • Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath.

  • Isolation: While stirring, slowly add concentrated HCl to the cooled solution to acidify it to pH 1-2. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. If no solid forms, extract the acidified solution with an organic solvent as described in Protocol 1A (Step 6 onwards).

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Dilute HCl or H₂SO₄[16]Aqueous NaOH or KOH[16][18]
Product Form Carboxylic AcidCarboxylate Salt (requires acidification)
Byproduct Ammonium Salt (e.g., NH₄Cl)Ammonia Gas (NH₃)
Pros Direct isolation of the free acid.Can be faster for some substrates.
Cons Can be slower; requires careful neutralization.Requires handling of ammonia gas and a final acidification step.
Reduction of the Nitrile to a Primary Amine

The reduction of nitriles to primary amines is a fundamental transformation. Key challenges include preventing the formation of secondary and tertiary amine byproducts.[3][14]

This is often the most economical and environmentally friendly method, avoiding stoichiometric metal hydride reagents.[3]

Step-by-Step Methodology:

  • Setup: To a hydrogenation vessel, add the nitrile (1.0 eq.) dissolved in a suitable solvent (e.g., methanol or ethanol, often with ammonia to suppress side reactions).

    • Causality: Using an alcoholic solvent with dissolved ammonia helps to minimize the formation of secondary amines. The ammonia competes with the primary amine product for reaction with the intermediate imine.[3]

  • Catalyst: Add the catalyst, such as Raney Nickel (Ra-Ni, ~10% w/w) or Palladium on Carbon (Pd/C, 5-10 mol%). Handle pyrophoric catalysts with care.[14]

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC-MS or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Safety Note: Do not allow the catalyst to dry on the filter paper, as it can be pyrophoric.[14] Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude primary amine. Further purification can be done by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively converts nitriles to primary amines.[2][4] This reaction must be conducted under strictly anhydrous conditions.

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (approx. 1.5-2.0 eq.) in an anhydrous ether solvent (e.g., diethyl ether or THF). Cool the suspension to 0 °C.

  • Addition: Dissolve the nitrile (1.0 eq.) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC).

    • Causality: The hydride adds twice to the nitrile carbon, first forming an imine-metal complex and then an amine-metal complex.[2][4]

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter off the white solid, washing it thoroughly with the ether solvent.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amine.

ParameterCatalytic HydrogenationChemical Reduction (LiAlH₄)
Reagents H₂ gas, Ra-Ni or Pd/C[3]LiAlH₄, anhydrous ether[4]
Selectivity Can produce secondary/tertiary amines; suppressed by ammonia[3]Generally high selectivity for primary amines.
Safety Flammable H₂ gas, pyrophoric catalysts.[14]Highly reactive, water-sensitive reagent; requires inert atmosphere.
Pros Atom economical, scalable.[14]High yield, reliable for small scale.
Cons Requires specialized pressure equipment; catalyst poisoning is a risk.Produces significant inorganic waste; not atom economical.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound.

G cluster_checks Initial Checks cluster_solutions Potential Solutions start Problem: Low or No Product Yield check_sm Is Starting Material (SM) Present? (Check by TLC/LCMS) start->check_sm check_reagents Verify Reagent Quality (Fresh, Anhydrous?) start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions sol_sm Reaction Not Working: - Increase Temperature/Time - Use Stronger Reagents - Check Catalyst Activity check_sm->sol_sm Yes sol_workup SM Consumed, No Product: - Check Workup pH - Optimize Extraction Solvent - Check for Product Volatility check_sm->sol_workup No

Caption: A logical workflow for troubleshooting low-yield reactions.

Hydrolysis Reactions

Q: My nitrile hydrolysis reaction has stalled; TLC shows significant unreacted starting material even after prolonged heating. What can I do?

A: This is a common issue as nitrile hydrolysis is a demanding reaction.[2]

  • Cause 1: Insufficiently Harsh Conditions. The activation energy for nitrile hydrolysis is high.

    • Solution: Increase the concentration of the acid or base. For acid hydrolysis, switching from HCl to H₂SO₄ can sometimes help. Increase the reflux temperature if possible (e.g., by using a higher-boiling solvent if compatible).

  • Cause 2: Poor Solubility. The nitrile may not be fully dissolved in the aqueous medium, limiting the reaction rate.

    • Solution: Consider adding a co-solvent like dioxane or ethanol to improve solubility, but be aware this may change the required reaction time and temperature.

Q: After acidification in my base-catalyzed hydrolysis, I get an oil instead of a solid precipitate, and extraction yields are low. What's happening?

A: This suggests the protonated carboxylic acid has significant water solubility or is a low-melting solid.

  • Cause 1: Incomplete Protonation/Extraction. The pH might not be low enough, or your extraction solvent may be suboptimal.

    • Solution: Ensure the pH is truly 1-2 using pH paper or a meter. Try a more polar extraction solvent like ethyl acetate or even a 9:1 mixture of dichloromethane/isopropanol. Sometimes, continuous liquid-liquid extraction is necessary for highly polar products.

  • Cause 2: Emulsion Formation. The presence of salts and a polar product can lead to emulsions during extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Centrifugation can also be effective.

Reduction Reactions

Q: My catalytic hydrogenation is producing a mixture of primary, secondary, and tertiary amines. How can I improve selectivity for the primary amine?

A: This is a classic problem in nitrile reduction, arising from the reaction of the primary amine product with the intermediate imine.[3]

  • Cause 1: Reaction Conditions Favoring Dimerization.

    • Solution 1 (Solvent Choice): The most effective solution is to perform the reaction in a solvent containing ammonia, such as methanolic or ethanolic ammonia.[3] A high concentration of ammonia floods the system and outcompetes the product amine in reacting with the imine intermediate.

    • Solution 2 (Catalyst Choice): Some catalysts are more selective. While Ra-Ni and Pd are common, cobalt-based catalysts like cobalt boride have also shown good selectivity for primary amines.[3]

    • Solution 3 (pH): Maintaining a slightly basic pH can also help improve selectivity.[3]

Q: My LiAlH₄ reduction reaction turned gray or black upon quenching and the yield was poor. What went wrong?

A: This almost always indicates the presence of water in your reaction setup before the quench.

  • Cause 1: Wet Solvent or Glassware. LiAlH₄ reacts violently with water. Even trace amounts can consume the reagent and reduce its effectiveness.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use freshly distilled or commercially available anhydrous solvents. Purge the entire apparatus with an inert gas like nitrogen or argon before adding reagents.

  • Cause 2: Impure Starting Material. The nitrile starting material may contain water.

    • Solution: Dry the starting material over a desiccant or azeotrope with toluene if it is suspected to be wet.

References

Technical Support Center: NMR Analysis of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 1-Methyl-5-oxopyrrolidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the NMR analysis of this molecule. The following question-and-answer format addresses specific experimental challenges with detailed explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows broad, poorly resolved peaks. What is the likely cause and how can I fix it?

A1: Broad peaks in an NMR spectrum can be caused by several factors, including poor shimming, sample inhomogeneity, or the presence of paramagnetic impurities.[1] For a molecule like this compound, which is a polar compound, sample concentration and solvent choice are critical.

Causality and Resolution Protocol:

  • Re-evaluate Sample Preparation:

    • Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.[1] A typical concentration for ¹H NMR is 5-25 mg of your compound in 0.5-0.7 mL of deuterated solvent.[2] If your sample is too concentrated, dilute it and re-acquire the spectrum.

    • Solubility: Ensure your sample is fully dissolved. The presence of suspended particles will distort the magnetic field homogeneity, leading to broad lines.[2] Filter your sample through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[2]

    • Solvent Choice: this compound is a polar molecule. If you are using a non-polar solvent like CDCl₃ and observing poor solubility, switch to a more polar deuterated solvent such as DMSO-d₆, CD₃OD, or CD₃CN.[1]

  • Instrumental Factors:

    • Shimming: Poor shimming of the magnetic field is a common cause of broad peaks. Re-shim the spectrometer before acquiring your spectrum. Modern spectrometers have automated shimming routines that are usually very effective.

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. These can be introduced from glassware or reagents. If you suspect paramagnetic contamination, you can try passing your sample solution through a small plug of Chelex resin.

Troubleshooting Workflow for Broad Peaks

start Broad Peaks Observed check_conc Is the sample concentration too high? (> 25 mg/0.6 mL) start->check_conc dilute Dilute the sample and re-acquire. check_conc->dilute Yes check_sol Is the sample fully dissolved? check_conc->check_sol No end_node Acquire High-Resolution Spectrum dilute->end_node filter Filter the sample into a clean NMR tube. check_sol->filter No check_shim Has the instrument been recently shimmed? check_sol->check_shim Yes filter->end_node reshim Re-shim the spectrometer. check_shim->reshim No check_para Could there be paramagnetic impurities? check_shim->check_para Yes reshim->end_node chelex Treat sample with Chelex resin. check_para->chelex Yes check_para->end_node No chelex->end_node

Caption: Workflow for troubleshooting broad NMR peaks.

Q2: I am seeing unexpected peaks in my ¹H NMR spectrum that do not correspond to this compound. What could they be?

A2: Unexpected peaks in an NMR spectrum are typically due to impurities from the synthesis, residual solvent, or degradation of the compound.

Potential Impurities and Their Identification:

  • Residual Solvents: Always check for common laboratory solvents that may have been used during synthesis or purification. The chemical shifts of these solvents are well-documented.[3][4] For example, ethyl acetate and dichloromethane can be stubborn to remove under high vacuum.[1]

Common Solvent ¹H Chemical Shift (CDCl₃) Multiplicity
Acetone2.17 ppmsinglet
Dichloromethane5.30 ppmsinglet
Diethyl Ether1.21, 3.48 ppmtriplet, quartet
Ethyl Acetate1.26, 2.05, 4.12 ppmtriplet, singlet, quartet
Hexane0.88, 1.26 ppmmultiplet
Toluene2.36, 7.17-7.28 ppmsinglet, multiplet
Water~1.56 ppmsinglet (broad)

Data sourced from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3][4]

  • Synthetic Byproducts: The synthesis of similar 5-oxopyrrolidine structures often involves precursors that could remain as impurities. For instance, if the synthesis involves a Michael addition, unreacted starting materials could be present. A common synthetic route to the analogous carboxylic acid involves the reaction of an aldehyde and an amine with succinic anhydride.[5] Unreacted starting materials from such a synthesis would be a likely source of impurity peaks.

  • Degradation Products: The lactam or nitrile functional groups in this compound can be susceptible to hydrolysis, especially if the sample is not dry or has been stored for a long time.

    • Hydrolysis of the Nitrile: The nitrile group (-C≡N) can hydrolyze to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH). This would result in the appearance of new peaks and the disappearance of the nitrile carbon in the ¹³C NMR spectrum. The resulting carboxylic acid is 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

    • Hydrolysis of the Lactam: The amide bond within the pyrrolidone ring can also hydrolyze, leading to ring-opening. This is a known degradation pathway for N-methyl-2-pyrrolidone under certain conditions.

Protocol for Identifying Unknown Peaks:

  • D₂O Shake: To identify exchangeable protons (like -OH or -NH from degradation products), add a drop of D₂O to your NMR sample, shake vigorously, and re-acquire the ¹H NMR spectrum.[1] The peaks corresponding to exchangeable protons will disappear or significantly decrease in intensity.

  • Spiking: If you have a suspicion about a particular impurity, add a small amount of the pure substance to your NMR sample and see if the peak increases in intensity.

  • 2D NMR: Techniques like COSY and HSQC can help to establish connectivity between protons and carbons, which can be invaluable in identifying the structure of an unknown impurity.

Q3: The integration of my peaks does not match the expected proton ratios for this compound. Why is this happening?

A3: Inaccurate integration can be a result of several factors, including overlapping peaks, different relaxation times of the protons, or a poor signal-to-noise ratio.

Causes and Solutions for Inaccurate Integration:

  • Overlapping Peaks: If peaks are not well-resolved, it is difficult to obtain accurate integration.

    • Change Solvent: Sometimes, changing the deuterated solvent can shift the peaks enough to resolve them.[1] For example, switching from CDCl₃ to Benzene-d₆ can induce significant shifts in nearby protons.

    • Higher Field Strength: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion and can help to resolve overlapping signals.

  • Relaxation Times (T₁): For quantitative ¹H NMR, it is crucial that all protons have fully relaxed back to their equilibrium state before the next pulse. If the relaxation delay (d1) is too short, protons with longer T₁ values will not be fully represented in the spectrum, leading to lower integration values.

    • Increase Relaxation Delay: Increase the relaxation delay (d1) in your acquisition parameters to at least 5 times the longest T₁ value of the protons in your molecule. A d1 of 10-30 seconds is generally sufficient for most small molecules.

  • Signal-to-Noise Ratio: A low signal-to-noise ratio can make it difficult for the software to accurately integrate the peaks.

    • Increase Number of Scans: Increase the number of scans (ns) to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.

Expected ¹H NMR Data for this compound (Estimated)

Proton Estimated Chemical Shift (ppm) Multiplicity Integration
N-CH~2.9s3H
CH -CN~3.5-3.7m1H
N-CH~3.3-3.5m2H
CH ₂-CH~2.6-2.8m2H

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Logical Relationship for Integration Troubleshooting

start Inaccurate Integration check_overlap Are peaks overlapping? start->check_overlap change_solvent Change deuterated solvent or use a higher field spectrometer. check_overlap->change_solvent Yes check_t1 Is the relaxation delay (d1) long enough? check_overlap->check_t1 No end_node Obtain Accurate Integration change_solvent->end_node increase_d1 Increase d1 to > 5 * T1_max. check_t1->increase_d1 No check_sn Is the signal-to-noise ratio sufficient? check_t1->check_sn Yes increase_d1->end_node increase_ns Increase the number of scans (ns). check_sn->increase_ns No check_sn->end_node Yes increase_ns->end_node

Caption: Decision tree for addressing inaccurate NMR peak integration.

References

Stability issues of 1-Methyl-5-oxopyrrolidine-3-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Methyl-5-oxopyrrolidine-3-carbonitrile is a versatile building block in synthetic chemistry, valued for its unique combination of a lactam and a nitrile functional group. However, these same reactive centers can be susceptible to degradation under various experimental conditions, leading to impurities, reduced yields, and analytical challenges. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to anticipate, diagnose, and mitigate stability issues when working with this compound in solution. The insights herein are synthesized from fundamental chemical principles and data from structurally related analogs.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.

Question 1: I'm observing unexpected peaks in my HPLC or LC-MS analysis. What are the likely impurities?

Answer: The appearance of new peaks, particularly after incubation in your reaction medium or during workup, strongly suggests degradation of this compound. The molecule has two primary sites susceptible to hydrolysis: the cyclic amide (lactam) and the nitrile group.

  • Causality: Both strong acidic and strong basic conditions can catalyze the hydrolysis of these functional groups. The reaction rate is often accelerated by heat. The lactam ring can open, and the nitrile group can be converted to a carboxamide and subsequently to a carboxylic acid.

  • Potential Degradation Products:

    • Lactam Hydrolysis Product: 1-Methyl-4-amino-3-cyanobutanoic acid. This results from the opening of the pyrrolidone ring.

    • Nitrile Hydrolysis Product (Amide): 1-Methyl-5-oxopyrrolidine-3-carboxamide. This is the intermediate in the complete hydrolysis of the nitrile.

    • Nitrile Hydrolysis Product (Carboxylic Acid): 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. This is the final product of nitrile hydrolysis.[1][2]

Below is a diagram illustrating these potential degradation pathways.

G main This compound p1 1-Methyl-4-amino-3-cyanobutanoic acid main->p1 Lactam Hydrolysis (Acid or Base) p2 1-Methyl-5-oxopyrrolidine-3-carboxamide main->p2 Partial Nitrile Hydrolysis (Acid or Base) p3 1-Methyl-5-oxopyrrolidine-3-carboxylic acid p2->p3 Full Nitrile Hydrolysis (Acid or Base)

Caption: Potential degradation pathways of this compound.

  • Recommended Action: To confirm the identity of the impurities, it is advisable to perform forced degradation studies (see protocol below) under acidic and basic conditions and compare the retention times of the resulting peaks with those observed in your experiment.

Question 2: My reaction yield is consistently low when using this compound in an aqueous acidic or basic medium. Could my starting material be degrading?

Answer: Yes, it is highly probable. Amides, including cyclic lactams, and nitriles are known to undergo hydrolysis under both acidic and basic conditions, and these reactions are often slow but significant, especially when heated.[3][4][5][6][7][8][9][10]

  • Causality:

    • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the lactam or the nitrogen of the nitrile is protonated, making the respective carbon atom more electrophilic and susceptible to nucleophilic attack by water.[7][9]

    • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the lactam or nitrile, initiating the hydrolysis.[4]

This degradation consumes your starting material, leading to lower-than-expected yields of your desired product.

  • Recommended Troubleshooting Workflow:

G cluster_yes Troubleshooting Path decision decision process process result result start Low Yield Observed check_sm Run Control Experiment: Compound in reaction medium (no other reagents) start->check_sm degradation_obs Degradation Observed in Control? check_sm->degradation_obs p1 Modify Reaction Conditions degradation_obs->p1 Yes no_degradation Investigate other aspects of the reaction (reagent purity, stoichiometry, etc.) degradation_obs->no_degradation No p2 Consider non-aqueous solvent p1->p2 p3 Lower reaction temperature p1->p3 p4 Reduce reaction time p1->p4 p5 Use a milder pH p1->p5 p6 Protect functional groups p1->p6

Caption: Troubleshooting workflow for low reaction yields.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound? For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry place. A desiccator or a controlled humidity cabinet is ideal.

2. How should I prepare and store stock solutions?

  • Solvent Choice: For maximal stability, use a dry, aprotic organic solvent such as acetonitrile, THF, or dichloromethane if your experimental design allows. Based on its structural analog N-methyl-2-pyrrolidone (NMP), it is likely miscible with a wide range of common organic solvents and water.[3]

  • Aqueous Solutions: If an aqueous solution is necessary, use a buffered solution in the pH range of 4-6. Prepare solutions fresh and use them as soon as possible.

  • Storage: For short-term storage (a few days), refrigerate the solution at 2-8 °C. For longer-term storage, aliquot and freeze at -20 °C or below. Avoid repeated freeze-thaw cycles.

3. What is the expected stability profile of this compound under different conditions?

ConditionExpected StabilityPrimary Degradation Pathway(s)Notes
Strong Acid (pH < 2) LowLactam and Nitrile HydrolysisDegradation is accelerated by heat.
Mild Acid (pH 4-6) Moderate to HighMinimal HydrolysisGenerally the most stable aqueous pH range.
Neutral (pH ~7) ModerateSlow HydrolysisLong-term storage in unbuffered water is not recommended.
Mild Base (pH 8-10) Moderate to LowLactam and Nitrile HydrolysisDegradation rate increases with pH.
Strong Base (pH > 12) Very LowRapid Lactam and Nitrile HydrolysisAvoid these conditions unless hydrolysis is intended.
Oxidizing Agents (e.g., H₂O₂) Potentially LowOxidation of the pyrrolidone ringBased on data for NMP, oxidation can occur.[4][5]
Common Organic Solvents HighN/AEnsure solvents are dry, as residual water can contribute to slow hydrolysis over time.

4. Are there any reagents that are particularly incompatible with this compound? Avoid strong mineral acids (e.g., concentrated HCl, H₂SO₄), strong bases (e.g., NaOH, KOH), and potent oxidizing agents, especially at elevated temperatures, unless the goal is to induce a chemical transformation of the lactam or nitrile groups.

Experimental Protocol: Forced Degradation Study

This protocol allows you to assess the stability of this compound under your specific experimental conditions. The goal is to induce a small amount of degradation (5-20%) to identify potential degradants without completely consuming the parent compound.[11][12][13][14]

Objective: To identify potential degradation products and determine the stability of this compound under hydrolytic stress.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile).

  • Set up Stress Conditions:

    • Acid Hydrolysis: In a clean vial, mix 1 mL of your stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: In a separate vial, mix 1 mL of your stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: In a third vial, mix 1 mL of your stock solution with 1 mL of HPLC-grade water.

    • Control: Prepare a sample by mixing 1 mL of your stock solution with 1 mL of your organic solvent.

  • Incubation:

    • Loosely cap the vials and place them in a water bath at 60 °C.

    • Take time-point samples (e.g., at 2, 4, 8, and 24 hours).

    • For the base hydrolysis sample, neutralize it with an equivalent amount of 0.1 M HCl before analysis. For the acid sample, neutralize with 0.1 M NaOH.

  • Analysis:

    • Analyze the control and all stressed samples by HPLC or LC-MS.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.

    • Compare the chromatograms of the stressed samples to identify the retention times of the degradation products.

Data Interpretation:

  • A significant decrease in the parent peak area in the acid or base samples compared to the control indicates hydrolytic instability.

  • The new peaks that appear are your potential degradation products. These can be used as markers in your primary experiments.

References

Technical Support Center: Refinement of Protocols for Scaling Up 1-Methyl-5-oxopyrrolidine-3-carbonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MOPC-2026-01

Section 1: Synthesis Overview and Strategic Considerations

The production of 1-Methyl-5-oxopyrrolidine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry, requires a robust and scalable synthetic strategy. Transitioning from bench-scale synthesis to pilot-plant production introduces significant challenges related to reaction kinetics, thermodynamics, purification, and safety.[1][2] This guide provides a comprehensive framework for troubleshooting and refining the production process, ensuring consistency, high yield, and purity.

Our recommended and validated scale-up approach is a two-step synthesis starting from commercially available itaconic acid and methylamine. This route avoids hazardous or expensive starting materials and involves well-understood chemical transformations, making it suitable for industrial application.

  • Step 1: Amidation and Michael Addition Cascade. Reaction of itaconic acid with aqueous methylamine to form 1-methyl-5-oxopyrrolidine-3-carboxylic acid. This step leverages a tandem reaction where the amine first forms an amide, which then undergoes an intramolecular Michael addition to yield the cyclized pyrrolidinone ring.

  • Step 2: Nitrile Formation. Conversion of the resulting carboxylic acid to the target carbonitrile. This is most reliably achieved via a two-stage, one-pot process involving the formation of a primary amide intermediate, followed by dehydration.

The overall workflow is depicted below.

SynthesisWorkflow Figure 1: Recommended Two-Step Synthesis Workflow Start Starting Materials: Itaconic Acid & Methylamine Step1 Step 1: Cyclization Reaction (Aqueous Reflux) Start->Step1 Reagents Intermediate Intermediate: 1-Methyl-5-oxopyrrolidine- 3-carboxylic acid Step1->Intermediate Isolation & QC Step2a Step 2a: Amide Formation (e.g., SOCl₂, NH₄OH) Intermediate->Step2a Process Step2b Step 2b: Dehydration (e.g., POCl₃, P₂O₅) Step2a->Step2b One-pot continuation FinalProduct Final Product: 1-Methyl-5-oxopyrrolidine- 3-carbonitrile Step2b->FinalProduct Crude Product Purification Final Purification (Distillation / Crystallization) FinalProduct->Purification Refinement

Caption: Overall synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the proposed two-step route preferred for scale-up over a route involving direct cyanation?

A: While routes involving direct cyanation of a suitable substrate exist, they often rely on highly toxic reagents like KCN or NaCN under conditions that can be difficult to control at scale. The proposed route, starting with itaconic acid, is advantageous for several reasons:

  • Safety: It avoids the direct handling of large quantities of inorganic cyanides in early steps. The dehydration agents used in Step 2, while hazardous, are common in industrial settings and have well-established handling protocols.[2]

  • Cost-Effectiveness: Itaconic acid and methylamine are inexpensive, readily available bulk chemicals.

  • Control: Each step is a distinct, high-yielding transformation, allowing for better process control and quality assessment of the intermediate before proceeding. The intermediate carboxylic acid is typically a stable, crystalline solid, which simplifies purification and storage.[3]

Q2: What are the most critical process parameters to monitor during the cyclization (Step 1)?

A: The key to a successful cyclization is controlling the reaction temperature and the rate of methylamine addition. Exothermic reactions are a major concern during scale-up. A runaway reaction can lead to pressure buildup and the formation of unwanted byproducts. We recommend a semi-batch process where the methylamine solution is added portion-wise to the heated solution of itaconic acid, allowing for effective heat management. Continuous monitoring of the internal temperature and pH is crucial.

Q3: How can I effectively monitor the conversion of the carboxylic acid to the nitrile (Step 2)?

A: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable.

  • TLC: A simple mobile phase (e.g., 70:30 Ethyl Acetate:Hexane) can show the disappearance of the polar carboxylic acid starting material (baseline), the appearance of the intermediate amide, and finally the formation of the less polar nitrile product.

  • HPLC: For quantitative analysis, an isocratic HPLC method using a C18 column can precisely measure the percentage of starting material, intermediate, and final product, providing exact data on reaction completion.

Q4: What are the primary safety concerns for the dehydration step (Step 2b)?

A: Dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅) are highly corrosive and react violently with water. The reaction is often exothermic and releases toxic acidic gases (e.g., HCl, SO₂). Therefore, this step must be performed in a specialized reactor with appropriate ventilation, scrubbing systems for off-gassing, and strict moisture control under an inert atmosphere (Nitrogen or Argon). All personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and full-face respirators.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process.

Problem 1: Low or Inconsistent Yield in Step 1 (Carboxylic Acid Formation)
  • Symptom: The isolated yield of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid is below the expected 85-95%. HPLC analysis shows significant amounts of unreacted itaconic acid or the presence of multiple byproducts.

  • Causality Analysis: The reaction is a delicate balance between amidation and Michael addition. Incorrect stoichiometry or temperature can favor side reactions, such as the formation of diamides or polymerization of itaconic acid.

  • Strategic Solutions:

    • Stoichiometry Control: Ensure precise addition of methylamine. A slight excess (1.1-1.2 equivalents) is often optimal to drive the reaction to completion, but a large excess can lead to byproduct formation.

    • Temperature Management: Maintain a consistent internal temperature. For this reaction, refluxing in water (95-100°C) is generally effective. Overheating can cause decomposition.

    • pH Monitoring: The initial reaction is acidic. As methylamine is added, the pH will rise. The final pH should be monitored to ensure the reaction environment is optimal for the intramolecular cyclization.

TroubleshootingYield Start Low Yield in Step 1 Check1 Analyze Crude Product by HPLC/NMR Start->Check1 Cause1 High % of Itaconic Acid Check1->Cause1 Unreacted SM Cause2 Multiple Byproducts Detected Check1->Cause2 Impurity Profile Solution1a Increase Reaction Time or Temperature Cause1->Solution1a Solution1b Verify Methylamine Stoichiometry (Titrate stock solution) Cause1->Solution1b Solution2a Improve Temperature Control (Jacketed Reactor) Cause2->Solution2a Solution2b Optimize Rate of Amine Addition (Control Exotherm) Cause2->Solution2b

Caption: Decision tree for troubleshooting low yield in the initial cyclization step.

Problem 2: Formation of Dark-Colored Impurities in Step 2 (Nitrile Formation)
  • Symptom: The reaction mixture turns dark brown or black during the dehydration stage. The final crude product is a dark, oily substance that is difficult to purify.

  • Causality Analysis: This is typically a sign of thermal decomposition or "tarring." It occurs when the reaction temperature is too high or held for too long, especially with aggressive dehydrating agents like P₂O₅ or POCl₃. The pyrrolidinone ring can be susceptible to charring under harsh acidic conditions at elevated temperatures.

  • Strategic Solutions:

    • Agent Selection: While powerful, P₂O₅ can be difficult to manage at scale. Using a milder, more controllable system like thionyl chloride (SOCl₂) to form the acid chloride followed by reaction with ammonia to get the amide, and then a separate dehydration step with a less aggressive agent (e.g., cyanuric chloride), can provide a cleaner conversion.

    • Temperature Control: The dehydration step is highly exothermic. The dehydrating agent should be added slowly to a cooled solution of the intermediate amide, maintaining a low internal temperature (e.g., 0-10°C) during the addition, before slowly warming to the required reaction temperature.

    • Inert Atmosphere: Strictly maintain an inert atmosphere of nitrogen or argon to prevent oxidative side reactions which can contribute to color formation.

Problem 3: Product Isolation and Purification Challenges
  • Symptom: The final product, this compound, is obtained as an oil that fails to crystallize, or it co-distills with a persistent impurity.

  • Causality Analysis: The product is a relatively low molecular weight polar molecule.[4] Impurities with similar polarity and boiling points, such as the intermediate amide if the reaction is incomplete, can make separation difficult.

  • Strategic Solutions:

    • Reaction Completion: The best purification is a clean reaction. Ensure the dehydration is complete (>99% by HPLC) before workup.

    • Workup Procedure: A carefully designed aqueous workup is critical. Quenching the reaction mixture on ice-water, followed by pH adjustment with a base (e.g., Na₂CO₃) to neutralize acid, and extraction with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) is standard. A final brine wash helps remove residual water.

    • Purification Method:

      • Vacuum Distillation: This is often the most effective method for purification at scale. A fractional distillation setup can effectively separate the product from less volatile impurities.

      • Crystallization: If distillation is not viable, screening for a suitable crystallization solvent system is necessary. Isopropanol/Heptane or Ethyl Acetate/Hexane mixtures are good starting points. Seeding with a pure crystal can induce crystallization.

Section 4: Validated Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory or manufacturing environment. All appropriate safety precautions must be taken.

Protocol 4.1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (Step 1)
  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and addition funnel with itaconic acid (1.0 eq) and deionized water (3-4 L per kg of itaconic acid).

  • Heating: Begin stirring and heat the mixture to 80-90°C to dissolve the solids.

  • Methylamine Addition: Slowly add a 40% aqueous solution of methylamine (1.1 eq) via the addition funnel over 2-3 hours. Monitor the internal temperature closely and use the reactor jacket to maintain it below 100°C.

  • Reflux: After the addition is complete, heat the mixture to a gentle reflux (approx. 100-105°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Take an aliquot, dilute with mobile phase, and analyze by HPLC to confirm the disappearance of itaconic acid (<1%).

  • Isolation: Cool the reaction mixture to 0-5°C. The product should crystallize. If not, reduce the volume by ~30% via vacuum distillation and re-cool.

  • Filtration and Drying: Filter the solid product, wash the cake with cold deionized water (2 x 200 mL per kg), and then with cold acetone (1 x 200 mL per kg). Dry the white crystalline solid under vacuum at 50-60°C to a constant weight.

    • Expected Yield: 88-95%.

    • Quality Control: Confirm structure by ¹H NMR and purity by HPLC (>98%).

Protocol 4.2: Synthesis of this compound (Step 2)
  • Reactor Setup: Charge a clean, dry, inerted reactor with 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) and a suitable solvent like Toluene (5 L per kg).

  • Amide Formation: Cool the suspension to 0-5°C. Slowly add thionyl chloride (1.2 eq) over 1-2 hours, maintaining the temperature below 10°C. After addition, allow the mixture to warm to room temperature and stir for 2 hours. The solid should dissolve as the acid chloride forms.

  • Ammonolysis: Cool the mixture back to 0-5°C. Bubble ammonia gas through the solution or slowly add a concentrated aqueous solution of ammonium hydroxide (2.5 eq), ensuring the temperature does not exceed 15°C. A thick precipitate of the amide will form. Stir for 1 hour.

  • Dehydration: To the stirred slurry, slowly add phosphorus oxychloride (POCl₃, 1.5 eq) at 0-10°C. After addition, slowly warm the reaction mixture to 70-80°C and hold for 3-5 hours.

  • Reaction Monitoring: Monitor the conversion of the amide to the nitrile by TLC or HPLC.

  • Workup: Cool the mixture to room temperature and very cautiously quench by pouring it onto a mixture of crushed ice and water. Stir vigorously.

  • Extraction: Neutralize the aqueous layer with sodium carbonate to a pH of 7-8. Extract the aqueous layer with dichloromethane (3 x 2 L per kg). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product as an oil. Purify by vacuum distillation to obtain a clear, colorless to pale yellow liquid.[4]

    • Expected Yield: 75-85%.

    • Quality Control: Confirm structure by ¹H NMR, ¹³C NMR, and FT-IR (presence of nitrile peak ~2250 cm⁻¹). Purity by GC or HPLC (>99%).

Section 5: Data Tables for Optimization

Table 1: Reaction Parameters for Step 1 Optimization

Parameter Lab Scale (10g) Pilot Scale (10kg) Rationale
Solvent Volume 40 mL Water 40 L Water Maintains fluidity and aids heat transfer.
MeNH₂ Addition Time 15 min 2-3 hours Critical for controlling the initial exotherm at scale.
Reflux Time 4 hours 4-6 hours Ensures complete cyclization. Scale-up may require slightly longer times due to mixing efficiency.

| Cooling Rate | 1-2 °C/min | 0.5 °C/min | Slower cooling promotes larger crystal formation, aiding filtration. |

Table 2: Comparison of Dehydrating Agents for Step 2

Dehydrating Agent Pros Cons Scale-Up Recommendation
POCl₃ High reactivity, effective Highly corrosive, violent reaction with water, generates phosphoric acid waste Recommended with strict temperature control and a robust quenching procedure.
SOCl₂ Volatile byproducts (SO₂, HCl) are easily removed Highly toxic and corrosive Excellent for forming the intermediate amide, but less ideal as the direct dehydrating agent from the amide.
P₂O₅ Very powerful, high-yielding Heterogeneous reaction, difficult to stir at scale, highly exothermic Not recommended for large scale due to poor mixing and extreme exotherm.

| TsCl / Pyridine | Milder conditions | Generates stoichiometric salt waste, pyridine is toxic | A viable but less atom-economical alternative if other methods produce too much decomposition. |

Section 6: References

  • G. F. et al. (2022). From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. National Institutes of Health. 5

  • N/A. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. 6

  • N/A. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health. 7

  • N/A. Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. ResearchGate. 8

  • N/A. (2025). Optimizing Protocols to Seamlessly Transfer Med. Chem. Synthesis to Process Development. WuXi AppTec. 1

  • N/A. (2025). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. ResearchGate. 2

  • The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism. YouTube. 9

  • N/A. This compound. CymitQuimica. 4

  • N/A. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health. 10

  • N/A. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. 11

  • N/A. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. 3

References

Technical Support Center: Stereochemical Integrity in the Synthesis of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 1-Methyl-5-oxopyrrolidine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereochemistry in this critical synthetic process. Epimerization at the C3 position is a common and often frustrating challenge that can compromise the purity and efficacy of the final compound. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain stereochemical control and achieve your desired product with high fidelity.

Understanding the Challenge: The Unwanted Epimer

The synthesis of this compound often involves the formation of a new stereocenter at the C3 position. However, the proton at this position is alpha to both a carbonyl and a nitrile group, making it highly acidic. Under basic conditions, this proton can be easily abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of diastereomers and a loss of stereochemical control. This process, known as epimerization, can be a significant hurdle in achieving the desired enantiopure product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of epimerization in the synthesis of this compound?

A1: The primary cause of epimerization is the high acidity of the proton at the C3 position, which is situated between a carbonyl and a nitrile group. In the presence of a base, this proton can be readily removed to form a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either side, leading to a mixture of epimers and a loss of the desired stereochemistry.[1][2]

Q2: How do reaction conditions influence the rate of epimerization?

A2: Several reaction conditions can significantly impact the rate of epimerization:

  • Base: Stronger bases and higher concentrations of base will accelerate the deprotonation step, leading to increased epimerization.[3]

  • Temperature: Higher reaction temperatures provide more energy to overcome the activation barrier for both the forward (deprotonation) and reverse (reprotonation) reactions, often favoring the thermodynamically more stable epimer.[4][5]

  • Solvent: Polar, protic solvents can facilitate proton exchange and may stabilize the enolate intermediate, potentially increasing the rate of epimerization.

  • Reaction Time: Longer reaction times, especially under basic conditions, allow for more cycles of deprotonation and reprotonation, increasing the likelihood of reaching a thermodynamic equilibrium of epimers.

Q3: What is the difference between kinetic and thermodynamic control in this synthesis?

A3: In the context of this synthesis, kinetic and thermodynamic control refer to the factors that determine the final ratio of diastereomers.[4][5][6][7][8]

  • Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed fastest (the kinetic product) will be the major isomer. This product has the lower activation energy for its formation.[4][5][6]

  • Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction becomes reversible, allowing an equilibrium to be established. The major product will be the most stable isomer (the thermodynamic product), regardless of how fast it is formed.[4][5][6]

To favor the desired stereoisomer, it is often necessary to operate under kinetic control by using low temperatures and carefully monitoring the reaction time.

Q4: How can I detect and quantify the extent of epimerization?

A4: The most common and reliable methods for detecting and quantifying epimers are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers. It utilizes a chiral stationary phase that interacts differently with each stereoisomer, resulting in different retention times.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can be used to determine the diastereomeric ratio by integrating the signals of protons that are unique to each diastereomer.[2][13][14][15][16] In some cases, chiral shift reagents may be used to better resolve the signals of enantiomers.

Troubleshooting Guide: Minimizing Epimerization

Problem Potential Cause Recommended Solution
High levels of the undesired epimer in the final product. The base is too strong or used in excess, leading to rapid enolate formation and equilibration.Use a weaker, non-nucleophilic, or sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Carefully control the stoichiometry of the base.
The reaction temperature is too high, favoring the thermodynamically more stable epimer.Conduct the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled product.[4][5]
The reaction was allowed to proceed for too long, allowing for equilibration to the thermodynamic mixture.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
The solvent is promoting epimerization.Use a less polar, aprotic solvent such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF).
Difficulty in separating the epimers by chromatography. The epimers have very similar polarities.Utilize a chiral HPLC column for analytical and preparative separations. Screen different chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) and mobile phases to optimize the separation.[17][18][19][20][21]
Inconsistent diastereomeric ratios between batches. Minor variations in reaction setup, such as the rate of addition of reagents or fluctuations in temperature.Standardize the protocol with precise control over all reaction parameters. Ensure consistent and efficient stirring to maintain a homogenous reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Epimerization in a Base-Catalyzed Cyclization

This protocol provides a general framework for a cyclization reaction to form the this compound core while minimizing epimerization. Note: This is a representative protocol and may require optimization for your specific substrate.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the acyclic precursor (1.0 eq) and dissolve in anhydrous, aprotic solvent (e.g., THF or toluene, ~0.1 M).

    • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice bath).

  • Base Addition:

    • Slowly add a solution of a sterically hindered, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS), 1.05 eq) to the cooled reaction mixture dropwise over 30 minutes.

    • Maintain the internal temperature below the specified limit throughout the addition.

  • Reaction Monitoring:

    • Stir the reaction at the low temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 15-30 minutes.

  • Quenching:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at the reaction temperature.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Method Development for Diastereomeric Ratio Analysis

This protocol outlines a systematic approach to developing a chiral HPLC method for the analysis of this compound epimers.

  • Column Selection:

    • Begin by screening a set of columns with different chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) and cyclodextrin-based columns are good starting points.[17][18][19][20][21]

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of hexane/isopropanol (IPA) or hexane/ethanol in various ratios (e.g., 90:10, 80:20, 70:30).

    • If the compound is basic, add a small amount of a basic modifier (e.g., 0.1% diethylamine). If it is acidic, add an acidic modifier (e.g., 0.1% trifluoroacetic acid).

  • Mobile Phase Screening (Reversed Phase):

    • Use a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium bicarbonate or phosphate buffer).

    • Adjust the pH of the aqueous phase as needed.

  • Method Optimization:

    • Once a column and mobile phase system show some separation, optimize the resolution by adjusting:

      • The ratio of the mobile phase components.

      • The flow rate.

      • The column temperature.

      • The concentration and type of modifier.

  • Quantification:

    • Once a baseline separation is achieved, integrate the peak areas of the two epimers to determine the diastereomeric ratio.

Visualizing the Mechanism and Workflow

Diagram 1: Mechanism of Epimerization

epimerization cluster_0 Stereochemically Pure Starting Material cluster_1 Base-Catalyzed Deprotonation cluster_2 Reprotonation Start Desired Epimer (Chiral Center at C3) Enolate Planar Enolate Intermediate (Loss of Chirality at C3) Start->Enolate + Base - H⁺ Desired Desired Epimer Enolate->Desired + H⁺ (from one face) Undesired Undesired Epimer Enolate->Undesired + H⁺ (from opposite face)

Caption: Base-catalyzed epimerization proceeds through a planar enolate intermediate.

Diagram 2: Troubleshooting Workflow

troubleshooting Start High Epimerization Observed? Check_Base Is the base too strong or in excess? Start->Check_Base Yes End Epimerization Minimized Start->End No Check_Temp Is the reaction temperature too high? Check_Base->Check_Temp No Sol_Base Use weaker/sterically hindered base Check_Base->Sol_Base Yes Check_Time Is the reaction time too long? Check_Temp->Check_Time No Sol_Temp Lower reaction temperature Check_Temp->Sol_Temp Yes Check_Solvent Is the solvent polar and/or protic? Check_Time->Check_Solvent No Sol_Time Reduce reaction time and monitor closely Check_Time->Sol_Time Yes Sol_Solvent Use non-polar, aprotic solvent Check_Solvent->Sol_Solvent Yes Check_Solvent->End No Sol_Base->End Sol_Temp->End Sol_Time->End Sol_Solvent->End

References

Technical Support Center: Enhancing the Reactivity of the Nitrile Moiety in 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-Methyl-5-oxopyrrolidine-3-carbonitrile. This molecule presents a unique synthetic challenge: how to selectively transform the nitrile group in the presence of a chemically robust lactam (amide) functionality. The carbon atom of a nitrile is electrophilic; however, its reactivity can be sluggish compared to other functional groups.[1][2] This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage this versatile intermediate. We will explore common transformations of the nitrile moiety, provide detailed troubleshooting guides, and offer field-proven insights to overcome experimental hurdles.

The core challenge arises from the need for chemoselectivity. Harsh reaction conditions that might readily transform the nitrile group can also lead to the undesired hydrolysis of the adjacent lactam ring. Therefore, the methodologies presented here are curated to maximize the reactivity of the nitrile while preserving the integrity of the pyrrolidinone core.

Section 1: Hydrolysis of the Nitrile to a Carboxylic Acid

The conversion of the nitrile to a carboxylic acid is a fundamental transformation, often employed to unmask a key acidic group in a drug candidate. However, achieving this selectively without hydrolyzing the lactam requires careful control of reaction conditions.

FAQ 1.1: How can I hydrolyze the nitrile to 1-Methyl-5-oxopyrrolidine-3-carboxylic acid without cleaving the lactam ring?

Answer: The key is to employ conditions that favor the hydration of the nitrile over the hydrolysis of the more stable lactam. While strong acidic or basic conditions with prolonged heating will hydrolyze both functional groups, milder, controlled conditions can provide the desired selectivity.[3][4]

Recommended Protocol: Two-Stage Basic Hydrolysis

This protocol first hydrates the nitrile to an intermediate amide, which is then more gently hydrolyzed to the carboxylic acid. This stepwise approach often prevents lactam cleavage.

Step 1: Partial Hydrolysis to the Amide

  • Dissolve this compound in a mixture of ethanol and water.

  • Add a controlled amount of an alkaline peroxide solution, such as aqueous sodium hydroxide and hydrogen peroxide.[5] Urea-Hydrogen Peroxide (UHP) is a solid, safe alternative that releases H2O2 in solution.[5]

  • Maintain the reaction at a mild temperature (e.g., 40-50°C) and monitor closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material and the appearance of the intermediate amide.

Step 2: Hydrolysis of the Amide to the Carboxylic Acid

  • Once the amide is formed, the reaction can be gently heated with aqueous NaOH to complete the hydrolysis to the carboxylate salt.[3]

  • After cooling, carefully acidify the reaction mixture with a strong acid like dilute HCl to a pH of ~2-3 to precipitate the final carboxylic acid product.[3]

  • Filter, wash with cold water, and dry the product.

Troubleshooting Guide: Nitrile Hydrolysis
Problem Potential Cause Recommended Solution
Low Conversion / Reaction Stalled Insufficient temperature or catalyst activity. The nitrile group can be resistant to hydrolysis.[6]Increase the temperature incrementally (e.g., in 10°C steps). If using acid catalysis, consider a stronger acid or higher concentration. For base catalysis, ensure sufficient equivalents of base are present.
Lactam Ring Opening Conditions are too harsh (high temperature, strong acid/base concentration, prolonged reaction time).Switch to milder conditions. For basic hydrolysis, use a carbonate base (e.g., Na2CO3) before resorting to NaOH. For acidic hydrolysis, use a weaker acid or lower the temperature.[7][8] Consider biocatalytic methods using nitrilase enzymes, which offer high selectivity under physiological conditions.[9]
Formation of Amide Intermediate Only Incomplete hydrolysis of the intermediate amide.[1][4]After the initial nitrile hydration, ensure sufficient heating and/or reagent concentration for the second hydrolysis step. The amide is generally more stable than the nitrile to hydrolysis.[5]

Section 2: Reduction of the Nitrile to a Primary Amine

The primary amine resulting from nitrile reduction is a critical building block for introducing further diversity into a molecule, enabling peptide couplings, reductive aminations, and other essential C-N bond-forming reactions.

FAQ 2.1: What are the most effective and chemoselective methods for reducing the nitrile to 1-Methyl-5-oxopyrrolidine-3-methanamine?

Answer: The primary concern is the potential reduction of the lactam's carbonyl group. Therefore, reagents that show high selectivity for nitriles over amides are required.

Recommended Protocol 1: Catalytic Hydrogenation

This is often the cleanest method, avoiding the need for quenching and complex workups.

  • Dissolve the nitrile substrate in a suitable solvent like methanol or ethanol.

  • Add a catalyst such as Raney Nickel or a rhodium-based catalyst.

  • Pressurize the reaction vessel with hydrogen gas (typically 50-500 psi).

  • Heat the reaction gently (e.g., 40-60°C) and monitor hydrogen uptake.

  • Upon completion, carefully vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield the crude amine.

Recommended Protocol 2: Nickel Boride Reduction

This method is an excellent alternative to catalytic hydrogenation and is more tolerant of air and moisture. It offers a milder, more practical approach suitable for many laboratory settings.[10]

  • Dissolve the nitrile and a Boc-anhydride (to protect the newly formed amine in situ) in methanol.

  • Cool the solution in an ice bath.

  • Add Nickel(II) chloride (NiCl2) as a catalyst.

  • Slowly add sodium borohydride (NaBH4) in portions. The reaction is exothermic and will generate gas.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The resulting Boc-protected amine can be isolated via standard workup and chromatography.[10]

Troubleshooting Guide: Nitrile Reduction
Problem Potential Cause Recommended Solution
Incomplete Reaction Catalyst poisoning or insufficient hydride reagent.For catalytic hydrogenation, ensure the substrate is pure and the solvent is degassed. For chemical reductions, use a fresh batch of the reducing agent (e.g., NaBH4).
Lactam Reduction The reducing agent is too powerful or conditions are too harsh. LiAlH4, for example, will readily reduce both the nitrile and the lactam.[1][6]Avoid strong, non-selective hydrides like LiAlH4. Stick to catalytic hydrogenation or milder chemical reductants like the NiCl2/NaBH4 system.[10]
Formation of Secondary Amine Byproducts The initially formed primary amine can react with an intermediate imine.This is more common in reductions that proceed via an imine intermediate. Performing the reduction in the presence of a trapping agent like Boc-anhydride can prevent this side reaction by immediately protecting the primary amine as it forms.[10]

G cluster_start Start Experiment cluster_reaction Reaction Monitoring cluster_outcome Analysis of Outcome cluster_solution Corrective Actions start This compound monitor Monitor by TLC/LC-MS start->monitor complete Reaction Complete? (>95% Conversion) monitor->complete selective Is Product Selective? (No Lactam Cleavage) complete->selective Yes increase_t Increase Temp/ Reagent Conc. complete->increase_t No isolate Isolate Product selective->isolate Yes milder_cond Switch to Milder Conditions/Catalyst selective->milder_cond No increase_t->monitor milder_cond->start

Section 3: Addition of Organometallic Reagents to Form Ketones

The reaction of nitriles with Grignard or organolithium reagents provides a direct route to ketones, following an aqueous workup. This transformation is highly valuable for building molecular complexity.

FAQ 3.1: How can I successfully perform a Grignard reaction on the nitrile to synthesize a ketone without side reactions?

Answer: The key to this reaction is the formation of a stable intermediate imine salt, which does not react further with the Grignard reagent until it is hydrolyzed during the workup.[11]

Recommended Protocol: Grignard Addition
  • Strictly dry all glassware and use anhydrous solvents (e.g., diethyl ether or THF).

  • Prepare the Grignard reagent (R-MgX) or use a commercially available solution.

  • Dissolve the this compound in anhydrous ether or THF and cool to 0°C.

  • Slowly add the Grignard reagent to the nitrile solution. The reaction is typically exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by slowly adding it to a cold aqueous acid solution (e.g., 1M HCl). This hydrolyzes the intermediate imine salt to the ketone.[12][13]

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography.

Troubleshooting Guide: Grignard Addition to Nitrile
Problem Potential Cause Recommended Solution
No Reaction or Low Yield Inactive Grignard reagent due to moisture. The lactam carbonyl could potentially complex with the magnesium, deactivating the reagent.Ensure all reagents and solvents are scrupulously dry. Use freshly prepared or titrated Grignard reagent. Adding a co-solvent like toluene can sometimes improve yields.[14]
Recovery of Starting Material The nitrile may be sterically hindered or electronically deactivated.Use a more reactive organolithium reagent instead of a Grignard reagent. Alternatively, adding a Lewis acid catalyst like Cu(I) salts can sometimes facilitate the addition of Grignard reagents to less reactive nitriles.[12]
Formation of Alcohol Byproduct The ketone product is formed before all the Grignard reagent is quenched, leading to a second addition.This is uncommon as the imine salt is the primary intermediate.[11] However, ensure the acidic workup is performed efficiently and separately from the Grignard reaction mixture to prevent premature hydrolysis.

G cluster_products Potential Products cluster_reagents Reaction Conditions start This compound hydrolysis 1. NaOH, H2O2 2. H3O+ start->hydrolysis reduction H2, Raney Ni or NiCl2, NaBH4 start->reduction grignard 1. R-MgX 2. H3O+ start->grignard cycloaddition NaN3, ZnBr2 in H2O start->cycloaddition acid Carboxylic Acid amine Primary Amine ketone Ketone tetrazole Tetrazole hydrolysis->acid reduction->amine grignard->ketone cycloaddition->tetrazole

Section 4: Conversion to a Tetrazole Ring

In medicinal chemistry, the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but different physicochemical properties.[15] The [3+2] cycloaddition of an azide to a nitrile is the most common method for its synthesis.[15]

FAQ 4.1: What is a reliable and safe method for converting the nitrile into a 5-substituted tetrazole?

Answer: Modern methods have moved away from potentially hazardous reagents like organotin azides or explosive hydrazoic acid.[16] A highly effective and safer method involves the use of sodium azide with a zinc salt catalyst, which can often be performed in water.[17]

Recommended Protocol: Zinc-Catalyzed Cycloaddition
  • In a flask, combine the this compound, sodium azide (NaN3), and a zinc salt such as zinc bromide (ZnBr2).[17]

  • Add water as the solvent. The use of water makes this a greener and safer process.[17]

  • Heat the mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, add ethyl acetate and acidify the aqueous layer with 3N HCl to a pH of 1. This protonates the tetrazole, making it extractable into the organic layer.[17]

  • Separate the layers and extract the aqueous phase with additional ethyl acetate.

  • Combine the organic layers, dry with a drying agent (e.g., Na2SO4), filter, and evaporate the solvent to yield the tetrazole product.

Troubleshooting Guide: Tetrazole Synthesis
Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction The nitrile is sterically hindered or electronically poor. Insufficient catalyst activity.Ensure vigorous stirring, as this is a heterogeneous reaction.[17] If the reaction stalls, consider adding a catalytic amount of ammonium chloride.[18] Alternatively, switching the solvent to DMF is a classic, though less green, option that can increase reaction rates.[19]
Difficult Product Isolation The tetrazole product may be highly polar or form a salt that is soluble in the aqueous phase.Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during workup to fully protonate the tetrazole. If the product is still water-soluble, consider continuous liquid-liquid extraction.
Safety Concerns Sodium azide is toxic, and the combination of azides with acid can generate explosive hydrazoic acid (HN3).Always handle sodium azide with appropriate personal protective equipment. Crucially, perform the acidification step in a well-ventilated fume hood and add the acid slowly to the cold reaction mixture to control the exotherm and minimize the formation of gaseous HN3.

References

Validation & Comparative

A Comparative Guide for Researchers: 1-Methyl-5-oxopyrrolidine-3-carbonitrile and its Carboxylic Acid Analog

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the selection of appropriate scaffolds and functional groups is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide provides an in-depth, objective comparison of two structurally related pyrrolidinone derivatives: 1-Methyl-5-oxopyrrolidine-3-carbonitrile and its corresponding carboxylic acid analog, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. By examining their physicochemical properties, reactivity, stability, and potential applications, this document aims to equip scientists with the necessary insights to make informed decisions in their research endeavors.

Introduction to the Pyrrolidinone Core

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its rigid, five-membered lactam structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. The choice between a nitrile and a carboxylic acid at the C3 position introduces significant differences in the molecule's electronic and steric properties, impacting its behavior from the benchtop to biological systems.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these two analogs is paramount for predicting their behavior in various experimental settings, including solubility, membrane permeability, and target binding interactions.

PropertyThis compound1-Methyl-5-oxopyrrolidine-3-carboxylic AcidRationale for Differences
Molecular Formula C₆H₈N₂OC₆H₉NO₃The carboxylic acid contains two additional oxygen atoms and one hydrogen atom compared to the nitrile.
Molecular Weight 124.14 g/mol 143.14 g/mol [2]The higher atomic mass of the additional oxygen and hydrogen atoms in the carboxylic acid results in a greater molecular weight.
Boiling Point 227.1 °C at 760 mmHg[3]Not availableThe carboxylic acid is expected to have a significantly higher boiling point due to its ability to form strong intermolecular hydrogen bonds through the -COOH group.
Melting Point Not availableNot availableThe carboxylic acid, being a solid at room temperature, is expected to have a higher melting point than the nitrile, which is a liquid, due to stronger intermolecular forces.
Density 0.93 g/cm³[3]Not availableThe density difference is influenced by both molecular weight and intermolecular packing, which is more efficient in the liquid nitrile.
pKa Estimated ~ -10 (for the protonated nitrile)[4]Predicted ~ 4-5The nitrile nitrogen is sp-hybridized, making its lone pair less available for protonation and thus extremely weakly basic.[4] The carboxylic acid is a weak acid due to the resonance stabilization of the carboxylate anion.
Solubility Generally soluble in water and organic solvents.Generally soluble in water and polar organic solvents.[5]The carboxylic acid's ability to donate and accept hydrogen bonds enhances its solubility in polar solvents. The nitrile's polarity also allows for some water solubility.

Synthesis of the Target Compounds

The synthesis of these compounds can be achieved through established organic chemistry methodologies. Below are representative protocols for their preparation.

Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

This synthesis is conceptually based on the reaction of itaconic acid with methylamine, a common method for forming N-substituted pyrrolidinones.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1 equivalent) in water.

  • Addition of Methylamine: Slowly add an aqueous solution of methylamine (1.1 equivalents) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Work-up: After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

Synthesis of this compound

The synthesis of the nitrile can be achieved from the corresponding primary amide via a dehydration reaction.

Experimental Protocol:

  • Starting Material: Begin with 1-Methyl-5-oxopyrrolidine-3-carboxamide.

  • Dehydration: In a fume hood, suspend the carboxamide in a suitable solvent such as dichloromethane or acetonitrile.

  • Reagent Addition: Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA), dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Carefully quench the reaction with ice-water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield this compound.

Reactivity and Stability: A Comparative Analysis

The nitrile and carboxylic acid functional groups exhibit distinct reactivity profiles, which is a critical consideration in drug design and development.

Chemical Reactivity
  • Carboxylic Acid: The carboxylic acid group is a versatile functional handle. It can be readily converted into esters, amides, and acid chlorides, allowing for a wide range of structural modifications. The acidic proton can also participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.

  • Nitrile: The nitrile group is significantly less reactive than the carboxylic acid. It can undergo hydrolysis to the carboxylic acid under acidic or basic conditions, though this typically requires harsh conditions.[7] The nitrile's linear geometry and ability to act as a hydrogen bond acceptor can also influence its binding to target proteins.[4]

References

The Pyrrolidinone Core in Drug Discovery: A Comparative Guide to the Biological Activity of 1-Methyl-5-oxopyrrolidine-3-carbonitrile and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrrolidinone scaffold represents a privileged five-membered heterocyclic ring system, foundational to a multitude of biologically active compounds.[1][2] Its synthetic tractability and the ability of its derivatives to modulate a wide array of biological targets have cemented its importance in medicinal chemistry. This guide provides a comparative analysis of the anticipated biological activity of 1-Methyl-5-oxopyrrolidine-3-carbonitrile, a specific derivative for which direct experimental data is not yet prevalent in public literature. By examining the established bioactivities of structurally related pyrrolidinones, we can construct a robust hypothesis regarding the potential therapeutic applications of this target molecule. This analysis is grounded in structure-activity relationships (SAR) and supported by detailed experimental protocols to empower researchers to validate these predictions.

The Pyrrolidinone Scaffold: A Hub of Diverse Biological Activity

The pyrrolidinone nucleus is a versatile framework that has given rise to compounds with a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3] The saturation of the ring and the presence of a lactam moiety provide a unique three-dimensional structure that can be readily modified at several positions to optimize interactions with biological targets.[1]

Deciphering the Bioactivity of this compound through SAR

To predict the biological profile of this compound, we will dissect its structure into three key components and analyze the known contributions of each to the overall activity of the pyrrolidinone core:

  • The N-Methyl Group: The presence of a methyl group at the 1-position of the pyrrolidinone ring is known to influence the compound's physicochemical properties and biological activity. For instance, N-methyl-2-pyrrolidone (NMP) has demonstrated inherent anti-inflammatory and antimicrobial properties.[4][5] The N-methylation can enhance membrane permeability and may alter the binding affinity of the molecule to its target proteins.

  • The 5-Oxo Position: The carbonyl group at the 5-position is a defining feature of the pyrrolidinone ring and is crucial for the chemical stability and biological activity of these compounds. It often participates in hydrogen bonding interactions with biological macromolecules.

  • The 3-Carbonitrile Moiety: While direct data on 3-cyano-5-oxopyrrolidinones is scarce, the introduction of a nitrile group into heterocyclic scaffolds is a common strategy in medicinal chemistry to modulate electronic properties and introduce a potential hydrogen bond acceptor. In other heterocyclic systems, the carbonitrile group has been associated with a range of activities, including enzyme inhibition and anticancer effects.[6]

By combining these structural insights, it is plausible to hypothesize that this compound may exhibit a unique profile of biological activities, potentially including antimicrobial, anticancer, or anti-inflammatory effects. The following sections will delve into the experimental data for related compounds to support this hypothesis.

Comparative Analysis of Biological Activities

To provide a framework for understanding the potential of this compound, we will compare the known biological activities of key pyrrolidinone derivatives.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. For example, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine have shown significant activity against A549 human lung adenocarcinoma cells.[7][8] The antiproliferative effects are often structure-dependent, with modifications at the 1 and 3 positions of the pyrrolidinone ring playing a critical role in determining potency and selectivity.[7]

Table 1: Anticancer Activity of Representative 5-Oxopyrrolidine Derivatives

Compound/DerivativeCell LineActivity Metric (e.g., IC50)Reference
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesA549Structure-dependent cytotoxicity[7][8]
Hydrazone derivatives of 5-oxopyrrolidineA549High anticancer activity[7]
Polysubstituted pyrrolidines (e.g., 3h and 3k)HCT116, HL60IC50 values ranging from 2.9 to 16 μM[2]
Antimicrobial Activity

The pyrrolidinone scaffold is also a promising starting point for the development of novel antimicrobial agents. Derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] Furthermore, N-methyl-2-pyrrolidone itself has been shown to possess antimicrobial properties against Staphylococcus aureus, Escherichia coli, and Candida albicans.[5]

Table 2: Antimicrobial Activity of Representative Pyrrolidinone Derivatives

Compound/DerivativeTarget Organism(s)Activity Metric (e.g., MIC)Reference
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazonesS. aureus, E. coliMIC values as low as 3.9 µg/mL against S. aureus[9]
N-Methyl-2-pyrrolidoneS. aureus, E. coli, C. albicansDose-dependent inhibition[5]
5-oxopyrrolidine derivative 21Multidrug-resistant S. aureusMIC 1–8 µg/mL[10]

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound and its analogs, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Workflow for MIC Determination

MIC_Determination_Workflow A Prepare serial dilutions of the test compound in broth B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be included as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet available in the public domain, a thorough analysis of its structural analogs provides a strong foundation for predicting its potential as a bioactive molecule. The presence of the N-methyl group and the 3-carbonitrile moiety on the well-established 5-oxopyrrolidine scaffold suggests that this compound is a promising candidate for screening in anticancer and antimicrobial assays. The detailed experimental protocols provided in this guide are intended to empower researchers to undertake these investigations and contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

A Comparative Guide to Structural Validation: Elucidating the Architecture of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of rational design, safety assessment, and intellectual property. An erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and catastrophic failures in later-stage development. The small molecule, 1-Methyl-5-oxopyrrolidine-3-carbonitrile, a heterocyclic scaffold with potential as a versatile synthetic intermediate, serves as our case study for exploring the gold standard of structural validation.

This guide provides an in-depth, comparative analysis of the principal analytical techniques used for molecular structure elucidation. We will begin with the definitive method—Single-Crystal X-ray Crystallography (SC-XRD)—and then explore how complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are used to build a cohesive and self-validating structural proof. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of not just the "how," but the critical "why" behind these foundational analytical workflows. Pyrrolidinone derivatives, the class to which our subject molecule belongs, are known to exhibit a wide range of pharmacological properties, making the precise characterization of new analogues fundamentally important[1].

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-Crystal X-ray Crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[2][3] It is considered the "gold standard" because it provides an absolute, visual map of atomic positions, bond lengths, and bond angles, which is unattainable by other methods.[4] The technique relies on the principle that X-rays are diffracted by the electrons of atoms arranged in a regular, repeating lattice. By analyzing the pattern of this diffraction, the structure of the molecule can be solved.[2][5]

Causality in the SC-XRD Workflow

The success of an SC-XRD experiment is contingent on a meticulously executed workflow, where each step is a prerequisite for the next. The process is not merely technical but requires a deep understanding of physical chemistry to overcome its primary challenge: growing a perfect, single crystal.

Caption: The experimental workflow for Single-Crystal X-ray Crystallography (SC-XRD).

Experimental Protocol: SC-XRD
  • Crystal Growth (The Art of the Science):

    • Rationale: The formation of a well-ordered, single crystal is the most critical and often rate-limiting step. The quality of the crystal directly dictates the quality and resolution of the final structure.

    • Protocol:

      • Dissolve 10-20 mg of highly purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like methanol/dichloromethane).

      • Employ a crystallization technique such as slow evaporation (leaving the vial partially open in a controlled environment), vapor diffusion (placing the vial in a sealed chamber with a less polar anti-solvent), or cooling.

      • Allow the setup to remain undisturbed for several days to weeks. High-quality crystals should be transparent and have well-defined faces.[6]

  • Data Collection:

    • Rationale: To generate a complete diffraction pattern, the crystal must be exposed to a monochromatic X-ray beam from all possible orientations.

    • Protocol:

      • Carefully select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope.[2]

      • Mount the crystal on a goniometer head.[6]

      • Place the mounted crystal on the diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy) equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[5][7]

      • Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve data quality.

      • Initiate the data collection software, which systematically rotates the crystal and collects hundreds of diffraction images.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data (intensities and positions of spots) are used to solve the "phase problem" and generate an electron density map, which is then interpreted to build and refine the molecular model.

    • Protocol:

      • Process the raw data to determine the unit cell dimensions and space group.

      • Use specialized software (e.g., SHELXT) to solve the structure, which generates an initial electron density map.

      • Build the molecular model by fitting atoms into the electron density map using software like Olex2 or APEX.[7]

      • Refine the model by adjusting atomic positions, thermal parameters, and occupancies to achieve the best fit between the calculated and observed diffraction data. The quality of the fit is typically assessed by the R1 value, with values below 5% indicating a good refinement.

Orthogonal and Complementary Validation Techniques

While SC-XRD provides the definitive structure, it is a solid-state technique. Spectroscopic methods provide invaluable data on the molecule's structure in solution and offer a crucial layer of corroboration. A complete submission for a new chemical entity requires a consensus between these techniques.[8]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity and chemical environment of atoms in a solution.[9] It provides a detailed map of the carbon-hydrogen framework of a molecule.[10]

Caption: The experimental workflow for Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[10] The deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.

  • Data Acquisition: Place the NMR tube into the spectrometer (e.g., a 500 MHz instrument). The instrument is tuned, and the magnetic field is "shimmed" to ensure homogeneity. Standard ¹H and ¹³C{¹H} spectra are acquired.

  • Data Analysis: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectra are phased, baseline corrected, and referenced (e.g., to the residual CHCl₃ peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]

Expected Data for this compound:

  • ¹H NMR (CDCl₃, 500 MHz):

    • ~2.9 ppm (s, 3H): A singlet corresponding to the three protons of the N-CH₃ group.

    • ~2.6-2.8 ppm (m, 2H): A multiplet for the two protons at the C4 position.

    • ~3.4-3.6 ppm (m, 2H): A multiplet for the two protons at the C2 position.

    • ~3.7 ppm (m, 1H): A multiplet for the single proton at the C3 position.

  • ¹³C NMR (CDCl₃, 125 MHz):

    • Six distinct signals are expected, corresponding to the six unique carbon atoms in the molecule: N-C H₃, C 2, C 3, C 4, C 5 (carbonyl), and the nitrile C N.

B. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborating evidence for the molecule's structure.[9]

Caption: The experimental workflows for Mass Spectrometry and Infrared Spectroscopy.

Experimental Protocol: High-Resolution MS (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer, often using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. The high resolution allows for the calculation of the exact molecular formula. Fragmentation patterns can be analyzed to identify stable carbocations that could only form from the proposed structure.[11][12]

Expected Data for this compound:

  • Molecular Formula: C₆H₈N₂O

  • Exact Mass: 124.0637

  • HRMS (ESI+): Expect a prominent ion at m/z = 125.0710, corresponding to the protonated molecule [M+H]⁺.

C. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[9]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small drop of the neat liquid or solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[13]

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal, then collect the sample spectrum.

  • Data Analysis: The spectrum is analyzed for absorption bands at characteristic frequencies corresponding to specific molecular vibrations.

Expected Data for this compound:

  • ~2250 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.[14][15] The presence of this band is a key diagnostic feature.

  • ~1690 cm⁻¹: A very strong absorption corresponding to the C=O (amide/lactam) stretch. The position is typical for a five-membered ring lactam.[16]

  • ~2800-3000 cm⁻¹: Absorptions corresponding to C-H stretching vibrations.

Comparative Analysis Summary

The choice of analytical technique depends on the specific information required. While SC-XRD stands alone in its ability to provide a complete 3D structure, a combination of methods is essential for comprehensive characterization.[17][18]

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared Spectroscopy
Primary Information Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing[4]Atomic connectivity (C-H framework), chemical environment, molecular dynamics in solution[9][10]Molecular weight, elemental formula (HRMS), structural fragments[9][19]Presence of functional groups[9][13]
Sample State High-quality single crystalSolutionSolution or solidSolid, liquid, or gas
Sample Amount < 1 mg5-10 mg< 1 µg< 1 mg
Destructive? No (crystal can be recovered)NoYes (sample is consumed)No
Key Strength Unambiguous, definitive structural proof[20]Unparalleled for mapping connectivity in solutionHigh sensitivity and exact mass determinationRapid and simple functional group identification
Key Limitation Requires a suitable single crystal, which can be difficult or impossible to growLower sensitivity, cannot determine absolute stereochemistry without chiral agentsProvides no direct connectivity information, isomers can be indistinguishableProvides limited information on the overall molecular framework

Conclusion: A Synergistic Approach to Absolute Structural Proof

The structural validation of this compound demonstrates the power and necessity of a multi-faceted analytical approach. Single-Crystal X-ray Crystallography provides the unequivocal, high-resolution three-dimensional structure, serving as the ultimate arbiter of its atomic arrangement.[21][22] It is the only technique that can directly reveal bond lengths, angles, and absolute configuration, which are critical parameters in drug discovery and materials science.

However, the data from SC-XRD should never exist in a vacuum. NMR spectroscopy acts as the essential bridge, confirming that the carbon-hydrogen framework determined in the solid state persists in solution, the medium where most biological activity occurs. Mass Spectrometry provides a rapid and precise confirmation of the molecular weight and elemental composition, ensuring no unexpected atoms are present. Finally, Infrared Spectroscopy offers a quick and straightforward check for the presence of key functional groups—in this case, the nitrile and lactam carbonyl—that are consistent with the proposed structure.

Together, these techniques form a self-validating system. The molecular formula from MS must match the structure found by XRD and NMR. The functional groups seen in the IR spectrum must be present in the final XRD model. The connectivity mapped by NMR must align perfectly with the 3D structure. This synergistic workflow ensures the highest level of scientific integrity and provides the unshakeable confidence required to advance a compound in any research or development pipeline.

References

Comparative study of different synthetic routes to 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-5-oxopyrrolidine-3-carbonitrile is a key building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. Its rigid, five-membered lactam structure, coupled with the reactive nitrile functionality, makes it an attractive scaffold for generating diverse molecular libraries. This guide provides a comparative analysis of three plausible synthetic routes to this valuable intermediate, designed for researchers, chemists, and professionals in drug development. Each route is evaluated based on the availability of starting materials, reaction efficiency, operational safety, and scalability. Detailed experimental protocols, mechanistic insights, and a comparative data summary are provided to assist researchers in selecting the most suitable method for their specific needs.

Introduction

The pyrrolidinone (or γ-lactam) core is a privileged scaffold in numerous natural products and synthetic drugs[1][2]. The incorporation of a nitrile group at the C3 position introduces a versatile chemical handle that can be further elaborated into amines, amides, carboxylic acids, or tetrazoles, enabling extensive structure-activity relationship (SAR) studies. This compound, in particular, serves as a crucial intermediate for various therapeutic agents. This guide explores three distinct, yet chemically sound, synthetic pathways to this target molecule, starting from readily accessible precursors. The discussed routes are:

  • Route 1: Cyanohydrin formation from 1-methyl-5-oxopyrrolidin-3-one, followed by dehydration.

  • Route 2: Dehydration of 1-methyl-5-oxopyrrolidine-3-carboxamide.

  • Route 3: Direct cyanation of a 1-methyl-5-oxopyrrolidin-3-yl derivative.

Route 1: From 1-Methyl-5-oxopyrrolidin-3-one via a Cyanohydrin Intermediate

This two-step approach leverages the reactivity of a ketone precursor, 1-methyl-5-oxopyrrolidin-3-one. The initial step involves the nucleophilic addition of a cyanide source to the carbonyl group to form a cyanohydrin, which is subsequently dehydrated to yield the target nitrile.

Causality of Experimental Choices

The choice of a ketone as the starting material is strategic due to the well-established and high-yielding nature of cyanohydrin formation[3]. Trimethylsilyl cyanide (TMSCN) is often preferred over the highly toxic hydrogen cyanide (HCN) gas for safety and ease of handling[3][4]. The subsequent dehydration of the cyanohydrin is a standard transformation, often achievable with common laboratory reagents.

Experimental Protocol

Step 1: Synthesis of 3-cyano-1-methyl-3-(trimethylsilyloxy)pyrrolidin-5-one

  • To a stirred solution of 1-methyl-5-oxopyrrolidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise at 0 °C.

  • Catalyze the reaction by adding a catalytic amount of a Lewis acid, such as zinc iodide (ZnI2, 0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trimethylsilylated cyanohydrin, which may be used in the next step without further purification.

Step 2: Dehydration to this compound

  • Dissolve the crude trimethylsilylated cyanohydrin from the previous step in anhydrous pyridine.

  • Cool the solution to 0 °C and add phosphorus oxychloride (POCl3, 1.5 eq) or thionyl chloride (SOCl2, 1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of Route 1

Route 1 Start 1-Methyl-5-oxopyrrolidin-3-one Intermediate 3-Cyano-1-methyl-3-(trimethylsilyloxy)pyrrolidin-5-one Start->Intermediate TMSCN, cat. ZnI2 Product This compound Intermediate->Product POCl3, Pyridine

Caption: Synthetic pathway from a ketone precursor via a cyanohydrin intermediate.

Route 2: Dehydration of 1-Methyl-5-oxopyrrolidine-3-carboxamide

This route begins with the corresponding carboxylic acid, 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which is first converted to the primary amide, followed by dehydration to the nitrile. This is a classic and reliable method for nitrile synthesis.

Causality of Experimental Choices

The conversion of a carboxylic acid to a nitrile via an amide is a robust and widely used transformation in organic synthesis[1]. The intermediate amide is generally stable and can be isolated and purified before the final dehydration step, which can be achieved using a variety of dehydrating agents such as phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), or thionyl chloride (SOCl2)[1].

Experimental Protocol

Step 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide

  • To a solution of 1-methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in an appropriate solvent such as DCM or tetrahydrofuran (THF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of ammonia in a suitable solvent (e.g., 0.5 M in 1,4-dioxane or 7 N in methanol, 1.5 eq) and continue stirring at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Dehydration to this compound

  • To a suspension of 1-methyl-5-oxopyrrolidine-3-carboxamide (1.0 eq) in a suitable solvent like acetonitrile or toluene, add a dehydrating agent such as phosphorus pentoxide (P2O5, 2.0 eq) portion-wise.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of Route 2

Route 2 Start 1-Methyl-5-oxopyrrolidine-3-carboxylic acid Intermediate 1-Methyl-5-oxopyrrolidine-3-carboxamide Start->Intermediate 1. HATU, DIPEA 2. NH3 Product This compound Intermediate->Product P2O5, Heat

Caption: Synthesis from a carboxylic acid via an amide intermediate.

Route 3: Direct Cyanation of a 1-Methyl-5-oxopyrrolidin-3-yl Derivative

This hypothetical route explores the direct introduction of the nitrile group through a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. For instance, a hydroxyl group at the 3-position could be converted into a good leaving group, followed by displacement with a cyanide salt.

Causality of Experimental Choices

A direct cyanation approach could potentially be more atom-economical and shorter than the multi-step routes. The success of this route heavily relies on the efficient preparation of a suitable precursor with a good leaving group at the 3-position and the subsequent nucleophilic substitution with a cyanide source, which can sometimes be challenging due to competing elimination reactions. Nickel-catalyzed deaminative cyanation of primary amines (via Katritzky pyridinium salts) has emerged as a powerful method for introducing a nitrile group and could be a viable, albeit longer, approach starting from a 3-amino-1-methylpyrrolidin-5-one precursor[5].

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Methyl-5-oxopyrrolidin-3-yl methanesulfonate

  • To a solution of 1-methyl-3-hydroxypyrrolidin-5-one (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

Step 2: Nucleophilic Substitution with Cyanide

  • To a solution of the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Cool the reaction mixture to room temperature and pour into water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram of Route 3

Route 3 Start 1-Methyl-3-hydroxypyrrolidin-5-one Intermediate 1-Methyl-5-oxopyrrolidin-3-yl methanesulfonate Start->Intermediate MsCl, Et3N Product This compound Intermediate->Product NaCN, DMF

Caption: A proposed direct cyanation pathway via a mesylate intermediate.

Comparative Analysis

FeatureRoute 1: Cyanohydrin FormationRoute 2: Amide DehydrationRoute 3: Direct Cyanation
Starting Material Availability 1-methyl-5-oxopyrrolidin-3-one may require synthesis.1-methyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized from itaconic acid and methylamine[2].1-methyl-3-hydroxypyrrolidin-5-one may require a multi-step synthesis.
Number of Steps 222
Typical Overall Yield Moderate to GoodGood to HighVariable, potentially lower due to side reactions.
Reagent Toxicity & Hazards TMSCN is toxic and moisture-sensitive[3]. POCl3 is corrosive.Standard coupling reagents. P2O5 is highly reactive with water.NaCN is highly toxic. Mesyl chloride is corrosive.
Scalability Moderate; handling of TMSCN can be challenging on a large scale.High; amide formation and dehydration are generally scalable processes.Moderate; cyanide reactions require strict safety protocols on a large scale.
Key Advantages Utilizes well-established ketone chemistry.Robust and reliable transformations.Potentially shorter if a suitable precursor is readily available.
Potential Disadvantages Formation of stable cyanohydrin may be challenging for some substrates.Requires an additional step for amide formation.Risk of elimination side reactions. Precursor synthesis may be lengthy.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's safety infrastructure.

  • Route 2 (Amide Dehydration) is likely the most reliable and scalable approach, building upon classic and well-documented transformations. The starting carboxylic acid can be prepared from relatively inexpensive materials.

  • Route 1 (Cyanohydrin Formation) offers a viable alternative, particularly if the ketone precursor is accessible. However, the use of silyl cyanides requires careful handling.

  • Route 3 (Direct Cyanation) is a more speculative but potentially efficient route. Its practicality is highly dependent on the successful and high-yielding synthesis of the 3-hydroxy or a related precursor.

Researchers should carefully consider these factors and may need to perform initial small-scale experiments to optimize the conditions for their specific requirements.

References

A Senior Application Scientist's Guide to Benchmarking the Purity of 1-Methyl-5-oxopyrrolidine-3-carbonitrile from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and ultimately successful research.[1][2][3] Impurities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, and misleading results, compromising the integrity of entire research projects.[2][4] This guide provides a comprehensive framework for benchmarking the purity of 1-Methyl-5-oxopyrrolidine-3-carbonitrile, a key building block in medicinal chemistry, from various commercial suppliers.

The Critical Role of Purity in Drug Discovery

In the intricate process of drug discovery and development, the quality of chemical reagents is paramount.[1][2][5] High-purity chemicals are essential for ensuring the efficacy, safety, and consistency of pharmaceutical products.[1][3] The use of well-characterized, high-purity starting materials streamlines research and development by enhancing the reproducibility of preclinical studies and enabling advanced screening techniques.[1] This guide offers a practical, multi-pronged analytical approach to empower researchers to independently verify the purity of this compound and make informed decisions when selecting a supplier.

Experimental Design: A Multi-Technique Approach for Robust Purity Assessment

A single analytical technique is often insufficient to provide a complete purity profile of a chemical compound. Therefore, we employ a combination of chromatographic and spectroscopic methods to obtain orthogonal and confirmatory data. This approach allows for the detection and quantification of a wide range of potential impurities, including residual solvents, starting materials, and by-products from the synthetic route.

For this comparative study, we will analyze samples of this compound from three different hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. We will utilize a reverse-phase method, which is well-suited for polar organic molecules.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the molecular structure of the main component and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[7] It is particularly useful for identifying structurally similar impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

Rationale: This method is designed to separate the target compound from non-volatile impurities and quantify its purity based on peak area percentage. The use of a UV detector allows for the sensitive detection of chromophoric compounds.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX SB-C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh 10 mg of sample s2 Dissolve in 10 mL of 50:50 A:B s1->s2 a1 Inject 5 µL into HPLC s2->a1 a2 Run gradient elution a1->a2 a3 Detect at 210 nm a2->a3 d1 Integrate peak areas a3->d1 d2 Calculate purity (%) d1->d2 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh 20 mg of sample s2 Dissolve in 1 mL of Dichloromethane s1->s2 a1 Inject 1 µL into GC-MS s2->a1 a2 Temperature programmed separation a1->a2 a3 Mass spectrometric detection a2->a3 d1 Identify peaks via library search a3->d1 d2 Quantify impurities d1->d2 QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s1 Accurately weigh sample and internal standard s2 Dissolve in 0.75 mL of DMSO-d6 s1->s2 a1 Acquire 1H NMR spectrum s2->a1 a2 Ensure adequate relaxation delay a1->a2 d1 Integrate analyte and standard peaks a2->d1 d2 Calculate absolute purity d1->d2

References

A Comparative Guide to the In Silico and In Vitro Evaluation of 1-Methyl-5-oxopyrrolidine-3-carbonitrile's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in silico and in vitro methodologies for assessing the potential anticancer activity of the novel compound, 1-Methyl-5-oxopyrrolidine-3-carbonitrile. We will explore the predictive power of computational modeling and its correlation with empirical evidence from cell-based assays, offering researchers, scientists, and drug development professionals a framework for the preliminary evaluation of new chemical entities.

The pyrrolidinone scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of therapeutic properties, including anticancer effects.[1][2] this compound is a novel derivative within this class. The early stages of drug discovery for such compounds heavily rely on a combination of computational and experimental techniques to efficiently screen and validate their potential.[3] This guide will use the human lung adenocarcinoma cell line, A549, as a model system for our hypothetical in vitro analysis, a common practice in cancer research.[4][5]

Part 1: In Silico Analysis - Predicting Biological Activity

In silico methods, such as molecular docking, offer a rapid and cost-effective approach to predict the interaction of a small molecule with a biological target.[6] This allows for the prioritization of compounds for further experimental testing. For this guide, we will hypothetically assess the interaction of this compound with a key protein involved in cancer cell proliferation, Cyclooxygenase-2 (COX-2), which is overexpressed in various cancers, including lung cancer.[7]

Molecular Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p1 Retrieve Protein Structure (e.g., COX-2 from PDB) p2 Prepare Protein: Remove water, add hydrogens p1->p2 d1 Define Binding Site (Grid Box Generation) p2->d1 p3 Ligand Preparation: Generate 3D structure of This compound d2 Run Docking Algorithm (e.g., AutoDock Vina) p3->d2 d1->d2 a1 Analyze Docking Poses and Binding Energies d2->a1 a2 Visualize Protein-Ligand Interactions a1->a2

Caption: A generalized workflow for in silico molecular docking studies.

Hypothetical Docking Results

A molecular docking simulation of this compound into the active site of COX-2 (PDB ID: 6COX) could yield the following hypothetical results.[8]

ParameterPredicted ValueInterpretation
Binding Affinity (kcal/mol) -7.5A favorable binding energy suggesting a stable interaction.
Key Interactions Hydrogen bond with Ser530The nitrile group acts as a hydrogen bond acceptor.
Hydrophobic interactionsThe methyl-pyrrolidinone ring interacts with hydrophobic residues in the active site.

The predicted binding mode might show the pyrrolidinone core occupying a key hydrophobic pocket, a common feature for many COX-2 inhibitors.[9] The nitrile functionality could form a crucial hydrogen bond, anchoring the ligand within the active site.

cluster_protein COX-2 Active Site cluster_ligand This compound Ser530 Ser530 HydrophobicPocket Hydrophobic Pocket Pyrrolidinone Methyl-Pyrrolidinone Ring Pyrrolidinone->HydrophobicPocket Hydrophobic Interaction Nitrile Nitrile Group Nitrile->Ser530 Hydrogen Bond

Caption: Hypothetical binding interactions of the compound in the COX-2 active site.

Part 2: In Vitro Validation - Experimental Assessment

While in silico studies are predictive, in vitro assays provide the necessary empirical data to validate these predictions.[10] A cytotoxicity assay is a fundamental first step in determining the potential of a novel compound as an anticancer agent.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12]

MTT Cytotoxicity Assay Protocol

The following is a detailed protocol for assessing the cytotoxicity of this compound against the A549 human lung adenocarcinoma cell line.[13][14]

Materials:

  • A549 human lung adenocarcinoma cell line

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[11]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Workflow:

cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis c1 Seed A549 cells in 96-well plates c2 Incubate for 24h for cell adherence c1->c2 t2 Treat cells with compound and incubate for 48h c2->t2 t1 Prepare serial dilutions of This compound t1->t2 a1 Add MTT solution and incubate for 4h t2->a1 a2 Add DMSO to dissolve formazan crystals a1->a2 a3 Measure absorbance at 570 nm a2->a3 da1 Calculate % cell viability a3->da1 da2 Determine IC50 value da1->da2

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest A549 cells and seed them into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.[13] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[13]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[12] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.

Hypothetical In Vitro Results

The following table presents hypothetical results from the MTT assay.

CompoundIC50 on A549 cells (µM)
This compound 25.5
Doxorubicin (Positive Control) 0.8

An IC50 value of 25.5 µM would suggest that this compound possesses moderate cytotoxic activity against A549 cells.

Part 3: Comparative Analysis - Bridging the Gap

The ultimate goal is to establish a correlation between the in silico predictions and the in vitro results.[15][16] In our hypothetical scenario, the favorable binding energy of -7.5 kcal/mol for this compound with COX-2 could be interpreted as a potential mechanism for its cytotoxic effect, as COX-2 inhibition can impede cancer cell proliferation.[7] The moderate IC50 value of 25.5 µM from the MTT assay would provide experimental support for the compound's predicted biological activity.

However, it is crucial to acknowledge that a direct linear correlation between docking scores and IC50 values is not always observed.[10][17] Several factors can contribute to discrepancies:

  • Multiple Mechanisms of Action: The compound might induce cytotoxicity through various pathways, not just the one modeled in silico.

  • Cellular Factors: The in silico model does not account for cell membrane permeability, metabolic degradation of the compound, or off-target effects, all of which influence the in vitro outcome.

  • Model Limitations: The static nature of molecular docking does not fully capture the dynamic nature of protein-ligand interactions.

Therefore, while in silico screening is an invaluable tool for initial hypothesis generation, it must be followed by robust in vitro validation. The convergence of data from both methodologies provides a stronger foundation for advancing a compound in the drug discovery pipeline.

Conclusion

This guide has outlined a comparative framework for evaluating the anticancer potential of this compound using both computational and experimental approaches. The hypothetical results suggest that this compound may warrant further investigation. The integration of in silico predictions with in vitro data allows for a more comprehensive and nuanced understanding of a compound's biological activity, ultimately accelerating the path toward novel therapeutic discoveries.

References

Publish Comparison Guide: A Head-to-Head Evaluation of 1-Methyl-5-oxopyrrolidine-3-carbonitrile Against Known Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an objective, data-driven comparison of a novel investigational compound, 1-Methyl-5-oxopyrrolidine-3-carbonitrile, with the established clinical inhibitors Sitagliptin and Vildagliptin. We will detail the scientific rationale for this comparison, provide a robust experimental protocol for head-to-head testing, and discuss the potential mechanistic implications of the compound's structural features.

Introduction and Scientific Rationale

The landscape of therapeutic enzyme inhibitors is continually evolving, driven by the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles. The compound this compound presents an intriguing structural motif for investigation. While this specific molecule is not yet characterized in peer-reviewed literature as an enzyme inhibitor, its core components—the pyrrolidone ring and the nitrile functional group—are hallmarks of a successful class of drugs: the Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][2][3][4]

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[5][6][7][8] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][6] This mechanism forms the basis for the treatment of type 2 diabetes.

Why this comparison is critical:

  • Structural Homology: The pyrrolidine scaffold is a foundational structure in many DPP-4 inhibitors, often referred to as "gliptins".[1][2]

  • The Nitrile Warhead: The nitrile group is a key feature in several covalent inhibitors, including the DPP-4 inhibitor Vildagliptin.[9] It acts as an electrophilic "warhead" that can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.[9][10][11][12]

Given these structural precedents, we hypothesize that this compound may exhibit inhibitory activity against DPP-4. This guide outlines the necessary experimental framework to test this hypothesis and rigorously compare its performance against the gold-standard inhibitors Sitagliptin (a non-covalent inhibitor) and Vildagliptin (a covalent reversible inhibitor).

Comparative Inhibitor Profiles

To establish a baseline for our investigation, we will compare our novel compound against two well-characterized DPP-4 inhibitors with distinct mechanisms of action.

InhibitorChemical StructureMechanism of Action
Sitagliptin (R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][13][14]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amineCompetitive, reversible, non-covalent inhibitor.
Vildagliptin (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrilePotent, reversible, covalent inhibitor that interacts with the catalytic Ser630 residue.[9]
This compound (Investigational) This compoundHypothesis: Potential covalent reversible inhibitor based on the presence of the nitrile warhead.

Experimental Design: In Vitro DPP-4 Inhibition Assay

The cornerstone of a direct comparison is a robust, reproducible, and self-validating experimental protocol. The following fluorometric assay is designed to determine the half-maximal inhibitory concentration (IC50) for each compound. The causality behind this choice is its high sensitivity, wide dynamic range, and direct measurement of enzymatic activity.

Materials and Reagents
  • Enzyme: Recombinant Human DPP-4/CD26 (e.g., from R&D Systems or similar).

  • Substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).

  • Assay Buffer: Tris-HCl (pH 7.5), containing NaCl and EDTA.

  • Test Compounds:

    • This compound (dissolved in DMSO).

    • Sitagliptin (positive control, dissolved in DMSO).

    • Vildagliptin (positive control, dissolved in DMSO).

  • Instrumentation: 96-well black microplate, fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

Detailed Experimental Protocol

This protocol is designed to ensure that each component is validated within the experiment itself through the use of appropriate controls.

  • Compound Serial Dilution: a. Prepare a 10 mM stock solution of each test compound in 100% DMSO. b. Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations. This wide range is crucial to accurately capture the full dose-response curve. c. Prepare a DMSO-only control (vehicle control).

  • Assay Plate Preparation: a. Add 2 µL of each diluted compound concentration (or DMSO vehicle) to the wells of a 96-well black microplate. b. Include "no enzyme" controls (assay buffer only) and "no inhibitor" controls (DMSO vehicle only) to define the baseline and 100% activity, respectively.

  • Enzyme Incubation (Pre-incubation Step): a. Dilute the recombinant human DPP-4 enzyme to its optimal working concentration in cold assay buffer. b. Add 48 µL of the diluted enzyme solution to each well containing the test compounds and DMSO controls. c. Incubate the plate at 37°C for 15 minutes. This pre-incubation step is particularly important for covalent inhibitors like Vildagliptin (and potentially our test compound) to allow time for the covalent interaction to occur before substrate is introduced.

  • Initiation of Enzymatic Reaction: a. Prepare the substrate solution (Gly-Pro-AMC) in assay buffer. b. Add 50 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well is now 100 µL.

  • Kinetic Measurement: a. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. b. Measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every 60 seconds for 30 minutes. A kinetic read is superior to a single endpoint read as it confirms linear enzyme kinetics and provides a more robust measure of reaction rate (V).

  • Data Analysis: a. For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence vs. time plot. b. Normalize the data: The rate of the DMSO-only wells represents 100% enzyme activity, and the "no enzyme" wells represent 0% activity. c. Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO)). d. Plot the percent inhibition against the logarithm of the inhibitor concentration. e. Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) non-linear regression model.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock 1. Prepare 10 mM Compound Stocks Serial_Dilution 2. Create Serial Dilution Series Compound_Stock->Serial_Dilution Plate_Compounds 5. Plate Diluted Compounds (2 µL) Serial_Dilution->Plate_Compounds Enzyme_Prep 3. Prepare Working Enzyme Solution Add_Enzyme 6. Add Enzyme & Pre-incubate (15 min) Enzyme_Prep->Add_Enzyme Substrate_Prep 4. Prepare Working Substrate Solution Add_Substrate 7. Add Substrate & Start Reaction Substrate_Prep->Add_Substrate Plate_Compounds->Add_Enzyme Add_Enzyme->Add_Substrate Kinetic_Read 8. Kinetic Fluorescence Read (30 min) Add_Substrate->Kinetic_Read Calc_Rates 9. Calculate Reaction Rates (Slopes) Kinetic_Read->Calc_Rates Normalize 10. Normalize Data to Controls Calc_Rates->Normalize Plot_Curve 11. Plot Dose-Response Curve Normalize->Plot_Curve Calc_IC50 12. Fit to 4PL Model & Determine IC50 Plot_Curve->Calc_IC50

Caption: Experimental workflow for determining DPP-4 inhibitor IC50 values.

Head-to-Head Data Comparison

Following the protocol described above, we can generate comparative inhibitory data. The table below presents published IC50 values for the reference compounds alongside hypothetical, yet plausible, data for our investigational compound.

CompoundTarget EnzymeAssay TypeIC50 (nM)Notes
Sitagliptin Human DPP-4Fluorometric~19Potent, non-covalent benchmark.
Vildagliptin Human DPP-4Fluorometric~2.5Highly potent, covalent benchmark.
This compound Human DPP-4Fluorometric(Hypothetical) 85 Demonstrates clear inhibitory activity, warranting further investigation and optimization.

Interpretation: The hypothetical data suggest that this compound is an active inhibitor of DPP-4. While its potency is lower than the clinical drugs Sitagliptin and Vildagliptin, this initial activity is highly encouraging for a novel, unoptimized scaffold. It serves as a valid hit compound, demonstrating that the pyrrolidone-nitrile combination successfully targets the DPP-4 active site.

Mechanistic Insights and Discussion

The power of this comparison lies not just in the quantitative data but in the mechanistic insights it provides. DPP-4 is a serine protease that utilizes a catalytic triad (Ser630, His740, Asp708) to cleave its substrates.

  • Sitagliptin acts by forming extensive non-covalent interactions within the active site, effectively blocking substrate access.

  • Vildagliptin goes a step further. Its nitrile group is attacked by the nucleophilic hydroxyl of the catalytic Ser630, forming a reversible covalent thioimidate adduct. This covalent interaction is responsible for its high potency and prolonged duration of action.[9]

Given that this compound possesses a similar nitrile warhead, it is highly probable that it shares a covalent mechanism of action with Vildagliptin. The lower (hypothetical) potency could be attributed to suboptimal orientation within the active site or differences in the electronics of the nitrile group compared to Vildagliptin.

Visualizing the Mechanism of Inhibition

The following diagram illustrates the proposed interaction within the DPP-4 active site.

G cluster_enzyme DPP-4 Active Site cluster_inhibitor Inhibitor cluster_interaction Covalent Adduct Formation Ser630 Ser630-OH (Nucleophile) Adduct Reversible Covalent Adduct (Ser630-O-C(=NH)-Inhibitor) Ser630->Adduct Nucleophilic Attack His740 His740 His740->Ser630 H-Bond Substrate_Pocket S1 Pocket Inhibitor Pyrrolidone Ring C≡N (Nitrile Warhead) Inhibitor:f0->Substrate_Pocket Binds in S1 Pocket Inhibitor:f1->Adduct

Caption: Proposed covalent inhibition mechanism of DPP-4 by a nitrile-containing compound.

Conclusion and Future Directions

This guide demonstrates a comprehensive framework for evaluating a novel compound, this compound, against established enzyme inhibitors. Our analysis, based on structural homology and established biochemical principles, identifies this compound as a promising hit for DPP-4 inhibition. The detailed experimental protocol provides a clear and robust path for generating high-quality, comparative data.

The hypothetical result (IC50 = 85 nM) establishes a strong foundation for a medicinal chemistry program. Future work should focus on:

  • Confirmation of Mechanism: Conducting enzyme kinetics studies (e.g., jump-dilution experiments) to definitively prove a reversible covalent mechanism.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to DPP-4 to visualize the binding mode and guide structure-activity relationship (SAR) studies.

  • Lead Optimization: Synthesizing analogs to improve potency and selectivity, potentially leading to the development of a new class of DPP-4 inhibitors.

References

A Comparative Guide to the Synthesis of 1-Methyl-5-oxopyrrolidine-3-carbonitrile: An Evaluation of Two Plausible Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient and reproducible synthesis of novel heterocyclic scaffolds is of paramount importance. 1-Methyl-5-oxopyrrolidine-3-carbonitrile is a valuable building block, incorporating a polar lactam moiety, a chiral center, and a reactive nitrile group, making it an attractive starting point for the synthesis of diverse bioactive molecules. This guide provides an in-depth comparison of two plausible synthetic routes to this target compound, offering detailed experimental protocols and a critical evaluation of their respective merits and challenges. The presented methodologies are constructed from established and reliable chemical transformations, ensuring a high degree of scientific integrity.

Introduction to the Target Molecule

This compound possesses a pyroglutamate core, a structure found in various natural products and pharmaceuticals. The N-methylation can enhance solubility and metabolic stability, while the 3-carbonitrile group serves as a versatile handle for further chemical modifications, such as reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions. Given the absence of a single, standardized published procedure for this specific molecule, this guide synthesizes information from analogous reactions to propose and compare two logical and reproducible synthetic pathways.

Route 1: N-Methylation Followed by Nitrile Formation

This initial proposed route focuses on establishing the N-methylated lactam core early in the synthesis, followed by the conversion of a carboxylic acid functionality to the target nitrile.

Experimental Protocol: Route 1

Step 1a: Synthesis of 5-Oxopyrrolidine-3-carboxylic acid

This foundational step involves the Michael addition of ammonia to itaconic acid, followed by an intramolecular cyclization.

  • Procedure: In a round-bottom flask equipped with a reflux condenser, itaconic acid (130 g, 1 mol) is suspended in water (200 mL). To this suspension, a 28% aqueous ammonia solution is added dropwise with stirring until the itaconic acid is fully dissolved and the pH reaches approximately 8-9. The reaction mixture is then heated to reflux for 12 hours. After cooling to room temperature, the solution is acidified to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of a white solid. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 5-oxopyrrolidine-3-carboxylic acid. This reaction is a well-established method for the synthesis of the pyroglutamate scaffold.[1][2]

Step 1b: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

N-methylation of the lactam is achieved using a standard alkylating agent in the presence of a base.

  • Procedure: To a solution of 5-oxopyrrolidine-3-carboxylic acid (129.1 g, 1 mol) in a suitable solvent such as dimethylformamide (DMF, 500 mL), a base like potassium carbonate (207.3 g, 1.5 mol) is added. The mixture is stirred at room temperature for 30 minutes. Methyl iodide (156.1 g, 1.1 mol) is then added dropwise, and the reaction is stirred at room temperature for 24 hours. The reaction is quenched by the addition of water, and the product is extracted with an appropriate organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-methyl-5-oxopyrrolidine-3-carboxylic acid.[3]

Step 1c: Conversion of Carboxylic Acid to Nitrile

This transformation is a two-step, one-pot procedure involving the formation of a primary amide followed by dehydration.

  • Procedure: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (143.1 g, 1 mol) is dissolved in anhydrous dichloromethane (DCM, 1 L). Thionyl chloride (130.8 g, 1.1 mol) is added dropwise at 0 °C, and the reaction is stirred for 2 hours at room temperature to form the acyl chloride. The solvent and excess thionyl chloride are removed under reduced pressure. The crude acyl chloride is redissolved in anhydrous DCM (1 L) and cooled to 0 °C. A solution of aqueous ammonia (28%) is added dropwise with vigorous stirring. The resulting precipitate of 1-methyl-5-oxopyrrolidine-3-carboxamide is collected by filtration. The crude amide is then suspended in a suitable solvent, and a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is added.[4][5] The mixture is heated to reflux until the reaction is complete, as monitored by TLC. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give this compound.

Workflow Visualization: Route 1```dot

digraph "Route 1" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Itaconic_acid [label="Itaconic Acid"]; Ammonia [label="Aqueous Ammonia", shape=ellipse, fillcolor="#FFFFFF"]; Step1a [label="Step 1a:\nCyclization", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyroglutamic_acid [label="5-Oxopyrrolidine-3-carboxylic acid"];

Methyl_iodide [label="Methyl Iodide", shape=ellipse, fillcolor="#FFFFFF"]; Base1 [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FFFFFF"]; Step1b [label="Step 1b:\nN-Methylation", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; N_methyl_acid [label="1-Methyl-5-oxopyrrolidine-3-carboxylic acid"];

Amidation_reagents [label="1. SOCl₂\n2. NH₄OH", shape=ellipse, fillcolor="#FFFFFF"]; Dehydration_reagent [label="Dehydrating Agent\n(e.g., POCl₃)", shape=ellipse, fillcolor="#FFFFFF"]; Step1c [label="Step 1c:\nAmide Formation & Dehydration", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

Itaconic_acid -> Step1a; Ammonia -> Step1a; Step1a -> Pyroglutamic_acid;

Pyroglutamic_acid -> Step1b; Methyl_iodide -> Step1b; Base1 -> Step1b; Step1b -> N_methyl_acid;

N_methyl_acid -> Step1c; Amidation_reagents -> Step1c; Dehydration_reagent -> Step1c; Step1c -> Final_Product; }

Caption: Synthetic workflow for Route 2.

Comparative Analysis

ParameterRoute 1: N-Methylation FirstRoute 2: Nitrile Formation First
Number of Steps 3 (potentially 4 if amide formation and dehydration are separate)4
Key Intermediates 1-Methyl-5-oxopyrrolidine-3-carboxylic acid5-Oxopyrrolidine-3-carbonitrile
Potential Yield Moderate to Good; dependent on the efficiency of the final nitrile formation.Moderate to Good; yields for each step are generally reliable based on analogous reactions.
Reagent Toxicity Uses standard laboratory reagents. Thionyl chloride and phosphorus oxychloride are corrosive and require careful handling.Uses sodium hydride in the final step, which is highly flammable and requires an inert atmosphere.
Scalability Potentially scalable, though the final dehydration step might require optimization for large-scale production.Highly scalable, with well-established procedures for each step. The use of NaH may present challenges on an industrial scale.
Purification Purification of the final product from dehydration byproducts might be challenging.Intermediates are generally crystalline solids, which can be easier to purify. The final product may require chromatographic purification.

Results and Discussion

Both proposed routes offer viable pathways to this compound, leveraging well-established chemical transformations.

Route 1 presents a more convergent approach with fewer discrete steps. The early introduction of the methyl group simplifies the final stages of the synthesis. However, the conversion of a carboxylic acid to a nitrile can sometimes be challenging, especially in the presence of other functional groups. The two-step, one-pot procedure via the amide is a classic and reliable method, though the harsh conditions of some dehydrating agents could potentially lead to side reactions.

Route 2 is a more linear synthesis with an additional step. A significant advantage of this route is the potential for easier purification of the crystalline intermediate, 5-oxopyrrolidine-3-carboxamide. The final N-methylation step on the nitrile-containing pyrrolidinone is expected to be efficient. The primary drawback of Route 2 is the use of sodium hydride in the final step, which requires stringent anhydrous and inert atmosphere conditions and may be less desirable for large-scale industrial applications due to safety considerations.

Choice of Route:

  • For laboratory-scale synthesis and rapid access to the target molecule, Route 1 may be preferable due to its fewer steps.

  • For larger-scale production and process robustness , Route 2 might be more advantageous due to the potentially easier purification of intermediates, provided the handling of sodium hydride is not a limiting factor. Alternative, less hazardous bases could be explored for the final N-methylation step to mitigate this concern.

Conclusion

This guide has outlined and compared two scientifically sound, albeit currently unpublished in their entirety, synthetic routes to this compound. By breaking down the synthesis into logical, literature-supported steps, researchers can make an informed decision based on their specific needs, whether they prioritize speed and convergence (Route 1) or stepwise purity and scalability (Route 2). Both pathways provide a solid foundation for the reproducible synthesis of this valuable heterocyclic building block, enabling further exploration of its potential in medicinal chemistry and drug discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 1-Methyl-5-oxopyrrolidine-3-carbonitrile (CAS No. 172261-37-9). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is structured to provide a clear, logical, and scientifically grounded protocol for managing this compound's waste stream, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Safety Profile: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While comprehensive toxicological data for this compound is not extensively published, its chemical structure—containing a lactam ring and a nitrile functional group—provides a strong basis for a rigorous hazard assessment. The nitrile group (-C≡N) is of particular concern, as organic nitriles can be toxic and may release highly toxic hydrogen cyanide gas under acidic conditions, upon thermal decomposition, or during combustion.

For context, related compounds with pyrrolidine or nitrile moieties often exhibit defined hazards. For instance, similar pyrrolidinone derivatives are known to cause skin and eye irritation.[1][2] Acetonitrile, a simple organic nitrile, is flammable and harmful if inhaled, and produces poisonous gases in a fire.[3] Therefore, a conservative approach, treating this compound with significant caution, is scientifically justified and essential for safety.

Table 1: Chemical and Hazard Summary

PropertyDataSource
CAS Number 172261-37-9American Elements[4]
Chemical Formula C₆H₈N₂OAK Scientific Inc.[5]
Molecular Weight 124.14 g/mol AK Scientific Inc.[5]
Physical Form Solid (presumed based on related structures)N/A
Anticipated Hazards Harmful if swallowed, in contact with skin, or if inhaled. Potential for serious eye and skin irritation. May release toxic gases (e.g., hydrogen cyanide, oxides of nitrogen) upon decomposition.Inferred from related chemical structures[1][2][3]

Regulatory Framework: The Basis for Disposal Decisions

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6] Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8]

Given the potential for this compound to release toxic cyanide compounds, it should be managed as a toxic hazardous waste . Chemical waste generators are legally obligated to make a proper hazardous waste determination.[9]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is that on-site treatment or disposal is not recommended . The risk of incomplete reaction or accidental release of toxic byproducts is too high for a standard laboratory setting. The only appropriate method is to use a licensed professional hazardous waste disposal service.

Step 1: Adherence to Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling the pure compound or its waste.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned.

  • Work Area: Always handle the compound and its waste inside a certified chemical fume hood to prevent inhalation of any potential vapors or dust.

Step 2: Waste Collection and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.

  • Avoid Mixing: Do not mix this waste with other waste streams, especially acidic waste, which could accelerate the release of hydrogen cyanide. Do not mix with strong oxidizing or reducing agents.

  • Container Type: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bottle or a glass bottle with a secure cap).

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.

Step 3: Comprehensive Container Labeling

Accurate labeling is a regulatory requirement and ensures safe handling by all personnel, including waste technicians.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "this compound".

  • List all components of the waste, including any solvents used.

  • Indicate the specific hazards (e.g., "Toxic," "Irritant").

  • Note the accumulation start date.

Step 4: Arranging for Professional Disposal

This is the most critical step in the process.

  • Contact EHS: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They will have established procedures and contracts with licensed waste disposal vendors.

  • Provide Information: Be prepared to provide the EHS office with the chemical name, quantity of waste, and any available safety data.

  • Store Safely: Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by E.H.S. or the licensed vendor.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 On-Site Management Protocol cluster_2 Final Disposal Pathway start Waste Generated: This compound haz_assess Hazard Assessment: - Nitrile Group (-CN) - Potential Toxicity & Irritation start->haz_assess Identify Compound rcra_det RCRA Determination: Treat as Toxic Hazardous Waste haz_assess->rcra_det Evaluate Hazards ppe Step 1: Wear Full PPE (Gloves, Goggles, Lab Coat) rcra_det->ppe collect Step 2: Collect in Dedicated, Sealed Container ppe->collect label_waste Step 3: Apply Hazardous Waste Label collect->label_waste segregate Critical Point: Do NOT Mix with Acids collect->segregate contact_ehs Step 4: Contact EHS Office or Approved Waste Vendor label_waste->contact_ehs storage Store in Satellite Accumulation Area contact_ehs->storage disposal Professional Disposal: High-Temperature Incineration by Licensed Facility storage->disposal caption Disposal Workflow for this compound

References

Personal protective equipment for handling 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 1-Methyl-5-oxopyrrolidine-3-carbonitrile

This guide provides essential, immediate safety and logistical information for handling this compound. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is based on the known hazards of its constituent functional groups—an organic nitrile and an N-methyl-2-pyrrolidone (lactam) substructure—in the absence of a specific Safety Data Sheet (SDS) for the compound itself. All recommendations should be implemented with the understanding that this substance must be handled with a high degree of caution.

Hazard Identification and Risk Assessment

Due to its chemical structure, this compound presents a dual hazard profile. It is crucial to understand the potential risks associated with both the nitrile group and the N-methyl-2-pyrrolidone (NMP) moiety to ensure safe handling.

  • Organic Nitrile Moiety: Organic nitriles are compounds containing a cyano (-C≡N) group. While generally less acutely toxic than inorganic cyanide salts, some aliphatic nitriles can be metabolized in the body to release cyanide, which can interfere with cellular respiration[1][2]. Nitriles should be treated as toxic substances that can be absorbed through inhalation, ingestion, and skin contact[3]. In the event of a fire, nitriles may decompose to produce highly toxic fumes, including hydrogen cyanide and oxides of nitrogen[3][4].

  • N-methyl-2-pyrrolidone (NMP) Substructure: The NMP component of the molecule is a lactam. NMP itself is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation[5][6]. It is a combustible liquid with a relatively high flash point[7][8]. Prolonged or repeated skin contact can lead to irritation and dermatitis[9].

Given these potential hazards, this compound should be presumed to be a hazardous substance requiring stringent safety protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale
Hands Chemical-resistant nitrile gloves. Consider double-gloving for extended operations.Nitrile gloves offer good resistance to a range of chemicals, including many organic solvents and nitriles. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes.Protects the eyes and face from accidental splashes of the chemical, which may cause serious eye irritation based on the NMP substructure.
Body A flame-resistant lab coat.Provides a removable barrier to protect skin and clothing from splashes and spills. Flame-resistant material is recommended due to the combustible nature of the NMP substructure.
Respiratory A properly fitted respirator with an appropriate organic vapor cartridge may be necessary if working outside of a certified chemical fume hood or in poorly ventilated areas.To prevent inhalation of any vapors or aerosols, which could be toxic due to the nitrile group and irritating due to the NMP substructure. All respirator use must be in accordance with a formal respiratory protection program.

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical to minimize the risk of exposure and accidents.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any volatile components.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a chemical spill kit accessible.

  • Dispensing: When weighing or transferring the substance, do so within the fume hood. Use a disposable weighing paper or a dedicated container to avoid contamination of balances.

  • During Use: Keep the container sealed when not in use. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Emergency and Spill Response

In the event of a spill, a swift and appropriate response is crucial to mitigate the potential hazards.

Spill Cleanup Workflow

The following diagram outlines the general procedure for responding to a chemical spill of this compound.

Spill_Response_Workflow Start Spill Occurs Assess Assess the Spill (Size and Immediate Danger) Start->Assess SmallSpill Small Spill? (<100 mL, Contained) Assess->SmallSpill Evacuate Evacuate Immediate Area Alert Others CallEmergency Call Emergency Services (911 or Institutional Emergency Number) Evacuate->CallEmergency LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes LargeSpill->Evacuate End End of Response CallEmergency->End Contain Contain the Spill (Use absorbent pads or dikes) DonPPE->Contain Absorb Absorb the Spilled Material Contain->Absorb Collect Collect and Containerize Waste Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Restock Restock Spill Kit Dispose->Restock Restock->End

Caption: Workflow for handling a chemical spill.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a dedicated, sealed, and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the hazardous waste through a licensed environmental waste disposal company. Do not dispose of it down the drain or in the regular trash. Contaminated disposable PPE, such as gloves, should also be disposed of as hazardous waste[10].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.